molecular formula C82H54O52 B1256154 Sanguiin H-6

Sanguiin H-6

Cat. No.: B1256154
M. Wt: 1871.3 g/mol
InChI Key: FFZOOOCGCNFHAQ-GWOIDVGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sanguiin H-6 is a dimeric ellagitannin, a class of hydrolyzable plant polyphenols found notably in berries of the Rosaceae family, such as raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus) . This compound is a prominent subject of scientific investigation due to its multifaceted biological activities and potential research applications. A key area of research involves its significant anti-inflammatory properties. Studies demonstrate that this compound inhibits lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in macrophages . The mechanism operates on two fronts: it directly scavenges nitric oxide radicals and concurrently suppresses the induction of inducible nitric oxide synthase (iNOS) mRNA and its enzyme activity . This compound also exhibits potent antimicrobial and anti-biofilm effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . Research shows it can prevent MRSA biofilm development in vitro and demonstrate a significant anti-MRSA effect in in vivo wound infection models, suggesting its potential for studying the prevention of surgical site infections . Its minimum inhibitory concentration (MIC) against MRSA has been reported as 0.25 mg/mL . Furthermore, this compound is recognized for its antioxidant activity, contributing to the overall antioxidant capacity of raspberry extracts, and has been investigated as a cytotoxic agent, with studies indicating an ability to inhibit DNA topoisomerases . Recent in silico virtual screening studies have also suggested that this compound might be a candidate for increasing resistance toward SARS-CoV-2 in the early stages of infection, warranting further experimental investigation . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C82H54O52

Molecular Weight

1871.3 g/mol

IUPAC Name

[(1R,2S,19R,20R,22R)-36-[5-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32(37),33,35-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H54O52/c83-23-1-14(2-24(84)45(23)93)71(112)133-81-70-68(130-77(118)20-9-30(90)50(98)57(105)39(20)41-22(79(120)132-70)11-32(92)52(100)59(41)107)65-35(126-81)13-123-74(115)17-6-27(87)53(101)60(108)42(17)43-44(80(121)128-65)66(63(111)62(110)61(43)109)124-33-4-15(3-25(85)46(33)94)72(113)134-82-69-67(129-76(117)19-8-29(89)49(97)56(104)38(19)40-21(78(119)131-69)10-31(91)51(99)58(40)106)64-34(125-82)12-122-73(114)16-5-26(86)47(95)54(102)36(16)37-18(75(116)127-64)7-28(88)48(96)55(37)103/h1-11,34-35,64-65,67-70,81-111H,12-13H2/t34-,35-,64-,65-,67+,68+,69-,70-,81-,82+/m1/s1

InChI Key

FFZOOOCGCNFHAQ-GWOIDVGPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)O[C@@H]7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)O[C@@H]([C@H]9[C@H]7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)OC7C(COC(=O)C8=CC(=C(C(=C86)O)O)O)OC(C9C7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Synonyms

sanguiin H 6
sanguiin H-6

Origin of Product

United States

Foundational & Exploratory

Sanguiin H-6 in the Rosaceae Family: A Technical Guide to Its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6, a dimeric ellagitannin, has garnered significant attention within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] As interest in naturally derived bioactive compounds for pharmaceutical and nutraceutical applications grows, a thorough understanding of their natural sources and analytical methodologies is paramount. This technical guide provides an in-depth overview of the natural occurrence of this compound within the Rosaceae family, quantitative data on its concentration in various plant species, detailed experimental protocols for its extraction and analysis, and a visualization of its known mechanism of action in a key signaling pathway.

Natural Sources of this compound in the Rosaceae Family

This compound is predominantly found in various genera within the Rosaceae family, with notable concentrations in Rubus, Sanguisorba, and Fragaria.[2] These findings position several common and commercially significant plants as key sources for the isolation of this promising phytochemical.

Key Plant Sources:

  • Genus Rubus : This genus, which includes raspberries and blackberries, is a rich source of this compound. It has been identified in red raspberries (Rubus idaeus), cloudberries (Rubus chamaemorus), blackberries (Rubus fruticosus), American raspberries (Rubus strigosus), Chilean wild raspberries (Rubus geoides), and black raspberries (Rubus occidentalis).[2] In many of these species, this compound is considered one of the major ellagitannins.[3]

  • Genus Sanguisorba : The great burnet (Sanguisorba officinalis) is a particularly abundant source of this compound.[2] The compound is distributed throughout the plant, with the highest concentrations found in the flowers.

  • Genus Fragaria : The common strawberry (Fragaria × ananassa) also contains this compound, although it is often present as an isomer, agrimoniin, which is the main ellagitannin in strawberries.[4][5]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and factors such as cultivar and growing conditions.[1] The following tables summarize the available quantitative data for this compound in various Rosaceae species.

Table 1: Concentration of this compound in Rubus Species

SpeciesPlant PartConcentration (mg/100g dry weight)Reference
Rubus idaeus (Raspberry)Shoots139.2 - 633.1[6]
Rubus fruticosus (Blackberry)Fruits135.04 - 547.48[1]

Table 2: Concentration of this compound in Sanguisorba officinalis

Plant PartConcentration (mg/100g dry weight)Reference
Flowers3566[7]
Leaves621[7]
Roots764[7]
Stalks290[7]

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and development purposes. The following protocols provide a general framework for the isolation and analysis of this compound from plant matrices.

Protocol 1: Extraction of this compound from Rubus and Sanguisorba

This protocol is a composite of methodologies reported for the extraction of ellagitannins from Rosaceae species.

1. Sample Preparation:

  • Collect fresh plant material (fruits, leaves, shoots, etc.).
  • Freeze-dry the material to remove water and prevent degradation of phenolic compounds.
  • Grind the freeze-dried material into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh a precise amount of the powdered plant material (e.g., 1 gram).
  • Add a solvent mixture of acetone (B3395972) and water (80:20, v/v) at a solid-to-liquid ratio of 1:10 (w/v).
  • Sonciate the mixture for 30 minutes in an ultrasonic bath at room temperature.
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the pellet two more times to ensure complete extraction.
  • Combine all supernatants.

3. Solvent Removal and Purification:

  • Evaporate the acetone from the combined supernatant under reduced pressure using a rotary evaporator.
  • The remaining aqueous solution can be directly used for preliminary analysis or further purified. For purification, the aqueous extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove more polar compounds. Elute the ellagitannins with methanol (B129727).
  • Lyophilize the purified extract to obtain a dry powder.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantitative analysis of this compound.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of a this compound standard in methanol (e.g., 1 mg/mL).
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 62.5 to 1000 µg/mL.[6]
  • Dissolve the dried plant extract in the mobile phase at a known concentration.
  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, linear gradient to 30% B; 30-35 min, linear gradient to 100% B; 35-40 min, hold at 100% B; followed by re-equilibration to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: Diode-array detector (DAD) at 280 nm.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway Modulation by this compound

This compound has been shown to exert its anticancer effects by modulating key cellular signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which is critically involved in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. This compound has been found to suppress TGF-β1-induced EMT in lung cancer cells by inhibiting the Smad2/3 signaling pathway.[8]

SanguiinH6_TGFB_Pathway cluster_nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to Snail Snail Nucleus->Snail Upregulates N_cadherin N-cadherin Nucleus->N_cadherin Upregulates E_cadherin E-cadherin Nucleus->E_cadherin Downregulates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT N_cadherin->EMT E_cadherin->EMT MigrationInvasion Migration & Invasion EMT->MigrationInvasion SanguiinH6 This compound SanguiinH6->pSmad23 Inhibits

Caption: this compound inhibits TGF-β1-induced EMT by blocking Smad2/3 phosphorylation.

Conclusion

This compound stands out as a promising bioactive compound with significant therapeutic potential. The Rosaceae family, particularly the genera Rubus and Sanguisorba, represents a rich and accessible natural source for this ellagitannin. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the quantification of this compound in a wider range of Rosaceae species and the elucidation of its diverse mechanisms of action will be crucial in unlocking its full potential for human health applications.

References

The Biosynthesis of Sanguiin H-6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Sanguiin H-6, a complex ellagitannin found in various plants of the Rosaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential applications of this bioactive compound.

Introduction to this compound

This compound is a dimeric ellagitannin, a class of hydrolyzable tannins known for their significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] Structurally, this compound is a complex molecule formed from the dimerization of casuarictin (B1680760), and its intricate architecture also incorporates moieties of sanguiin H-2 and pedunculagin (B3056322).[4][5] It is predominantly found in plants belonging to the Rosaceae family, such as raspberries, blackberries, and the medicinal plant Sanguisorba officinalis.[6][7] Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for metabolic engineering of its production in plants or microbial systems.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the central shikimate pathway and the subsequent formation of gallic acid. The pathway can be broadly divided into the formation of the core precursor, pentagalloylglucose (B1669849) (PGG), followed by a series of oxidative couplings and potential rearrangements to form monomeric and then dimeric ellagitannins. While the complete enzymatic cascade leading to this compound has not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of its known precursors.

The initial steps involve the synthesis of gallic acid from 3-dehydroshikimic acid, a product of the shikimate pathway. Gallic acid is then esterified to a glucose molecule, which is sequentially galloylated to form the key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[8]

From PGG, the pathway to this compound precursors involves a series of oxidative dehydrogenations, likely catalyzed by laccase-like phenol (B47542) oxidases.[1] The formation of the hexahydroxydiphenoyl (HHDP) group, a characteristic feature of ellagitannins, is a critical step.

The proposed biosynthetic route to the direct precursors of this compound is as follows:

  • Formation of Tellimagrandin II: PGG undergoes intramolecular oxidative coupling between two adjacent galloyl groups to form Tellimagrandin II.[9][10]

  • Formation of Casuarictin: Further dehydrogenation of Tellimagrandin II is believed to yield casuarictin.[9][10]

  • Formation of Pedunculagin: Pedunculagin is formed from casuarictin through the loss of a gallate group.[11]

  • Formation of Sanguiin H-2: The precise biosynthetic origin of Sanguiin H-2 is less clear, but it is known to be a component of the final this compound structure.[5]

The final and least understood step is the dimerization of casuarictin and the incorporation of sanguiin H-2 and pedunculagin moieties to form the complex structure of this compound.[4] This is likely an enzyme-mediated process, with laccases being strong candidates for catalyzing the intermolecular oxidative coupling.[1][11]

This compound Biosynthesis Pathway cluster_0 Core Precursor Synthesis cluster_1 Monomeric Ellagitannin Formation cluster_2 Final Dimerization Shikimate Pathway Shikimate Pathway 3-Dehydroshikimic Acid 3-Dehydroshikimic Acid Shikimate Pathway->3-Dehydroshikimic Acid Gallic Acid Gallic Acid 3-Dehydroshikimic Acid->Gallic Acid Pentagalloylglucose (PGG) Pentagalloylglucose (PGG) Gallic Acid->Pentagalloylglucose (PGG) Tellimagrandin II Tellimagrandin II Pentagalloylglucose (PGG)->Tellimagrandin II Oxidative Coupling (Laccase-like) Casuarictin Casuarictin Tellimagrandin II->Casuarictin Dehydrogenation Pedunculagin Pedunculagin Casuarictin->Pedunculagin Degalloylation This compound This compound Casuarictin->this compound Dimerization (Laccase-catalyzed?) Pedunculagin->this compound Sanguiin H-2 Sanguiin H-2 Sanguiin H-2->this compound Laccase Activity Assay Workflow Plant Tissue Plant Tissue Homogenization Homogenization Plant Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude Enzyme Extract Crude Enzyme Extract Centrifugation->Crude Enzyme Extract Assay Mixture Preparation Assay Mixture Preparation Crude Enzyme Extract->Assay Mixture Preparation Spectrophotometric Measurement Spectrophotometric Measurement Assay Mixture Preparation->Spectrophotometric Measurement Data Analysis Data Analysis Spectrophotometric Measurement->Data Analysis

References

The Multifaceted Biological Activities of Sanguiin H-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6, a dimeric ellagitannin, has emerged as a promising natural compound with a broad spectrum of pharmacological activities.[1][2] Found in various plants of the Rosaceae family, including raspberries, blackberries, and cloudberries, this complex polyphenol has garnered significant attention for its potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified across various experimental models, demonstrating its potent effects in anticancer, anti-inflammatory, antimicrobial, and antioxidant assays.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 ValueOther Quantitative EffectsReference
MCF-7Breast CancerProliferation AssayNot specifiedIncreased Bax/Bcl-2 ratio[1]
MDA-MB-231Breast CancerProliferation AssayNot specifiedIncreased Bax/Bcl-2 ratio; Reduced expression of VEGF, p-Akt, and p-ERK1/2[1]
MCF-7/AdrAdriamycin-resistant Breast CancerViability Assay (MTT)Inhibitory effect observedOnly ellagitannin tested to show inhibition in this resistant cell line.[1][5]
A2780Ovarian CarcinomaProliferation AssayNot specifiedInduced early apoptosis, caspase activation, and PARP cleavage.[1]
HT1080Human FibrosarcomaVEGF/KDR Binding AssayNot specifiedDose-dependently blocked KDR/Flk-1-Fc binding to VEGF165.[1]
HUVECHuman Umbilical Vein Endothelial CellsVEGF-induced Proliferation Assay~7.4 µg/mLInhibited VEGF-induced proliferation.[1]
A549Lung CancerMigration and Invasion AssaysNot specifiedInhibited TGF-β1-induced epithelial-mesenchymal transition (EMT).[1][2]
Table 2: Anti-inflammatory Activity of this compound
System/Cell LineStimulantParameter MeasuredConcentration/Dose% Inhibition / EffectReference
Human Gastric Epithelial AGS CellsTNF-αIL-8 ReleaseIC50: 1.96 ± 0.23 µM-[6]
Human Gastric Epithelial AGS CellsIL-1βIL-8 ReleaseIC50: 1.03 ± 0.06 µM-[6]
NeutrophilsCytokine-inducedChemoattractant MigrationNot specified33% inhibition[1]
MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionConcentration-dependentReduced nitrite (B80452) production.[1][7]
MacrophagesLipopolysaccharide (LPS)iNOS Activity25 µMEqual to 50 µM aminoguanidine.[7]
MacrophagesLipopolysaccharide (LPS)iNOS mRNA ExpressionConcentration-dependentSuppressed expression.[7]
Table 3: Antimicrobial Activity of this compound
MicroorganismActivityMIC (Minimum Inhibitory Concentration)Reference
Streptococcus A-0.5 mg/mL[1]
Streptococcus pneumoniae-0.5 mg/mL[1]
Corynebacterium diphtheriae-0.03 mg/mL[1]
Bacillus subtilis-0.5 mg/mL[1]
Clostridium sporogenes-0.06 mg/mL[1]
Staphylococcus aureus-0.25 mg/mL[1]
Staphylococcus epidermidis-0.125 mg/mL[1]
Moraxella catarrhalis-0.5 mg/mL[1]
Methicillin-resistant S. aureus (MRSA)Biofilm Development Inhibition0.25 mg/mL85.1% - 91.1% reduction
Methicillin-resistant S. aureus (MRSA)Biofilm Development Inhibition0.5 mg/mL90.7% - 92.4% reduction
Methicillin-resistant S. aureus (MRSA)Mature Biofilm Growth Inhibition0.25 mg/mL31.6% - 52.8% reduction
Methicillin-resistant S. aureus (MRSA)Mature Biofilm Growth Inhibition0.5 mg/mL44.2% - 71.1% reduction
Table 4: Antioxidant and Other Activities of this compound
ModelParameterDoseEffectReference
In vivo (rats with LPS-induced ischemia-reperfusion)Oxidative damage in renal mitochondria10 mg/kg body weight/day for 30 daysAttenuated oxidative damage, decreased TBA-reactive substance, and significantly increased GSH levels.[8]
In vivo (rats with LPS-induced ischemia-reperfusion)Apoptosis10 mg/kg body weight/day for 30 daysInhibited apoptosis and suppressed caspase-3 activity.[8]
TPA-induced tumor promotion modelOrnithine decarboxylase (ODC) activity2 x 15 mg (raspberry extract)~30% inhibition[3]
TPA-induced tumor promotion modelHydroperoxide (HPx) production2 x 15 mg (raspberry extract)~30% inhibition[3]
TPA-induced tumor promotion modelDNA synthesis2 x 15 mg (raspberry extract)42% inhibition[3]
In vitroNO scavenging (from sodium nitroprusside)Low concentrationClear scavenging effect[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While many publications provide a general overview, this section aims to reconstruct the methodologies for key experiments based on the available literature.

Cell Viability and Proliferation Assays (e.g., MTT Assay)
  • Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

    • Incubation: Cells are incubated with the compound for specific time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Apoptosis Assays (e.g., Annexin V/PI Staining and Flow Cytometry)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration.

    • Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected by centrifugation.

    • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

    • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

  • Methodology:

    • Protein Extraction: After treatment with this compound, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, p-Akt, total Akt) overnight at 4°C.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

  • Methodology:

    • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

    • Serial Dilutions: this compound is serially diluted in the broth in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized bacterial suspension.

    • Controls: Positive (bacteria without compound) and negative (broth only) controls are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways. The following diagrams illustrate these intricate molecular interactions.

Sanguiin_H6_Anticancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR (KDR/Flk-1) PI3K PI3K VEGFR->PI3K ERK ERK1/2 VEGFR->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Proliferation, Migration, Angiogenesis pAkt->Proliferation pERK p-ERK1/2 ERK->pERK pERK->Proliferation Bcl2 Bcl-2 caspases Caspases Bcl2->caspases PARP PARP caspases->PARP TGFb1 TGF-β1 Smad Smad2/3 TGFb1->Smad Snail Snail Smad->Snail N_cadherin N-cadherin Smad->N_cadherin E_cadherin E-cadherin Snail->E_cadherin EMT Epithelial-Mesenchymal Transition (EMT) N_cadherin->EMT Bax Bax Bax->caspases cleaved_PARP Cleaved PARP PARP->cleaved_PARP Apoptosis Apoptosis cleaved_PARP->Apoptosis E_cadherin->EMT Sanguiin_H6 This compound Sanguiin_H6->VEGFR Sanguiin_H6->pAkt Sanguiin_H6->pERK Sanguiin_H6->Bcl2 Sanguiin_H6->caspases Sanguiin_H6->Smad Sanguiin_H6->Bax VEGF VEGF VEGF->VEGFR

Caption: Anticancer mechanisms of this compound.

Sanguiin_H6_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK TNFa TNF-α TNFa->IKK IL1b IL-1β IL1b->IKK IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active iNOS_protein iNOS protein NO Nitric Oxide (NO) iNOS_protein->NO iNOS_mRNA iNOS mRNA NFkB_active->iNOS_mRNA IL8_gene IL-8 Gene NFkB_active->IL8_gene iNOS_mRNA->iNOS_protein IL8 IL-8 IL8_gene->IL8 Sanguiin_H6 This compound Sanguiin_H6->IKK Sanguiin_H6->iNOS_protein Sanguiin_H6->NFkB_active Sanguiin_H6->iNOS_mRNA Sanguiin_H6->IL8_gene Sanguiin_H6->NO

Caption: Anti-inflammatory mechanisms of this compound.

Conclusion

This compound exhibits a remarkable array of biological activities, positioning it as a compelling candidate for further investigation in drug development. Its multifaceted mechanisms of action, targeting key pathways in cancer, inflammation, and microbial infection, underscore its therapeutic potential. This technical guide provides a consolidated resource of the current knowledge on this compound, offering quantitative data, methodological insights, and visual representations of its molecular interactions. Continued research, particularly focusing on in vivo efficacy, bioavailability, and safety profiles, is essential to fully unlock the therapeutic promise of this potent natural compound.

References

Sanguiin H-6: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanguiin H-6, a dimeric ellagitannin found in various berries of the Rosaceae family, has emerged as a promising natural compound with significant anticancer properties.[1][2] Extensive in vitro studies have demonstrated its ability to impede cancer progression through a multi-targeted approach. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role in inducing apoptosis, inhibiting cell migration and invasion, and modulating critical oncogenic signaling pathways. We provide a comprehensive overview of its effects on various cancer cell lines, detailed experimental protocols for reproducing key findings, and visual representations of the molecular pathways involved.

Core Mechanisms of Action

This compound exerts its anticancer effects by targeting several hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and activation of invasion and metastasis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a range of cancer cell lines.[3] Its pro-apoptotic activity is mediated through the activation of both intrinsic and extrinsic caspase cascades.

  • Breast Cancer (MCF-7 and MDA-MB-231 cells): In both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, this compound significantly increases apoptosis.[3] The mechanism involves the cleavage and activation of initiator caspase-8 and executioner caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP).[3] Furthermore, this compound modulates the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization.[2][3] Notably, the cleavage of caspase-9, a key component of the intrinsic pathway, was observed only in MCF-7 cells.[3] This suggests that this compound can trigger apoptosis independently of the estrogen receptor status.[3]

  • Ovarian Carcinoma (A2780 cells): In A2780 human ovarian carcinoma cells, this compound induces morphological changes consistent with apoptotic cell death.[1][2] This is accompanied by caspase activation, PARP cleavage, and an increase in truncated BID (tBID), linking the extrinsic and intrinsic apoptotic pathways.[1][2]

  • General Apoptotic Pathway: The compound also appears to inhibit apoptosis in certain non-cancerous contexts by suppressing caspase-3 activity, highlighting its potential for targeted effects.[4]

Fig. 1: this compound induced apoptosis signaling pathway.
Inhibition of Metastasis and Angiogenesis

This compound demonstrates significant anti-metastatic and anti-angiogenic properties by interfering with key processes required for tumor spread and the formation of new blood vessels.

  • Epithelial-Mesenchymal Transition (EMT): In A549 lung cancer cells, this compound effectively suppresses the EMT induced by Transforming Growth Factor-beta 1 (TGF-β1).[5] It achieves this by preventing the activation of the Smad2/3 signaling pathway.[1][2][5] This inhibitory action restores the expression of the epithelial marker E-cadherin while repressing the expression of the mesenchymal marker N-cadherin and the transcription factor Snail.[1][2][5] Consequently, this compound inhibits the migration and invasion of TGF-β1-stimulated A549 cells.[5]

  • Angiogenesis: The compound directly targets endothelial cells. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound inhibits cell migration and significantly blocks tube formation, a critical step in angiogenesis.[6] This effect is attributed to its ability to inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor.[2][7] Furthermore, in MDA-MB-231 breast cancer cells, this compound decreases the expression of VEGF itself.[2][6]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. This compound has been shown to decrease the levels of phosphorylated (active) Akt in MDA-MB-231 breast cancer cells, thereby inhibiting this pro-survival signal.[2][6]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for transmitting proliferative signals. This compound reduces the expression of phosphorylated ERK1/2 in MDA-MB-231 cells, contributing to its anti-proliferative and anti-metastatic effects.[2][6] In contrast, it activates the p38 MAPK pathway in A2780 ovarian cancer cells, which is known to be involved in stress-induced apoptosis.[1][2]

  • TGF-β/Smad Pathway: As mentioned previously, this compound directly interferes with this pathway by inhibiting the activation of Smad2/3, which is a key mechanism for its suppression of EMT in lung cancer.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_smad TGF-β/Smad Pathway cluster_nucleus Nucleus tgf_receptor TGF-β Receptor smad Smad2/3 tgf_receptor->smad vegf_receptor VEGF Receptor pi3k PI3K vegf_receptor->pi3k ras Ras vegf_receptor->ras akt Akt pi3k->akt activates survival_genes Survival & Proliferation Gene Expression akt->survival_genes raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk vegf_exp VEGF Expression erk->vegf_exp erk->survival_genes snail Snail smad->snail upregulates emt EMT snail->emt migration Migration snail->migration invasion Invasion snail->invasion angiogenesis Angiogenesis vegf_exp->angiogenesis proliferation Proliferation survival_genes->proliferation survival Survival survival_genes->survival sanguiin This compound sanguiin->vegf_receptor inhibits binding sanguiin->akt inhibits sanguiin->erk inhibits sanguiin->smad inhibits sanguiin->vegf_exp inhibits tgf TGF-β1 tgf->tgf_receptor vegf VEGF

Fig. 2: Overview of signaling pathways modulated by this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies, providing valuable data for dose-response characterization.

Table 1: Cytotoxic and Anti-proliferative Activity of this compound

Cell LineCancer TypeParameterValueEffectReference
MDA-MB-231 Breast CarcinomaConcentration200 µMDecreased cell viability[6]
MCF-7 Breast Carcinoma-Concentration-dependentReduced cell viability[3]
MDA-MB-231 Breast Carcinoma-Concentration-dependentReduced cell viability[3]
MCF-7/Adr Adriamycin-resistant Breast Carcinoma--Inhibitory effect[8]
A2780 Ovarian Carcinoma--Antiproliferative effect[1][2]
PRMI-7951 MelanomaED₅₀0.5 µg/mLCytotoxicity[2]
AGS Gastric AdenocarcinomaIC₅₀1.9 ± 0.23 µMInhibition of IL-1β induced NF-κB[9]
AGS Gastric AdenocarcinomaIC₅₀1.03 ± 0.06 µMInhibition of TNFα induced NF-κB[9]

Table 2: Effects of this compound on Metastasis and Angiogenesis

Cell Line/SystemProcessConcentrationEffectReference
HUVEC Angiogenesis (Tube Formation)6.25 µMSignificant blockade of tube formation[6]
HUVEC Angiogenesis (Cell Proliferation)IC₅₀ ≈ 7.4 µg/mLObstruction of VEGF-induced proliferation[2]
HUVEC Cell Migration-Inhibited density of migrated cells[6]
A549 Cell Migration & Invasion-Inhibition of TGF-β1-stimulated migration and invasion[5]

Detailed Experimental Methodologies

The following protocols outline the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, p-Akt, p-ERK, E-cadherin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_assays Functional & Mechanistic Assays cluster_viability Viability/Proliferation cluster_apoptosis Apoptosis cluster_protein Protein Expression cluster_migration Metastasis/Angiogenesis start Cancer Cell Culture treatment Treatment with This compound start->treatment control Vehicle Control start->control mtt MTT Assay treatment->mtt flow Flow Cytometry (Annexin V/PI) treatment->flow wb Western Blot treatment->wb migration_assay Migration/Invasion Assay treatment->migration_assay tube_assay Tube Formation Assay treatment->tube_assay control->mtt control->flow control->wb control->migration_assay control->tube_assay ic50 IC50 Determination mtt->ic50 apoptosis_rate Quantify Apoptosis flow->apoptosis_rate protein_levels Analyze Protein Levels (e.g., p-Akt, Caspases) wb->protein_levels migration_result Assess Metastatic Potential migration_assay->migration_result tube_result Assess Angiogenesis tube_assay->tube_result

References

Sanguiin H-6: A Technical Guide on its Potential Antiviral Properties Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6 is a complex ellagitannin, a type of hydrolyzable tannin, predominantly found in plants of the Rosaceae family, such as berries of the Rubus genus.[1] Ellagitannins are known for a wide range of biological activities, and this compound, in particular, has been the subject of in-depth studies for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] While research has highlighted its potential as a therapeutic agent against various pathogens, its specific efficacy and mechanism of action against the influenza virus remain an area of emerging investigation. This technical guide synthesizes the available, albeit limited, direct evidence and relevant indirect findings from studies on related compounds to provide a comprehensive overview for researchers and drug development professionals.

Quantitative Data on the Antiviral Activity of Related Compounds

Direct studies quantifying the anti-influenza activity of purified this compound are not yet prevalent in the published literature. However, research on extracts from plants known to contain this compound and other ellagitannins provides valuable insights into their potential efficacy.

Table 1: In Vitro Anti-Influenza Activity of a Rubus coreanus Seed Fraction (RCSF1)

Virus StrainAssay TypeEfficacy MetricValueReference
Influenza A/PR/8/34 (H1N1)Plaque AssayIC50Not specified, but significant inhibition at 50 µg/mL[4]
Influenza B/Lee/40Plaque AssayIC50Not specified, but significant inhibition at 50 µg/mL[4]

Note: RCSF1 is a fraction rich in polyphenols, including gallic acid, derived from black raspberry seeds. The presence and concentration of this compound in this fraction were not explicitly detailed in the cited study.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the antiviral properties of compounds like this compound against the influenza virus.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is not toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to various concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayers are washed and then infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour to allow for viral adsorption.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various non-toxic concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

Hemagglutination (HA) Inhibition Assay

This assay determines if a compound can block the influenza virus's hemagglutinin protein from binding to sialic acid receptors on red blood cells, which is the first step in viral entry.[5][6]

  • Compound and Virus Pre-incubation: The test compound is serially diluted in a 96-well V-bottom plate. A standardized amount of influenza virus (typically 4 hemagglutination units) is added to each well containing the compound and incubated for a set period (e.g., 30 minutes at room temperature).

  • Addition of Red Blood Cells: A suspension of red blood cells (e.g., from chicken or turkey) is added to each well.

  • Incubation: The plate is incubated to allow for hemagglutination to occur.

  • Observation: In the absence of an inhibitor, the virus will cross-link the red blood cells, forming a lattice structure that appears as a diffuse red sheet in the well. If the compound inhibits hemagglutination, the red blood cells will settle at the bottom of the well, forming a distinct red button.

  • Data Analysis: The HA inhibition titer is determined as the highest dilution of the compound that completely inhibits hemagglutination.

Neuraminidase (NA) Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells.[7][8][9]

  • Enzyme Reaction Setup: The assay is typically performed in a 96-well plate. The test compound at various concentrations is mixed with a purified influenza neuraminidase enzyme or a virus preparation.

  • Substrate Addition: A fluorogenic or chemiluminescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) or NA-XTD™, is added to initiate the enzymatic reaction.

  • Incubation: The mixture is incubated to allow the neuraminidase to cleave the substrate.

  • Signal Detection: The resulting fluorescent or chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the signal in the treated wells to that of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of the neuraminidase activity, is determined.

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow General Experimental Workflow for Antiviral Screening cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Preparation (e.g., this compound) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Efficacy Assays A->C D Plaque Reduction Assay Determine IC50 C->D E Hemagglutination Inhibition Assay C->E F Neuraminidase Inhibition Assay C->F G Time-of-Addition Assay D->G H Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) D->H E->G I Direct Virus Interaction Studies E->I F->G F->I G->H

Caption: Generalized workflow for screening natural compounds for anti-influenza activity.

Potential Mechanisms of Action: Modulation of Host Signaling Pathways

Influenza virus infection triggers a cascade of intracellular signaling pathways that are crucial for both viral replication and the host's inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) pathways.[10][11][12]

NF-κB Signaling Pathway in Influenza Infection

Upon infection, viral components are recognized by host pattern recognition receptors, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13][14] While essential for antiviral defense, excessive NF-κB activation can lead to a "cytokine storm," contributing to lung pathology.

NFkB_Pathway Influenza-Induced NF-κB Signaling Pathway cluster_nucleus Influenza Influenza Virus PRR Pattern Recognition Receptors (e.g., RIG-I, TLRs) Influenza->PRR IKK IKK Complex PRR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_cytoplasm NF-κB (p50/p65) IkBa->NFkB_cytoplasm releases NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Nucleus Nucleus SanguiinH6 This compound (Putative Inhibition) SanguiinH6->IKK

Caption: Putative inhibition of the NF-κB pathway by this compound during influenza infection.

This compound has been shown to inhibit NF-κB transcription in other inflammatory models.[3] It is plausible that it could exert a similar effect in the context of influenza infection, thereby mitigating the excessive inflammatory response.

MAPK Signaling Pathway in Influenza Infection

The MAPK family, including ERK, JNK, and p38, are also activated during influenza virus infection and play complex roles in regulating viral replication and the host immune response.[10][15][16] Activation of these pathways can lead to the production of various cytokines and chemokines, contributing to inflammation.[17]

MAPK_Pathway Influenza-Induced MAPK Signaling Pathway Influenza Influenza Virus CellularStress Cellular Stress / PRR Activation Influenza->CellularStress MAPKKK MAPKKK (e.g., ASK1, MEKK1) CellularStress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF-2) MAPK->TranscriptionFactors Cytokines Pro-inflammatory Cytokines & Chemokines TranscriptionFactors->Cytokines SanguiinH6 This compound (Putative Inhibition) SanguiinH6->MAPKK

Caption: Potential modulation of the MAPK pathway by this compound in influenza.

Given the known anti-inflammatory properties of ellagitannins, it is hypothesized that this compound may also modulate MAPK signaling to reduce the inflammatory burden during influenza infection.

Conclusion and Future Directions

While direct evidence for the anti-influenza activity of this compound is still forthcoming, the existing body of research on related ellagitannins and extracts from Rubus species suggests a promising potential. The likely mechanisms of action include direct interaction with viral proteins, such as hemagglutinin, and the modulation of host inflammatory responses through the NF-κB and MAPK signaling pathways.

Future research should focus on:

  • In vitro efficacy studies: Determining the IC50 and CC50 values of purified this compound against a panel of clinically relevant influenza A and B strains, including drug-resistant variants.

  • Mechanism of action studies: Utilizing hemagglutination and neuraminidase inhibition assays, as well as time-of-addition studies, to pinpoint the stage of the viral life cycle affected by this compound.

  • Signaling pathway analysis: Investigating the specific effects of this compound on the NF-κB and MAPK pathways in influenza-infected cells to confirm its immunomodulatory role.

  • In vivo studies: Evaluating the therapeutic efficacy of this compound in animal models of influenza infection to assess its impact on viral titers, lung pathology, and survival rates.

A thorough investigation into these areas will be crucial for validating this compound as a potential lead compound for the development of novel anti-influenza therapeutics.

References

The Antioxidant Capacity of Sanguiin H-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6 is a dimeric ellagitannin, a class of hydrolyzable polyphenols predominantly found in berries of the Rosaceae family, such as raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus).[1] As a significant contributor to the antioxidant capacity of these fruits, this compound has garnered considerable scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Its chemical structure, rich in phenolic hydroxyl groups, allows it to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, emerging evidence suggests that this compound and its metabolites can modulate endogenous antioxidant defense systems through the activation of key signaling pathways.

Direct Radical Scavenging

The primary direct antioxidant mechanism of this compound is its ability to donate hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated in various in vitro assays where it effectively scavenges radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2] This direct scavenging activity is a hallmark of many polyphenolic compounds and is a key contributor to the immediate antioxidant effects observed with this compound-containing extracts.

Indirect Antioxidant Effects via Signaling Pathway Modulation

Beyond direct radical scavenging, this compound and other ellagitannins are believed to exert a more sustained antioxidant effect by upregulating the body's own defense mechanisms. This is primarily achieved through the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular redox homeostasis.

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon interaction with certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Ellagitannins and their metabolites, such as urolithins, have been shown to activate this pathway.[3] This leads to the increased expression of a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

  • Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of endogenous and exogenous electrophilic compounds.

  • Catalase (CAT) and Superoxide (B77818) Dismutase (SOD): Key enzymes in the detoxification of hydrogen peroxide and superoxide radicals, respectively.

The activation of the Nrf2 pathway by this compound represents a significant indirect antioxidant mechanism, providing long-lasting protection against oxidative stress.

Quantitative Data on Antioxidant Capacity

While numerous studies have confirmed the potent antioxidant activity of extracts containing this compound, specific quantitative data, such as IC50 values from various antioxidant assays for the purified compound, are not extensively reported in the currently available scientific literature. The following table summarizes the available information on the antioxidant and related biological activities of this compound.

Assay/ModelTarget/EndpointObserved Effect of this compoundQuantitative Data (if available)Reference(s)
In Vitro Assays
DPPH Radical ScavengingDirect scavenging of DPPH radicalsEffective radical scavengerIC50 not specified for pure compound[2]
Lipid PeroxidationInhibition of lipid oxidation in food emulsions and human LDLSignificant inhibitionNot specified
Nitric Oxide (NO) ProductionInhibition of LPS-stimulated NO production in macrophagesConcentration-dependent inhibitionInhibitory effect at 25 µM was comparable to 50 µM aminoguanidine[2][4]
iNOS Activity and mRNA ExpressionInhibition of inducible nitric oxide synthaseDecreased iNOS activity and suppressed iNOS mRNA expressionNot specified[2][4]
NF-κB TranscriptionInhibition of TNFα-stimulated NF-κB transcriptionComplete inhibitionAt 2.5 µM[2]
In Vivo Models
LPS-induced Ischemia-ReperfusionOxidative damage in renal mitochondriaAttenuated oxidative damage, decreased TBA-reactive substances, and increased GSH levels10 mg/kg body weight/day for 30 days[5]
LPS-induced Ischemia-ReperfusionPeroxynitrite-mediated apoptosisInhibited apoptosis and suppressed caspase-3 activity10 mg/kg body weight/day for 30 days[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Add a specific volume of the DPPH stock solution to a cuvette or microplate well.

    • Add varying concentrations of the test compound (this compound) to the DPPH solution. A blank sample containing only the solvent instead of the test compound is also prepared.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.

    • Add varying concentrations of the test compound (this compound) to the ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS. Antioxidants can reduce the fluorescence by scavenging these ROS.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium until confluent.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells and then incubate them with the fluorescent probe (e.g., DCFH-DA).

    • Remove the probe and treat the cells with varying concentrations of the test compound (this compound) and a positive control (e.g., quercetin).

    • Induce oxidative stress by adding a radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • Calculation:

    • The area under the curve (AUC) of fluorescence versus time is calculated for both the control (no antioxidant) and the samples.

    • The CAA value is calculated as the percentage decrease in AUC for the sample compared to the control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of indirect antioxidant activity of this compound through the activation of the Keap1-Nrf2 signaling pathway.

Sanguiin_H6_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sanguiin_H6 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Sanguiin_H6->Keap1_Nrf2 Interacts with Keap1 (Proposed) Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Proteins->Cellular_Protection Leads to

Caption: Proposed mechanism of this compound activating the Keap1-Nrf2 pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antioxidant capacity of a compound like this compound using in vitro assays.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Test Compound) Reaction Incubate Compound with Reagents Compound->Reaction Reagents Assay-specific Reagents (DPPH, ABTS, etc.) Reagents->Reaction Controls Positive & Negative Controls Controls->Reaction Measurement Spectrophotometric or Fluorometric Measurement Reaction->Measurement Calculation Calculate % Inhibition or Scavenging Activity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare with Controls IC50->Comparison

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound is a potent natural antioxidant with a dual mechanism of action involving direct radical scavenging and the modulation of endogenous antioxidant defense systems, primarily through the Keap1-Nrf2 signaling pathway. While further research is needed to quantify its antioxidant capacity in various assays using the pure compound, the existing evidence strongly supports its role as a significant contributor to the health benefits associated with ellagitannin-rich foods. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the antioxidant properties of this compound and other natural products, paving the way for their potential application in drug development and preventive medicine.

References

Sanguiin H-6 from Cloudberry: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguiin H-6, a dimeric ellagitannin found in cloudberry (Rubus chamaemorus), has garnered significant scientific interest due to its potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the discovery, natural occurrence, and detailed methodologies for the isolation and purification of this compound from cloudberry seeds. Furthermore, it presents a comprehensive analysis of its mechanism of action, focusing on its modulation of key signaling pathways. Quantitative data on its bioactivity are summarized, and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Natural Occurrence

This compound is a complex hydrolyzable tannin that belongs to the group of ellagitannins.[1][2] It is characterized as a dimer of casuarictin, linked by a bond between a gallic acid residue and a hexahydroxydiphenic acid (HHDP) unit.[2]

While present in various species of the Rosaceae family, such as red raspberries (Rubus idaeus) and strawberries (Fragaria × ananassa), cloudberry (Rubus chamaemorus) seeds are a particularly rich source of this compound.[1] In cloudberries, this compound is one of the predominant ellagitannins, alongside lambertianin C.[2] The concentration of these compounds can be influenced by factors such as geographic location, climate, and harvest time.

Isolation and Purification of this compound from Cloudberry

The following protocol outlines a typical procedure for the extraction and purification of this compound from cloudberry seeds, based on established methodologies.[3]

Experimental Protocol: Extraction and Fractionation
  • Source Material Preparation : Dry cloudberry press cake, a byproduct of juice production, is used as the starting material. The seeds are separated from the skin and pulp.

  • Seed Coat Powdering : The seed coat, which is rich in ellagitannins, is mechanically separated from the seed kernel. This can be achieved through a sanding process to yield a fine powder.

  • Solvent Extraction :

    • 300g of the seed coat powder is subjected to extraction with 4.8 L of an 80:20 (v/v) acetone (B3395972)/water mixture.[3]

    • This extraction is repeated six times to ensure maximum yield.[3]

  • Solvent Removal and Freeze-Drying : The acetone is removed from the combined extracts using a rotary evaporator, leaving the aqueous phase. This aqueous extract is then filtered and freeze-dried to obtain a crude extract powder.[3]

  • Preparative Liquid Chromatography :

    • The freeze-dried extract (e.g., 20 g) is purified in aliquots (e.g., 1 g) using preparative high-performance liquid chromatography (HPLC).[3]

    • The fractions are collected and analyzed to determine their composition.

  • Fraction Pooling and Final Purification : Fractions containing this compound are pooled and may undergo further purification steps to achieve high purity.

Analytical Characterization

The identification and quantification of this compound are typically performed using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS). This technique allows for the precise determination of the compound's molecular weight and fragmentation pattern, confirming its identity.

Quantitative Bioactivity Data

This compound has demonstrated significant biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize key quantitative findings from in vitro studies.

Table 1: In Vitro Efficacy of this compound against MRSA Biofilm Development [3]

MRSA StrainConcentration (mg/mL)Biofilm Growth Inhibition (%)
MRSA10.2585.1 - 91.1
MRSA10.590.7 - 92.4
MRSA20.2585.1 - 91.1
MRSA20.590.7 - 92.4
MRSA30.2585.1 - 91.1
MRSA30.590.7 - 92.4

Table 2: In Vitro Efficacy of this compound against Mature MRSA Biofilms [3]

MRSA StrainConcentration (mg/mL)Biofilm Growth Inhibition (%)
MRSA10.2531.6 - 52.8
MRSA10.544.2 - 71.1
MRSA20.2531.6 - 52.8
MRSA20.544.2 - 71.1
MRSA30.2531.6 - 52.8
MRSA30.544.2 - 71.1

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and cellular stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

G Inhibition of NF-κB Pathway by this compound cluster_nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression SH6 This compound SH6->NFkB_active Inhibits Translocation

Caption: this compound inhibits the translocation of active NF-κB into the nucleus.

Antioxidant and Anti-inflammatory Effects via Nitric Oxide Regulation

This compound demonstrates antioxidant properties by scavenging nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation.

G NO Regulation by this compound LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage iNOS_mRNA iNOS mRNA Expression Macrophage->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production Inflammation Inflammation NO->Inflammation SH6 This compound SH6->iNOS_mRNA Inhibits SH6->NO Scavenges

Caption: this compound inhibits iNOS expression and scavenges nitric oxide.

Experimental Workflows

The following diagram illustrates the general workflow for the isolation and bioactivity screening of this compound from cloudberry.

G Workflow: Isolation and Bioactivity Screening of this compound Start Cloudberry Press Cake Sieving Sieving & Seed Separation Start->Sieving Sanding Seed Coat Sanding Sieving->Sanding Extraction Acetone/Water Extraction Sanding->Extraction Purification Preparative HPLC Extraction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Purity Check End Pure This compound Purification->End Bioactivity Bioactivity Screening (e.g., Anti-MRSA) Analysis->Bioactivity

References

Spectroscopic data for Sanguiin H-6 characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols relevant to the characterization of Sanguiin H-6, a complex ellagitannin found predominantly in species of the Rosaceae family, such as raspberries and strawberries.[1] this compound is noted for its significant biological activities, including antioxidant and anti-inflammatory properties, making it a molecule of interest for pharmaceutical and nutraceutical applications.[2]

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While detailed, publicly available datasets for NMR and IR spectroscopy are limited, this guide compiles the available mass spectrometry data and typical spectroscopic characteristics for this class of compounds.

Table 1: Mass Spectrometry Data for this compound

High-resolution mass spectrometry, particularly UPLC-Q-TOF/MS, is a critical tool for the identification and structural analysis of this compound. The compound is typically analyzed in negative ion mode.

Mass Spectrometry DataObserved Values
Molecular Formula C₈₂H₅₄O₅₂
Molecular Weight 1871.3 g/mol
Precursor Ion (Negative Mode) [M-H]⁻ at m/z 1869
Key Fragment Ions (m/z) 1567, 1265, 1264.9, 1234.9, 1102.8, 933, 932.9, 897

Experimental Protocols

The characterization of this compound involves a multi-step process from extraction to spectroscopic analysis.

1. Extraction and Isolation of this compound

A common method for the extraction of ellagitannins like this compound from plant material, such as raspberry pomace, is solvent extraction followed by chromatographic purification.

  • Sample Preparation : The plant material (e.g., fruit pomace) is lyophilized and ground into a fine powder to increase the surface area for extraction.

  • Extraction : The powdered material is extracted with a mixture of acetone (B3395972) and water (typically 70-80% acetone). This process is often repeated multiple times to ensure maximum yield. The combined extracts are then filtered.

  • Solvent Removal : The acetone is removed from the extract using a rotary evaporator under reduced pressure. The remaining aqueous solution is then typically freeze-dried to obtain a crude extract.

  • Purification by Preparative HPLC : The crude extract is redissolved in a suitable solvent and subjected to preparative high-performance liquid chromatography (HPLC) for the isolation of this compound. A C18 column is commonly used with a gradient elution system of water and acetonitrile (B52724) or methanol (B129727), often with a small percentage of formic acid to improve peak shape. Fractions are collected and analyzed for the presence of the target compound.

2. UPLC-Q-TOF/MS Analysis

For the detailed structural analysis and confirmation of this compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is employed.

  • Chromatographic Separation : A UPLC system equipped with a C18 column is used to separate the components of the purified fraction or crude extract. A typical mobile phase consists of two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid A gradient elution is performed to achieve optimal separation.

  • Mass Spectrometry Detection : The eluent from the UPLC is introduced into the Q-TOF mass spectrometer. The analysis is typically performed in negative electrospray ionization (ESI) mode. The instrument acquires full scan mass spectra to identify the precursor ion of this compound ([M-H]⁻ at m/z 1869). Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion and obtain characteristic fragment ions, which aids in the structural confirmation.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow start Plant Material (e.g., Rubus idaeus) extraction Solvent Extraction (Acetone/Water) start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation freeze_drying Freeze-Drying evaporation->freeze_drying crude_extract Crude Ellagitannin Extract freeze_drying->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc isolated_sanguiin_h6 Isolated this compound prep_hplc->isolated_sanguiin_h6 uplc_ms UPLC-Q-TOF/MS Analysis isolated_sanguiin_h6->uplc_ms nmr NMR Spectroscopy (¹H, ¹³C) isolated_sanguiin_h6->nmr ir FT-IR Spectroscopy isolated_sanguiin_h6->ir uv_vis UV-Vis Spectroscopy isolated_sanguiin_h6->uv_vis characterization Structural Characterization uplc_ms->characterization nmr->characterization ir->characterization uv_vis->characterization

Caption: Workflow for the isolation and characterization of this compound.

Logical Relationships in Spectroscopic Characterization

logical_relationships cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information MS Mass Spectrometry (Molecular Weight & Fragmentation) MW Molecular Weight MS->MW Formula Molecular Formula MS->Formula NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Connectivity Bonding & Connectivity NMR->Connectivity IR FT-IR Spectroscopy (Functional Groups) Functional_Groups Functional Groups IR->Functional_Groups UV UV-Vis Spectroscopy (Electronic Transitions) Conjugation Conjugated Systems UV->Conjugation

Caption: Relationship between spectroscopic methods and structural information.

References

Sanguiin H-6: An In-depth Technical Guide on its In Vivo Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known in vivo physiological effects of Sanguiin H-6, a dimeric ellagitannin found in various plants of the Rosaceae family.[1][2] The document focuses on presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with its therapeutic potential.

In Vivo Reno-protective Effects: Attenuation of Oxidative Stress and Apoptosis

A key in vivo study demonstrated the protective effects of this compound against renal damage induced by peroxynitrite, a potent oxidant.[3] The study utilized a rat model of lipopolysaccharide (LPS) plus ischemia-reperfusion to induce oxidative stress and apoptosis in the kidneys.

Quantitative Data on Reno-protective Effects

The following table summarizes the key quantitative findings from the aforementioned study, highlighting the impact of this compound treatment on biomarkers of renal function and oxidative stress.

ParameterControl Group (LPS + Ischemia-Reperfusion)This compound Treated Group (10 mg/kg/day)Normal Group
Blood Urea (B33335) Nitrogen (mg/dL)120.4 ± 11.365.2 ± 8.718.5 ± 0.9
Serum Creatinine (mg/dL)2.1 ± 0.21.1 ± 0.10.5 ± 0.03
Mitochondrial Thiobarbituric Acid-Reactive Substance (nmol/mg protein)0.58 ± 0.050.39 ± 0.040.21 ± 0.02
Mitochondrial Glutathione (GSH) (nmol/mg protein)3.2 ± 0.35.1 ± 0.46.8 ± 0.3
Mitochondrial Glutathione Peroxidase (GSH-Px) Activity (U/mg protein)18.2 ± 1.521.5 ± 1.835.4 ± 2.1
Caspase-3 Activity (pmol/mg protein)25.6 ± 2.115.8 ± 1.38.9 ± 0.7

Data adapted from Yokozawa et al., 2002.[3]

Experimental Protocol: LPS and Ischemia-Reperfusion Induced Renal Damage in Rats

The in vivo study was conducted using male Wistar rats.[3] The experimental protocol is detailed below:

  • Animal Model: Male Wistar rats.

  • Pre-treatment: Rats were administered this compound orally at a dose of 10 mg/kg body weight per day for 30 consecutive days.[3]

  • Induction of Renal Damage:

    • On the 30th day, rats were anesthetized.

    • Renal ischemia was induced by occluding both renal arteries for 60 minutes.

    • 50 minutes after the start of ischemia, lipopolysaccharide (LPS) was injected intravenously.

    • The arterial clamps were then removed to allow reperfusion for 350 minutes.[3]

  • Biochemical Analysis: At the end of the reperfusion period, blood and kidney tissues were collected for the analysis of blood urea nitrogen, serum creatinine, mitochondrial oxidative stress markers, and caspase-3 activity.[3]

G cluster_protocol Experimental Workflow: In Vivo Reno-protection Study start Start: Male Wistar Rats pretreatment Oral this compound (10 mg/kg/day) for 30 days start->pretreatment anesthesia Anesthesia pretreatment->anesthesia ischemia Bilateral Renal Artery Occlusion (60 min) anesthesia->ischemia lps Intravenous LPS Injection ischemia->lps at 50 min reperfusion Reperfusion (350 min) lps->reperfusion collection Blood and Kidney Tissue Collection reperfusion->collection analysis Biochemical Analysis collection->analysis end End analysis->end

Experimental Workflow for In Vivo Reno-protection Study.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies.[1] These effects are primarily attributed to its ability to modulate key inflammatory signaling pathways.

Inhibition of Nitric Oxide Production

In vitro studies using lipopolysaccharide (LPS)-activated macrophages have shown that this compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator.[4] This inhibition is achieved through a dual mechanism: direct scavenging of NO and suppression of inducible nitric oxide synthase (iNOS) expression at the mRNA level.[4]

Modulation of NF-κB Signaling

The anti-inflammatory effects of this compound are also linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS. By inhibiting NF-κB activation, this compound can effectively downregulate the inflammatory response.

G cluster_pathway This compound Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcribes iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation SanguiinH6 This compound SanguiinH6->NFkB inhibits SanguiinH6->iNOS_mRNA suppresses SanguiinH6->NO scavenges

Anti-inflammatory Signaling Pathway of this compound.

Other Reported In Vivo and In Vitro Effects

Beyond its reno-protective and anti-inflammatory activities, this compound has been investigated for a range of other potential therapeutic applications.

  • Anticancer Activity: In vitro studies have suggested that this compound can inhibit the migration and invasion of lung cancer cells by modulating the TGF-β1-induced epithelial-mesenchymal transition (EMT) through the Smad 2/3 signaling pathway.[1]

  • Osteoclastogenesis Inhibition: this compound has been shown to inhibit osteoclast differentiation and bone resorption in vitro.[1] It also demonstrated in vivo efficacy in a TNF-α-mediated osteoclastogenesis model.[1] The mechanism involves the suppression of reactive oxygen species production and inhibition of the nuclear translocation of key transcription factors like NFATc1, c-Fos, and NF-κB.[1]

  • Antipromoting Activity: In a study on mouse skin, a raspberry extract containing this compound was found to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity, hydroperoxide production, and DNA synthesis, suggesting potential tumor-promoting inhibitory effects.[5]

Pharmacokinetics and Bioavailability

While detailed in vivo pharmacokinetic studies in humans are lacking, in vitro evidence suggests that ellagitannins like this compound are stable in the gastric environment.[1] Due to their complex structure, their absorption in the stomach is considered limited.[1] Further research is necessary to fully understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound in vivo.[1]

Conclusion

This compound exhibits a range of promising in vivo physiological effects, most notably in the realms of reno-protection and anti-inflammation. The available data, primarily from preclinical animal models and in vitro experiments, highlight its potential as a therapeutic agent. However, further rigorous in vivo studies, including comprehensive pharmacokinetic and toxicological evaluations, are imperative to translate these preclinical findings into clinical applications. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research and development endeavors in this area.

References

Sanguiin H-6: A Potent Inhibitor of DNA Topoisomerase II for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6, a dimeric ellagitannin found in various plants of the Rosaceae family, has emerged as a promising natural compound with significant anticancer properties.[1][2][3][4][5] Extensive research has demonstrated its potent inhibitory activity against DNA topoisomerases I and II, crucial enzymes in maintaining DNA topology during various cellular processes.[2][6] This technical guide provides a comprehensive overview of this compound as a DNA topoisomerase II inhibitor, detailing its mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation. The guide is intended to serve as a valuable resource for researchers and professionals involved in cancer drug discovery and development.

Mechanism of Action: Inhibition of DNA Topoisomerase II

DNA topoisomerase II enzymes are essential for resolving DNA topological problems by creating transient double-strand breaks, passing another DNA segment through the break, and then religating the DNA.[6] this compound exerts its anticancer effects by targeting this catalytic cycle. It is a potent inhibitor of the catalytic double DNA-strand passage, effectively blocking the enzyme's function.[6] Unlike some other topoisomerase II inhibitors that stabilize the enzyme-DNA cleavage complex, this compound does not appear to induce protein-linked DNA breaks in cultured cells, suggesting a different mode of interference with the enzyme's activity.[6]

Quantitative Data on the Biological Activity of this compound

The following table summarizes the quantitative data on the inhibitory and cytotoxic effects of this compound from various studies.

Cell LineAssay TypeParameterValueReference
HeLaGrowth InhibitionEffective Dose12 µM[2]
MCF-7Cell Viability (MTT)% Viability @ 100 µM~69%
MDA-MB-231Cell Viability (MTT)% Viability @ 100 µM~63%
A2780Apoptosis Assay-Dose-dependent increase in cleaved caspases
MCF-7/Adr (Adriamycin-resistant)Cell Viability-Inhibitory effect observed[1]
A549Migration/Invasion-Inhibition of TGF-β1-induced EMT

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a DNA topoisomerase II inhibitor.

DNA Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

  • ATP solution (e.g., 10 mM)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose (B213101)

  • Tris-Acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 10x assay buffer, ATP, and kDNA in sterile microcentrifuge tubes.

  • Inhibitor Addition: Add the desired concentrations of this compound or solvent control to the reaction tubes.

  • Enzyme Addition: Add purified human topoisomerase II enzyme to all tubes except the negative control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel in TAE buffer.

  • Visualization: Run the gel at a constant voltage, then stain with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate a short distance. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[7]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: Lyse the treated and control cells to extract total proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate.[10]

  • SDS-PAGE: Separate the proteins based on size by running them on an SDS-PAGE gel.[1][10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[1][10]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[1][10]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the apoptosis markers of interest, followed by incubation with HRP-conjugated secondary antibodies.[1][10]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[10] The intensity of the bands corresponding to cleaved caspases and other apoptotic markers will indicate the level of apoptosis induction.

Visualizations: Signaling Pathways and Experimental Workflows

topoisomerase_assay_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, kDNA) add_inhibitor Add this compound (or solvent control) prep_mix->add_inhibitor add_enzyme Add Topoisomerase II (except negative control) add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Stop Solution) incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Visualize DNA (Ethidium Bromide) electrophoresis->visualize analyze Analyze Decatenation visualize->analyze apoptosis_pathway sanguiin This compound topo_ii DNA Topoisomerase II sanguiin->topo_ii inhibition dna_damage DNA Damage/ Replication Stress topo_ii->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 inhibition mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis cytotoxicity_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Assay (Cell Viability) cluster_wb Western Blot (Apoptosis Markers) seed_cells Seed Cancer Cells (e.g., 96-well plate) treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt cell_lysis Cell Lysis treat_cells->cell_lysis incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blotting Antibody Incubation & Detection transfer->blotting

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Sanguiin H-6 from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanguiin H-6 is a dimeric ellagitannin found predominantly in plants of the Rosaceae family, such as raspberries, cloudberries, and the great burnet (Sanguisorba officinalis)[1][2]. This complex polyphenol has garnered significant scientific interest due to its wide range of biological activities, including potent antimicrobial, anti-inflammatory, antiviral, and anticancer properties[2][3]. Notably, this compound has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antimicrobial agents[4][5]. These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, enabling researchers to obtain high-purity compounds for further investigation.

Data Presentation

The following tables summarize quantitative data related to the extraction and biological activity of this compound.

Table 1: this compound Content in Various Plant Materials

Plant SpeciesPlant PartThis compound Content (mg/100g dry weight)Reference
Rubus idaeus 'Koral'Shoots633.1[6]
Rubus idaeus 'Polana'Shoots139.2[6]
Rubus fruticosusFruits135.04 - 547.48[2]
Rubus occidentalisFruit1537.2[7]
Rubus idaeusFruit899.4 - 1743.6[7]

Table 2: Antimicrobial Activity of Purified this compound against MRSA

ParameterConcentrationEffect on MRSAReference
Minimum Inhibitory Concentration (MIC)0.25 mg/mLInhibition of MRSA growth[8]
Biofilm Development Inhibition0.25 mg/mL85.1% - 91.1% decrease[8]
Biofilm Development Inhibition0.5 mg/mL90.7% - 92.4% decrease[8]
Mature Biofilm Treatment0.25 mg/mL31.6% - 52.8% decrease in growth[8]
Mature Biofilm Treatment0.5 mg/mL44.2% - 71.1% decrease in growth[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Rubus Seed Coat Powder

This protocol is adapted from a method used for the extraction of this compound from cloudberry (Rubus chamaemorus) seeds[4][8].

1. Materials and Equipment:

  • Dried seed coat powder of Rubus species

  • Acetone (B3395972) (ACS grade)

  • Deionized water

  • Blender or grinder

  • Large glass beakers or flasks

  • Stirring plate and magnetic stir bars

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Freeze-dryer

2. Extraction Procedure:

  • Grind the dried plant material (e.g., seed coats) to a fine powder.

  • Prepare an 80:20 (v/v) acetone/water solution.

  • For every 100 g of powdered plant material, add 1.6 L of the 80% acetone solution.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Separate the solvent from the plant material by filtration.

  • Repeat the extraction process on the plant residue five more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the extracts and concentrate the solution using a rotary evaporator to remove the acetone. The temperature of the water bath should be kept below 40°C to minimize degradation of the tannins.

  • Filter the remaining aqueous phase to remove any precipitates.

  • Freeze-dry the aqueous extract to obtain a crude powder.

Protocol 2: Purification of this compound using Preparative HPLC

This protocol outlines a general procedure for the purification of this compound from the crude extract using preparative high-performance liquid chromatography (prep-HPLC).

1. Materials and Equipment:

  • Crude this compound extract (from Protocol 1)

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Fraction collector

2. Purification Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the preparative C18 column with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample onto the column. The injection volume will depend on the column size and loading capacity.

  • Elute the compounds using a linear gradient. A suggested starting gradient is:

    • 0-10 min: 5-20% B

    • 10-40 min: 20-50% B

    • 40-45 min: 50-95% B

    • 45-50 min: 95% B (hold)

    • 50-55 min: 95-5% B (return to initial conditions)

  • Monitor the elution profile at a wavelength of 280 nm.

  • Collect fractions corresponding to the peaks of interest using a fraction collector.

  • Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

  • Pool the pure fractions containing this compound and remove the solvent using a rotary evaporator followed by freeze-drying.

Protocol 3: Alternative Purification using Amberlite XAD-16 Resin

This protocol provides an alternative or preliminary purification step using a polymeric adsorbent resin, which is effective for enriching ellagitannins.

1. Materials and Equipment:

  • Crude aqueous extract of this compound

  • Amberlite XAD-16 resin

  • Chromatography column

  • Methanol (B129727) (ACS grade)

  • Deionized water

  • Rotary evaporator

2. Purification Procedure:

  • Prepare the Amberlite XAD-16 resin by washing it thoroughly with methanol followed by equilibration with deionized water for at least 12 hours[1].

  • Pack the equilibrated resin into a chromatography column.

  • Load the crude aqueous extract onto the column.

  • Wash the column with a generous amount of deionized water to remove sugars and other polar, non-tannin compounds. Monitor the eluate until it is clear.

  • Elute the adsorbed tannins from the resin with methanol.

  • Collect the methanol eluate, which will be enriched with ellagitannins, including this compound.

  • Concentrate the methanol eluate using a rotary evaporator to obtain the purified tannin fraction. This fraction can then be further purified by preparative HPLC if necessary.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow PlantMaterial Plant Material (e.g., Rubus Seed Coats) Grinding Grinding PlantMaterial->Grinding Extraction Solid-Liquid Extraction (80% Acetone) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 CrudeExtract Crude Acetone Extract Filtration1->CrudeExtract Concentration Rotary Evaporation (Acetone Removal) CrudeExtract->Concentration AqueousPhase Aqueous Phase Concentration->AqueousPhase Filtration2 Filtration AqueousPhase->Filtration2 FreezeDrying Freeze-Drying Filtration2->FreezeDrying CrudePowder Crude this compound Powder FreezeDrying->CrudePowder Purification Purification CrudePowder->Purification PrepHPLC Preparative HPLC Purification->PrepHPLC Amberlite Amberlite XAD-16 Purification->Amberlite PureSanguiinH6 Pure this compound PrepHPLC->PureSanguiinH6 Amberlite->PureSanguiinH6

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: Antibacterial Mechanism of this compound

Sanguiin_H6_Antibacterial_Mechanism SanguiinH6 This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) SanguiinH6->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Division->Bacterial_Death Failure leads to

Caption: Proposed antibacterial mechanism of this compound via inhibition of DNA gyrase.

Signaling Pathway: Anti-inflammatory Mechanism of this compound

Sanguiin_H6_Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Proinflammatory_Genes Expression of Pro-inflammatory Genes (e.g., IL-8, iNOS) NFkB_Pathway->Proinflammatory_Genes SanguiinH6 This compound SanguiinH6->NFkB_Pathway Inhibition Inflammation Inflammation Proinflammatory_Genes->Inflammation

References

Application Note: Quantitative Analysis of Sanguiin H-6 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sanguiin H-6, a bioactive ellagitannin found in various plant species, particularly within the Rosaceae family. This method is suitable for the analysis of this compound in plant extracts and other matrices for research, quality control, and drug development purposes. The protocol outlines the necessary equipment, reagents, chromatographic conditions, and sample preparation procedures. Additionally, comprehensive tables summarizing the method's validation parameters are provided to ensure accuracy, precision, and reliability.

Introduction

This compound is a complex hydrolyzable tannin with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Its presence in medicinal plants and dietary sources such as raspberries and blackberries has garnered significant interest from the scientific community. Accurate quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This application note describes a validated HPLC method that enables the precise and reliable quantification of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and ultrapure water are necessary.

  • Mobile Phase Modifier: Formic acid or phosphoric acid (analytical grade) is used to acidify the mobile phase.

  • Reference Standard: A certified reference standard of this compound is required for calibration.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes are needed for sample and standard preparation.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 10-25% B10-25 min: 25-50% B25-30 min: 50-10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction: For plant materials, a suitable extraction method such as ultrasound-assisted extraction or maceration with a methanol-water mixture should be employed.

  • Filtration: Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation

The described HPLC method has been validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The validation parameters are summarized in the tables below. While specific validation data for this compound is not extensively published, the following tables are constructed based on typical performance for ellagitannins and related phenolic compounds analyzed by HPLC, as indicated in the cited literature for similar methods.

Linearity
ParameterValue
Linear Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy

The accuracy of the method was determined by spike-recovery experiments at three different concentration levels.

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)
109.898.0
5049.599.0
9089.699.6
Precision

Precision was evaluated by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intraday precision) and on three different days (interday precision).

Concentration (µg/mL)Intraday Precision (%RSD)Interday Precision (%RSD)
10< 2.0< 3.0
50< 1.5< 2.5
90< 1.0< 2.0

Signaling Pathways and Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Sample Extraction Extraction (e.g., Ultrasound-assisted) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection (10 µL) Dilution->Injection Standard This compound Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Working Working Standards (1-100 µg/mL) Stock->Working Working->Injection Column C18 Column (250 x 4.6 mm, 5 µm) Injection->Column Mobile Phase Gradient Detection DAD/UV-Vis Detector (280 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of This compound Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various samples. The detailed protocol and validation parameters ensure that the method is robust and suitable for routine analysis in a research or quality control setting. The provided workflow diagram offers a clear visual representation of the entire analytical process, from sample preparation to data analysis.

Application Note: UPLC-MS/MS Analysis of Sanguiin H-6 in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6 is a prominent ellagitannin found in various fruits, particularly within the Rosaceae family, including raspberries, blackberries, and cloudberries.[1] Ellagitannins are a class of hydrolyzable tannins that have garnered significant interest due to their potential health benefits, which include antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[2] Specifically, this compound has been shown to possess potent biological activities, such as the inhibition of methicillin-resistant Staphylococcus aureus (MRSA) biofilm development and the modulation of inflammatory pathways. One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from fruit extracts using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This methodology offers high sensitivity and selectivity, making it ideal for the accurate quantification of this compound in complex fruit matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fruit Material

This protocol is adapted from methodologies developed for the extraction of ellagitannins from Rubus species.

Materials:

  • Fresh or frozen fruit sample (e.g., raspberries, blackberries)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction solvent: Acetone (B3395972)/water (70:30, v/v)

  • Centrifuge

  • Rotary evaporator

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.45 µm syringe filters

Procedure:

  • Freeze the fruit sample in liquid nitrogen to halt enzymatic degradation.

  • Grind the frozen fruit into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 1-2 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of the acetone/water (70:30) extraction solvent to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 15-20 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 4-8) on the remaining pellet twice more to ensure complete extraction of this compound.

  • Combine all supernatants.

  • Remove the acetone from the combined extract using a rotary evaporator at a temperature not exceeding 40°C.

  • The remaining aqueous extract can be freeze-dried for storage or reconstituted directly in a suitable solvent for UPLC-MS/MS analysis.

  • For analysis, reconstitute a known amount of the dried extract in methanol/water (50:50, v/v) to a final concentration suitable for injection.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into a UPLC vial.

UPLC-MS/MS Analysis

The following parameters are a composite based on typical methods for ellagitannin analysis and may require optimization for specific instrumentation.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterValue
Column Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2-5 µL
Column Temperature 40°C
Gradient 0-1 min, 5% B; 1-8 min, 5-30% B; 8-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B

MS/MS Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.5 - 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350-400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Since this compound is a large molecule, it can be detected as a doubly charged ion. The exact MRM transitions should be optimized by infusing a standard of this compound if available. Based on its molecular weight of approximately 1870 Da, a potential precursor ion and product ion for monitoring are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound934.5 [M-2H]²⁻633.1OptimizeOptimize

Note: The product ion at m/z 633 corresponds to a fragment of the this compound molecule. Optimization of cone voltage and collision energy is crucial for achieving maximum sensitivity.

Data Presentation

Quantitative Data of this compound in Various Rubus Species

The concentration of this compound can vary significantly depending on the fruit species, cultivar, and growing conditions.

Fruit SpeciesCultivar/TypeThis compound Content (mg/100g dry weight)Reference
Raspberry (Rubus idaeus)'Koral'633.1[4]
Raspberry (Rubus idaeus)'Polana'139.2[4]
Blackberry (Rubus fruticosus)Not specified135.04 - 547.48[1]
Raspberry (Rubus idaeus) ShootsNot specified170.9 - 633.1[1]

Visualization

Experimental Workflow for UPLC-MS/MS Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis FruitSample Fruit Sample (e.g., Raspberry) Grinding Cryogenic Grinding FruitSample->Grinding Extraction Solvent Extraction (70% Acetone) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation Supernatant->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Mass Spectrometry (ESI-) UPLC->MS MRM MRM Detection MS->MRM Data Data Acquisition & Quantification MRM->Data

Caption: Workflow for this compound Analysis.

Proposed Signaling Pathway: Inhibition of NF-κB by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation, NF-κB release SanguiinH6 This compound SanguiinH6->IKK Inhibits SanguiinH6->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB Pathway by this compound.

Conclusion

This application note provides a comprehensive framework for the extraction and UPLC-MS/MS quantification of this compound in fruit extracts. The detailed protocols and methodologies are designed to assist researchers, scientists, and drug development professionals in accurately measuring this bioactive compound. The high sensitivity and specificity of the UPLC-MS/MS method make it a powerful tool for studying the distribution of this compound in various natural products and for elucidating its role in human health and disease. The provided visualization of the experimental workflow and the inhibitory action of this compound on the NF-κB signaling pathway further aid in understanding the practical application and biological significance of this compound.

References

Application Notes and Protocols: Sanguiin H-6 as a Potent Inhibitor of MRSA Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms on both biological and abiotic surfaces. These biofilms are complex, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers a high degree of resistance to conventional antibiotics and the host immune system. The development of novel anti-biofilm agents is therefore a critical area of research. Sanguiin H-6, a dimeric ellagitannin, has emerged as a promising natural compound with potent antibacterial and anti-biofilm activity against MRSA. This document provides detailed protocols for assessing the biofilm-inhibitory effects of this compound and summarizes the current understanding of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the anti-biofilm activity of this compound against various MRSA strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against MRSA.

MRSA StrainMIC (mg/L)MBC (mg/L)
MRSA10.25[1]>1[1]
MRSA20.25[1]>1[1]
SAP2310.25[1]>1[1]

Table 2: Inhibition of MRSA Biofilm Development by this compound.

MRSA StrainThis compound Concentration (mg/L)Biofilm Inhibition (%)
MRSA10.2585.1 - 91.1[1]
0.590.7 - 92.4[1]
MRSA20.2585.1 - 91.1[1]
0.590.7 - 92.4[1]
SAP2310.2585.1 - 91.1[1]
0.590.7 - 92.4[1]

Table 3: Reduction of Mature (24-hour) MRSA Biofilm by this compound.

MRSA StrainThis compound Concentration (mg/L)Biofilm Reduction (%)
MRSA10.2531.6 - 52.8[1]
0.544.2 - 71.1[1]
MRSA20.2531.6 - 52.8[1]
0.544.2 - 71.1[1]
SAP2310.2531.6 - 52.8[1]
0.544.2 - 71.1[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of MRSA.

Materials:

  • This compound stock solution

  • MRSA strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture MRSA strains on a suitable agar (B569324) plate overnight at 37°C.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Crystal Violet Assay for Biofilm Inhibition

This assay quantifies the ability of this compound to inhibit the formation of MRSA biofilms.

Materials:

  • This compound

  • MRSA strains

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom tissue culture plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of MRSA in TSB.

    • Dilute the culture to an OD₆₀₀ of 0.05 in TSB supplemented with 1% glucose.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a vehicle control (TSB with the solvent used for this compound) and a negative control (uninoculated medium).

  • Incubation:

    • Incubate the plate at 37°C for 24 hours under static conditions.

  • Staining:

    • Gently aspirate the medium and planktonic cells from each well.

    • Wash the wells three times with 200 µL of sterile PBS.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with PBS.

  • Quantification:

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

  • This compound

  • MRSA strains

  • TSB supplemented with 1% glucose

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and Propidium (B1200493) Iodide)

  • Confocal microscope

Procedure:

  • Biofilm Formation:

    • Grow MRSA biofilms on glass-bottom dishes in TSB with 1% glucose, with and without this compound, for 24 hours at 37°C.

  • Staining:

    • Gently wash the biofilms with PBS to remove planktonic cells.

    • Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.

  • Imaging:

    • Visualize the biofilms using a confocal laser scanning microscope.

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

    • Analyze images for biofilm thickness, cell viability, and overall structure.

Scanning Electron Microscopy (SEM) for Biofilm Morphology

SEM provides high-resolution images of the biofilm surface morphology and the arrangement of bacterial cells.

Materials:

  • This compound

  • MRSA strains

  • TSB supplemented with 1% glucose

  • Sterile coverslips

  • 2.5% Glutaraldehyde (B144438) in PBS (fixative)

  • Ethanol (B145695) series (50%, 70%, 90%, 100%) for dehydration

  • Hexamethyldisilazane (HMDS) for drying

  • Sputter coater and scanning electron microscope

Procedure:

  • Biofilm Growth:

    • Grow MRSA biofilms on sterile coverslips in TSB with 1% glucose, with and without this compound, for 24 hours at 37°C.

  • Sample Preparation:

    • Gently wash the coverslips with PBS.

    • Fix the biofilms with 2.5% glutaraldehyde for 2 hours at room temperature.

    • Wash with PBS.

    • Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, and 100% ethanol for 10 minutes each).

    • Dry the samples using a critical point dryer or by immersion in HMDS followed by air drying.

  • Imaging:

    • Mount the dried coverslips on SEM stubs and sputter-coat them with a thin layer of gold or palladium.

    • Examine the samples under a scanning electron microscope to observe the biofilm morphology.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_imaging Visualization cluster_results Data Output MRSA MRSA Strain MIC MIC Determination MRSA->MIC CV_Assay Crystal Violet Biofilm Assay MRSA->CV_Assay CLSM Confocal Laser Scanning Microscopy (CLSM) MRSA->CLSM SEM Scanning Electron Microscopy (SEM) MRSA->SEM Sanguiin This compound Sanguiin->MIC Sanguiin->CV_Assay Sanguiin->CLSM Sanguiin->SEM MIC_Value MIC Value MIC->MIC_Value Biofilm_Quant Biofilm Quantification CV_Assay->Biofilm_Quant Biofilm_Structure 3D Structure & Viability CLSM->Biofilm_Structure Biofilm_Morphology Surface Morphology SEM->Biofilm_Morphology signaling_pathway cluster_regulators Global Regulators cluster_biofilm_components Biofilm Matrix Components Sanguiin This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Sanguiin->DNA_Gyrase inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication agr agr system DNA_Replication->agr sarA sarA DNA_Replication->sarA icaADBC icaADBC operon (PIA/PNAG synthesis) agr->icaADBC down-regulates eDNA eDNA release agr->eDNA influences sarA->icaADBC up-regulates Adhesins Surface Adhesins (e.g., FnbA/B) sarA->Adhesins up-regulates Biofilm Biofilm Formation icaADBC->Biofilm eDNA->Biofilm Adhesins->Biofilm

References

How to prepare Sanguiin H-6 for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sanguiin H-6 is a complex dimeric ellagitannin, a type of water-soluble polyphenol, naturally found in various plants of the Rosaceae family, such as raspberries and cloudberries[1][2][3]. It is formed from two casuarictin (B1680760) units linked by a bond between a gallic acid residue and a hexahydroxydiphenic acid (HHDP) unit[2]. Extensive in vitro and in vivo research has highlighted the broad spectrum of its biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties[1][4]. These characteristics make this compound a promising molecule for further investigation in drug development and biomedical research[1][4].

This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, tailored for researchers, scientists, and drug development professionals.

1. Preparation of this compound Stock Solution

Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. While this compound is an ellagitannin and generally water-soluble, its complex, high-molecular-weight structure can present solubility challenges in aqueous media at high concentrations[5]. Using an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended for creating a concentrated stock solution.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Materials:

    • This compound powder (Molar Mass: 1871.28 g/mol )[2]

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated scale

  • Procedure:

    • Calculation: To prepare a 10 mM stock solution, weigh out 1.871 mg of this compound powder.

      • Calculation: 1871.28 g/mol * (10 mmol/L) * (1 L/1000 mL) * (1 mL/1000 µL) = 1.871 mg/mL

    • Dissolution: Add the 1.871 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

    • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

    • Sterilization: While the DMSO stock is considered sterile, if further assurance is needed, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Workflow for Stock Solution Preparation:

    G A Weigh this compound Powder B Add Cell Culture Grade DMSO A->B C Vortex Until Dissolved B->C D Filter Sterilize (Optional) C->D E Aliquot into Tubes D->E F Store at -20°C or -80°C E->F

    Caption: Workflow for preparing this compound stock solution.

2. Application I: In Vitro Cytotoxicity Assessment

This compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, including breast, ovarian, and lung cancer[1][4]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell line and experimental conditions.

Cell LineAssay TypeEffective Concentration / IC50Reference
A549 (Lung Cancer)Migration/Invasion AssayNot specified, inhibits TGF-β1 induced EMT[1]
MCF-7/Adr (Breast Carcinoma)Viability AssayEC50 = 38 µM[4]
MDA-MB-231 (Breast Cancer)Protein Expression Assay6.25 µM[4]
HT1080 (Fibrosarcoma)Proliferation AssayNot active[1]
PRMI-7951 (Melanoma)Cytotoxicity AssayED50 = 0.5 µg/mL[1]
Macrophages (LPS-activated)Nitrite Production AssayConcentration-dependent inhibition (up to 25 µM)[6]
MRSABiofilm Inhibition0.25 - 0.5 mg/mL[7][8]

Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Target cell line (e.g., MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO or Solubilization Buffer

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Final concentrations might range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound[9]. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and an untreated control.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals[9].

    • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals[9]. Mix gently by pipetting or shaking.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Workflow for MTT Assay:

    G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Buffer (DMSO) F->G H Read Absorbance at 570 nm G->H

3. Application II: Apoptosis Detection

This compound can induce apoptosis, a form of programmed cell death, in cancer cells. This is a key mechanism for its anticancer activity.[10] Apoptosis can be detected and quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis or necrosis).[11]

Protocol: Annexin V/PI Apoptosis Assay

  • Materials:

    • Target cell line

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and controls) for a specified time (e.g., 24 hours).

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

    • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet once with ice-cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

4. Application III: Analysis of Cellular Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development. Western blotting is a key technique used to detect changes in the expression and phosphorylation status of specific proteins within these pathways.

Key Signaling Pathways Modulated by this compound:

  • TGF-β/Smad Pathway: this compound can inhibit the epithelial-mesenchymal transition (EMT) in lung cancer cells by modulating the Smad2/3 signaling pathway.[1]

  • PI3K/Akt & ERK Pathways: In breast cancer cells, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and decrease the phosphorylation of Akt and ERK1/2.[1]

  • NF-κB Pathway: this compound can inhibit TNFα-stimulated NF-κB transcription, a key pathway in inflammation.[1][12]

  • Apoptosis Pathway: The compound increases the Bax/Bcl-2 ratio in breast cancer cells, promoting apoptosis.[1] It also suppresses caspase-3 activity in certain contexts.[10]

Protocol: Western Blot Analysis

  • Materials:

    • Treated cell pellets

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-VEGF, anti-Smad2/3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[13]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[13]

    • Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

  • Diagram of this compound Action on Akt/VEGF Pathway:

    G cluster_0 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt VEGF VEGF Expression pAkt->VEGF Angiogenesis Angiogenesis & Cell Survival VEGF->Angiogenesis Sanguiin_H6 This compound Sanguiin_H6->pAkt

    Caption: this compound inhibits the PI3K/Akt pathway, reducing VEGF expression.
  • Diagram of this compound Action on TGF-β/EMT Pathway:

    G cluster_1 TGF_beta TGF-β1 Receptor TGF-β Receptor TGF_beta->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Snail Snail Expression Smad->Snail N_cadherin N-cadherin (Mesenchymal Marker) Snail->N_cadherin E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin EMT Epithelial-Mesenchymal Transition (EMT) N_cadherin->EMT E_cadherin->EMT Sanguiin_H6 This compound Sanguiin_H6->Smad Sanguiin_H6->N_cadherin Sanguiin_H6->E_cadherin

    Caption: this compound modulates TGF-β signaling to inhibit EMT.

References

In Vitro Antioxidant Activity of Sanguiin H-6: Application Notes and Protocols for DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant potential of Sanguiin H-6, a prominent ellagitannin found in various fruits and medicinal plants, using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This compound is recognized for its potent antioxidant properties, which are of significant interest in the fields of pharmacology, food science, and drug development.

Principle of the Assays

Both the DPPH and ABTS assays are spectrophotometric methods used to determine the radical scavenging ability of a compound. The principle is based on the reduction of a stable colored radical by an antioxidant. The antioxidant donates a hydrogen atom or an electron to the radical, neutralizing it and causing a decrease in absorbance, which is proportional to the antioxidant activity of the sample.

  • DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical, resulting in a color change from violet to yellow. The decrease in absorbance is measured at approximately 517 nm.

  • ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The ABTS radical is generated by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The change in absorbance is typically measured at 734 nm.

Data Presentation

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference Compound
This compound User DeterminedUser Determined
Ascorbic Acid~ 20 - 50~ 5 - 15Positive Control
Trolox~ 40 - 100~ 10 - 30Positive Control

Note: The provided IC50 values for Ascorbic Acid and Trolox are approximate and can vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for performing the DPPH and ABTS radical scavenging assays are provided below. These protocols are designed for a 96-well microplate format for high-throughput screening but can be adapted for cuvette-based spectrophotometers.

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol (B145695), spectrophotometric grade)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and other standard laboratory equipment

2. Preparation of Solutions:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily and kept in the dark.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Sample Dilutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a similar series of dilutions for the positive control.

3. Assay Procedure:

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

  • For the blank (control), add 100 µL of methanol instead of the sample.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Results:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where:

  • Abs_control is the absorbance of the blank (DPPH solution without sample).

  • Abs_sample is the absorbance of the sample with the DPPH solution.

Plot the percentage of inhibition against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and other standard laboratory equipment

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS Radical Cation (ABTS•+) Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.

  • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol, or DMSO) at a known concentration.

  • Sample Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Positive Control Solutions: Prepare a similar series of dilutions for the positive control.

3. Assay Procedure:

  • Add 180 µL of the ABTS•+ working solution to each well of a 96-well microplate.

  • Add 20 µL of the different concentrations of this compound or the positive control to the wells.

  • For the blank (control), add 20 µL of the solvent used for the sample dilutions.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for 6-10 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.

4. Calculation of Results:

Calculate the percentage of ABTS radical scavenging activity using the following formula:

Where:

  • Abs_control is the absorbance of the blank (ABTS•+ solution without sample).

  • Abs_sample is the absorbance of the sample with the ABTS•+ solution.

Plot the percentage of inhibition against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to inhibit 50% of the ABTS radicals).

Mandatory Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare DPPH Working Solution Mix Mix DPPH with Sample/ Control/Blank in 96-well plate DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_Radical Generate ABTS•+ Radical Solution ABTS_Working Prepare ABTS•+ Working Solution ABTS_Radical->ABTS_Working Mix Mix ABTS•+ with Sample/ Control/Blank in 96-well plate ABTS_Working->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate at RT (6-10 min) Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS Radical Scavenging Assay.

Application Notes and Protocols for Animal Model Studies Using Sanguiin H-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Sanguiin H-6 dosage and administration in animal models. The information is intended to guide researchers in designing preclinical studies to evaluate the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a dimeric ellagitannin found in various plants of the Rosaceae family, such as raspberries, cloudberries, and species of Sanguisorba and Rubus.[1][2] It has garnered significant interest for its wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and anti-osteoclastogenic properties.[3][4] Preclinical studies using animal models are crucial for elucidating the therapeutic efficacy and safety profile of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo animal studies involving this compound and related extracts. Due to the limited number of studies on pure this compound, data from extracts rich in this compound are also included for reference.

Table 1: In Vivo Dosage of this compound and Related Extracts

Animal ModelCompound AdministeredDosageAdministration RouteDurationKey FindingsReference
Rat (Renal Ischemia-Reperfusion)Pure this compound10 mg/kg/dayOral (in drinking water)30 daysAttenuated oxidative damage in renal mitochondria and inhibited apoptosis.[5][6]
Rat (Ethanol-Induced Gastric Lesions)Ellagitannin-rich Rubus berry extract20 mg/kg/dayOral gavage10 daysReduced gastric ulcer index and oxidative stress. This compound is a major component of the extract.[1][7][8][9][10]
Mouse (TNF-α-induced osteoclastogenesis)Pure this compoundNot specified in abstractIn vivo administrationNot specified in abstractInhibited TNF-α-mediated osteoclastogenesis.
Mouse (Systemic Allergic Reaction)Sanguisorba officinalis aqueous extract0.01 - 1 g/kgNot specifiedNot specifiedInhibited systemic allergic reaction and reduced plasma histamine (B1213489) levels.[11]
Rat (Physical Performance)Sanguisorba officinalis extract10 or 50 mg/kgOral gavage4 weeks (3 times/week)Improved endurance performance.[12]

Table 2: Pharmacokinetic and Toxicity Data of Related Compounds

Compound/ExtractAnimal ModelParameterValueAdministration RouteReference
Ellagitannins (general)RatBioavailabilityVery low for parent compounds. Metabolized to more bioavailable urolithins.Oral[3][13][14][15][16][17]
Sanguisorba minor hydroalcoholic extractMouseAcute Toxicity (LD50)> 3,000 mg/kgOral[18]
Sanguisorba minor hydroalcoholic extractRatSubacute Toxicity (NOAEL)> 400 mg/kg/dayOral[18]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol for Evaluation of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury

This protocol is adapted from a study investigating the protective effects of this compound against oxidative damage in the kidneys.[5][6]

Objective: To assess the efficacy of orally administered this compound in mitigating renal damage induced by ischemia-reperfusion in rats.

Materials:

  • Male Wistar rats (specific pathogen-free)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments for laparotomy

  • Vascular clamps

  • Physiological saline

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • This compound Administration:

    • Dissolve this compound in the drinking water.

    • Adjust the concentration daily to ensure an oral dose of 10 mg/kg body weight/day.

    • Administer the this compound solution as the sole source of drinking water for 30 consecutive days. A control group should receive regular drinking water.

  • Induction of Ischemia-Reperfusion Injury:

    • On day 31, anesthetize the rats.

    • Perform a midline laparotomy to expose both renal arteries.

    • Induce ischemia by occluding both renal arteries with vascular clamps for 60 minutes.

    • 50 minutes into the ischemic period, administer a single intravenous injection of LPS (e.g., 5 mg/kg).

    • After 60 minutes of ischemia, remove the clamps to allow reperfusion for 350 minutes.

  • Sample Collection and Analysis:

    • At the end of the reperfusion period, collect blood samples via cardiac puncture for analysis of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.

    • Euthanize the animals and harvest the kidneys.

    • Process one kidney for histopathological examination (e.g., H&E staining).

    • Isolate mitochondria from the other kidney to measure markers of oxidative stress (e.g., thiobarbituric acid reactive substances - TBARS) and antioxidant enzyme activity (e.g., glutathione (B108866) peroxidase).

    • Perform TUNEL staining on kidney sections to assess apoptosis.

Protocol for Evaluation of Ellagitannin-Rich Extract in a Rat Model of Gastric Inflammation

This protocol is based on a study that used an ellagitannin-rich extract from Rubus berries, of which this compound is a major constituent, to protect against ethanol-induced gastric lesions.[1][7][8][9][10]

Objective: To evaluate the gastroprotective effects of an ellagitannin-rich extract.

Materials:

  • Male Wistar rats

  • Ellagitannin-rich extract (containing a known concentration of this compound)

  • Ethanol (B145695) (e.g., 50%)

  • Vehicle for extract administration (e.g., water or 0.5% carboxymethylcellulose)

  • Reagents for measuring oxidative stress markers (e.g., superoxide (B77818) dismutase, catalase) and inflammatory markers (e.g., CINC-1, the rat homolog of IL-8)

Procedure:

  • Animal Acclimatization: As described in Protocol 3.1.

  • Extract Administration:

    • Administer the ellagitannin-rich extract orally by gavage at a dose of 20 mg/kg/day for 10 consecutive days.

    • A control group should receive the vehicle only.

  • Induction of Gastric Lesions:

    • On day 11, fast the rats for 24 hours with free access to water.

    • One hour after the final administration of the extract or vehicle, administer ethanol orally (e.g., 1 ml/200g body weight) to induce gastric lesions.

  • Assessment of Gastric Damage:

    • One hour after ethanol administration, euthanize the animals.

    • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

    • Score the gastric lesions based on their number and severity to calculate an Ulcer Index.

    • Collect gastric mucosal tissue for the analysis of oxidative stress markers and inflammatory cytokines.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action and a typical experimental workflow.

Signaling Pathways

Sanguiin_H6_Signaling cluster_pathways Intracellular Signaling Cascades cluster_effects Cellular Responses TNF-α TNF-α p38 MAPK p38 MAPK TNF-α->p38 MAPK LPS LPS IκBα IκBα LPS->IκBα Oxidative Stress Oxidative Stress LPS->Oxidative Stress RANKL RANKL RANKL->IκBα Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production p38 MAPK->Pro-inflammatory Cytokine Production NF-κB NF-κB IκBα->NF-κB NF-κB->Pro-inflammatory Cytokine Production Osteoclastogenesis Osteoclastogenesis NF-κB->Osteoclastogenesis This compound This compound This compound->p38 MAPK This compound->IκBα This compound->Oxidative Stress

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Collection & Analysis A Select Animal Model (e.g., Rat, Mouse) B Determine Dosage & Route (e.g., 10 mg/kg, Oral) A->B C Define Treatment Duration (e.g., 30 days) B->C D Acclimatize Animals C->D E Administer this compound or Vehicle (Control) D->E F Induce Disease Model (e.g., Ischemia-Reperfusion) E->F G Collect Samples (Blood, Tissues) F->G H Biochemical & Histological Analysis G->H I Statistical Analysis & Interpretation H->I

Considerations for Future Research

The current body of literature on the in vivo application of this compound is still limited. Further research is warranted in the following areas:

  • Pharmacokinetics: Comprehensive pharmacokinetic studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[4] Understanding its bioavailability and the role of gut microbiota in its metabolism to urolithins is critical.[3][13][14][15][16]

  • Toxicity: While extracts from related plants appear to have a good safety profile, detailed acute, subchronic, and chronic toxicity studies of pure this compound are necessary to establish its no-observed-adverse-effect level (NOAEL).

  • Dose-Response Studies: Further studies are required to establish clear dose-response relationships for the various therapeutic effects of this compound in different animal models.

  • Efficacy in Other Models: The therapeutic potential of this compound should be explored in other relevant animal models, such as those for various types of cancer and arthritis.

References

Application Notes and Protocols for Sanguiin H-6 in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sanguiin H-6, a natural ellagitannin found in various plants of the Rosaceae family, in anti-inflammatory research models.[1][2] This document outlines the mechanisms of action of this compound, provides detailed protocols for key in vitro and in vivo experiments, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases.[1] Its multifaceted mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. These notes will delve into its effects on nitric oxide (NO) production, the nuclear factor-kappa B (NF-κB) pathway, and the mitogen-activated protein kinase (MAPK) cascade.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound from various studies. This allows for a clear comparison of its potency across different assays and inflammatory mediators.

Target/AssayCell Type/ModelInducerEffect of this compoundReference
Pro-inflammatory Mediators
Nitric Oxide (NO) ProductionLipopolysaccharide (LPS)-activated macrophagesLPSConcentration-dependent inhibition.[2]
iNOS ActivityLPS-activated macrophagesLPSInhibition at 25 µM is comparable to 50 µM of aminoguanidine.[2]
iNOS mRNA ExpressionLPS-activated macrophagesLPSSuppressed in a concentration-dependent manner.[2]
Interleukin-8 (IL-8) ReleaseHuman gastric epithelial AGS cellsTNF-α or Interleukin-1βComplete inhibition at 2.5 μM.
Signaling Pathways
NF-κB TranscriptionHuman gastric epithelial AGS cellsTNF-αInhibited.
IκBα PhosphorylationRANKL-induced osteoclastsRANKLInhibited.
NF-κB Nuclear TranslocationRANKL-induced osteoclastsRANKLInhibited.
p38 MAPK PhosphorylationRANKL-induced osteoclastsRANKLInhibited.
In Vivo Models
Oxidative Damage in Renal MitochondriaLPS plus ischemia-reperfusion in ratsLPS and Ischemia-ReperfusionAttenuated oxidative damage when administered at 10 mg/kg body weight/day for 30 days.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and provide a visual representation of the experimental workflows.

Signaling Pathway of this compound in Inhibiting Inflammation

Sanguiin_H6_Signaling cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates p38 p38 MAPK_pathway->p38 IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Sanguiin_H6 This compound Sanguiin_H6->p38 Inhibits Phosphorylation Sanguiin_H6->IκBα Inhibits Phosphorylation Sanguiin_H6->NFκB_n Inhibits Translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β, IL-6) NFκB_n->Gene_expression Induces

Caption: this compound inhibits inflammation by targeting the MAPK and NF-κB pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assay

In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers cell_culture Seed RAW 264.7 macrophages pretreatment Pre-treat with this compound (various concentrations) cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation supernatant Collect supernatant stimulation->supernatant cell_lysate Prepare cell lysates stimulation->cell_lysate griess_assay Griess Assay for NO supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) supernatant->elisa western_blot Western Blot for iNOS, p-p38, p-IκBα cell_lysate->western_blot

Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects.

Experimental Workflow for In Vivo Carrageenan-Induced Paw Edema Model

In_Vivo_Workflow cluster_animal_prep Animal Preparation and Dosing cluster_induction_measurement Induction and Measurement cluster_data_analysis Data Analysis acclimatization Acclimatize rats grouping Divide into groups (Control, this compound, Indomethacin) acclimatization->grouping dosing Administer this compound (i.p. or oral) grouping->dosing carrageenan Inject Carrageenan (1%) into hind paw dosing->carrageenan measurement Measure paw volume at 0, 1, 2, 3, 4, 5 hours carrageenan->measurement calculation Calculate paw edema volume and % inhibition measurement->calculation statistics Statistical analysis calculation->statistics

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol details the induction of an inflammatory response in murine macrophages using Lipopolysaccharide (LPS) and its subsequent inhibition by this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents and antibodies for Western blotting (iNOS, phospho-p38, phospho-IκBα, and corresponding total proteins)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits as per the manufacturer's protocols.

  • Western Blot Analysis:

    • After treatment, wash the cells in the 6-well plates with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, phospho-p38, and phospho-IκBα, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system. Normalize the phosphorylated protein levels to their respective total protein levels.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (lambda, Type IV)

  • This compound

  • Indomethacin (positive control)

  • Plethysmometer

  • Normal saline

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into different groups: a negative control group (vehicle), a positive control group (Indomethacin, e.g., 10 mg/kg), and this compound treatment groups (various doses).

    • Administer this compound or Indomethacin intraperitoneally (i.p.) or orally 30-60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent by targeting key inflammatory pathways. The provided protocols and data serve as a valuable resource for researchers investigating its therapeutic applications. Further studies are warranted to fully elucidate its effects on a broader range of inflammatory mediators and to explore its efficacy in more complex disease models.

References

Application of Sanguiin H-6 in Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sanguiin H-6, a natural ellagitannin, in cancer cell line research. This document details its mechanism of action, protocols for key experiments, and quantitative data on its effects on various cancer cell lines.

This compound has demonstrated significant anti-cancer properties, including the induction of apoptosis (programmed cell death) and inhibition of cell migration and invasion in several human cancer cell lines.[1][2] Its multifaceted mechanism of action makes it a promising candidate for further investigation in cancer therapy and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and the suppression of metastasis.

1.1. Induction of Apoptosis:

This compound is a potent inducer of apoptosis in various cancer cell lines, including breast and ovarian cancer.[3][4] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.

  • Caspase Activation: Treatment with this compound leads to the cleavage and activation of initiator caspase-8 and executioner caspase-3.[3] Activated caspase-3 then cleaves essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[3][4] In some cell lines, such as MCF-7, cleavage of caspase-9 has also been observed, suggesting the involvement of the intrinsic apoptotic pathway.[3]

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to increase the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic), which promotes the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3]

1.2. Inhibition of Metastasis:

This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis. This is achieved through the modulation of signaling pathways that control cell motility and the epithelial-mesenchymal transition (EMT).

  • TGF-β/Smad Pathway: In lung cancer cells (A549), this compound suppresses the EMT induced by transforming growth factor-beta 1 (TGF-β1).[5] It prevents the activation of the Smad2/3 signaling pathway, a key mediator of TGF-β1 signaling.[5] This leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin and the transcription factor Snail.[5]

  • MAPK Signaling Pathway: this compound influences the mitogen-activated protein kinase (MAPK) signaling pathway. In ovarian cancer cells (A2780), it causes the activation of p38 MAPK.[4] In breast cancer cells (MDA-MB-231), it has been shown to decrease the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[6] The modulation of these pathways contributes to its anti-proliferative and anti-metastatic effects.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50
AGSGastric AdenocarcinomaIL-1β induced NF-κB-1.96 ± 0.23 µM[7]
AGSGastric AdenocarcinomaTNF-α induced NF-κB-1.03 ± 0.06 µM[7]

Table 2: Apoptotic Effects of this compound on Human Ovarian Carcinoma Cells (A2780)

Treatment ConcentrationEarly Apoptotic Cells (%)
20 µM35.39%[4]
40 µM41.76%[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines are provided below.

3.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, A2780)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

3.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the attached and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

3.3. Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression and activation of proteins involved in apoptosis and signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p-Smad2/3, anti-Smad2/3, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound as desired.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

4.1. Signaling Pathways

Sanguiin_H6_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase-8 Caspase-8 This compound->Caspase-8 Bax Bax This compound->Bax Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Caspase-3_ext Caspase-3 Caspase-8->Caspase-3_ext PARP_ext PARP Caspase-3_ext->PARP_ext Cleavage Cleaved PARP_ext Cleaved PARP PARP_ext->Cleaved PARP_ext Apoptosis Apoptosis Cleaved PARP_ext->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3_int Caspase-3 Caspase-9->Caspase-3_int PARP_int PARP Caspase-3_int->PARP_int Cleavage Cleaved PARP_int Cleaved PARP PARP_int->Cleaved PARP_int Cleaved PARP_int->Apoptosis

Caption: this compound induced apoptosis pathway.

Sanguiin_H6_TGF_beta_Pathway TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor p-Smad2/3 Smad2/3 (Phosphorylation) TGF-β Receptor->p-Smad2/3 This compound This compound This compound->p-Smad2/3 Inhibits Snail Snail p-Smad2/3->Snail Upregulates E-cadherin E-cadherin Snail->E-cadherin Downregulates N-cadherin N-cadherin Snail->N-cadherin Upregulates EMT Epithelial-Mesenchymal Transition E-cadherin->EMT N-cadherin->EMT Metastasis Metastasis EMT->Metastasis Sanguiin_H6_MAPK_Pathway Extracellular Stimuli Extracellular Stimuli p38 p38 Extracellular Stimuli->p38 ERK1/2 ERK1/2 Extracellular Stimuli->ERK1/2 This compound This compound This compound->p38 Activates This compound->ERK1/2 Inhibits Apoptosis Apoptosis p38->Apoptosis Proliferation Proliferation ERK1/2->Proliferation Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell Culture Cancer Cell Culture (MCF-7, A549, etc.) Treatment Treat Cells with This compound Cell Culture->Treatment SH6 Prep This compound Stock Solution Prep SH6 Prep->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis Western Blot Protein Expression (Western Blot) Treatment->Western Blot IC50 Calc IC50 Calculation MTT->IC50 Calc Apoptosis Quant Apoptosis Quantification Apoptosis->Apoptosis Quant Protein Quant Protein Level Analysis Western Blot->Protein Quant

References

Application Notes and Protocols for the Purity Assessment of Sanguiin H-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the purity of a Sanguiin H-6 sample, a complex ellagitannin with significant biological activities.[1][2][3] The protocols outlined below utilize a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to ensure a thorough and accurate purity determination.

Introduction to this compound and its Purity Assessment

This compound is a dimeric ellagitannin found in various members of the Rosaceae family, such as raspberries and cloudberries.[4][5] Its complex structure, consisting of two casuarictin (B1680760) units, presents analytical challenges for purity assessment.[4] Potential impurities in a this compound sample can include other structurally related ellagitannins (e.g., isomers, other oligomers), products of hydrolysis such as ellagic acid, and residual solvents from the extraction and purification process.[6][7] A combination of analytical methods is therefore essential for a comprehensive purity evaluation.

Analytical Techniques for Purity Assessment

A multi-pronged approach employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is recommended for the definitive assessment of this compound purity. Thin-Layer Chromatography (TLC) can be utilized as a rapid, qualitative screening method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound by separating it from potential impurities. A reversed-phase HPLC method with UV detection is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient profile is outlined in the table below. The flow rate is maintained at 1.0 mL/min.

  • Detection: UV detection at 280 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of the initial mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the this compound sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Table 1: HPLC Gradient Elution Program

Time (min)% Solvent A% Solvent B
0955
307030
405050
45595
50595
55955
60955
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides structural confirmation of this compound and allows for the identification of impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions: The same HPLC conditions as described in section 2.1 can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100 - 2000.

    • Fragmentation Analysis (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion of this compound (expected [M-H]⁻ at m/z 1869.2).

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound. The structures of impurities can be tentatively identified by analyzing their mass spectra and fragmentation patterns.

Table 2: Expected Mass Spectrometry Data for this compound

CompoundMolecular FormulaExpected [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compoundC₈₂H₅₄O₅₂1869.21567 (loss of galloyl), 934 ([M-2H]²⁻/2), 633, 301 (ellagic acid)
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[9][10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or Methanol-d₄).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

    • Number of Scans (ns): Sufficient scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Table 3: qNMR Purity Calculation Parameters

ParameterThis compound (Analyte)Internal Standard (e.g., Maleic Acid)
I Integral of a specific proton signalIntegral of a specific proton signal
N Number of protons for the chosen signalNumber of protons for the chosen signal
MW 1871.28 g/mol 116.07 g/mol
m Weighed mass of the sampleWeighed mass of the standard
P To be determinedPurity of the certified standard (e.g., >99.5%)
Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of a this compound sample, allowing for the visualization of the main compound and any major impurities.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1 v/v/v).

  • Sample Application: Dissolve the this compound sample in a small amount of methanol and spot it onto the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Observe the plate under UV light at 254 nm and 366 nm.

    • Spray the plate with a suitable staining reagent (e.g., a solution of 1% ferric chloride in methanol, which will give a dark blue or black spot with phenolic compounds).

  • Data Analysis: The purity can be qualitatively assessed by observing the number and intensity of the spots. A pure sample should ideally show a single major spot. The Retention Factor (Rf) value of the main spot can be calculated.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation and Interpretation

All quantitative data from the HPLC and qNMR analyses should be summarized in a clear and structured table for easy comparison and reporting.

Table 4: Summary of Purity Assessment for this compound Sample (Example)

Analytical MethodParameterResult
HPLC Purity (Area %)98.5%
Number of Impurities Detected3
LC-MS [M-H]⁻ of Main Peak (m/z)1869.2
Tentative Impurity IdentificationIsomer of this compound, Ellagic Acid
qNMR Absolute Purity (%)97.8%
Identified ImpuritiesResidual Methanol

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a this compound sample.

G Figure 1: Experimental Workflow for this compound Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (for HPLC/LC-MS) Dissolution->Filtration qNMR qNMR (Absolute Purity) Dissolution->qNMR TLC TLC (Qualitative Screening) Filtration->TLC HPLC HPLC-DAD (Quantitative Purity) Filtration->HPLC LCMS LC-MS (Structural Confirmation & Impurity ID) Filtration->LCMS Data_Analysis Integrate Peaks & Calculate Purity HPLC->Data_Analysis Impurity_Profile Identify Impurities LCMS->Impurity_Profile qNMR->Data_Analysis Final_Report Generate Purity Report Data_Analysis->Final_Report Impurity_Profile->Final_Report

Caption: Figure 1: Workflow for this compound Purity Assessment.

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] The following diagram illustrates this inhibitory action.

G Figure 2: Inhibition of NF-κB Signaling Pathway by this compound cluster_pathway NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits (in cytoplasm) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Released & Activated Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription Sanguiin This compound Sanguiin->IKK Inhibits

Caption: Figure 2: this compound inhibits the NF-κB pathway.

References

Application Notes and Protocols for the Structural Elucidation of Sanguiin H-6 via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguiin H-6 is a complex dimeric ellagitannin found in various members of the Rosaceae family, such as raspberries, strawberries, and the great burnet (Sanguisorba officinalis).[1] As a large polyphenolic compound, this compound exhibits a range of biological activities, making it a molecule of interest for pharmaceutical and nutraceutical research. Its intricate structure, characterized by multiple ester linkages and stereocenters, necessitates advanced analytical techniques for unambiguous structural determination. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete structural elucidation of such complex natural products.

This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of this compound. It outlines detailed experimental protocols and data interpretation strategies for researchers in natural product chemistry, pharmacology, and drug development.

Structural Overview of this compound

This compound is a dimer of casuarictin (B1680760), linked through a bond between a gallic acid residue and a hexahydroxydiphenoyl (HHDP) unit.[1] The molecule possesses sanguisorbic acid ester groups that link the glucopyranose moieties.[1] Due to its large size and the presence of numerous similar structural motifs, the NMR spectra of this compound are expected to be complex, with significant signal overlap. A combination of 1D and 2D NMR experiments is therefore essential to resolve these signals and piece together the complete molecular structure.

Data Presentation: Predicted NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Key Moieties of this compound (in DMSO-d₆, 600 MHz)

MoietyProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Glucose Core H-15.2 - 5.5d~8.0
H-24.8 - 5.1t~8.5
H-34.5 - 4.8t~9.0
H-44.2 - 4.5t~9.0
H-53.8 - 4.1m-
H-6a, H-6b3.5 - 3.8m-
Gallic Acid H-2', H-6'6.8 - 7.2s-
HHDP Group Aromatic H6.3 - 6.7s-
Sanguisorbic Acid Aromatic H6.5 - 6.9s-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Key Moieties of this compound (in DMSO-d₆, 150 MHz)

MoietyCarbonPredicted Chemical Shift (ppm)
Glucose Core C-190 - 95
C-270 - 75
C-372 - 77
C-468 - 73
C-575 - 80
C-660 - 65
Gallic Acid C-1'118 - 122
C-2', C-6'108 - 112
C-3', C-5'145 - 150
C-4'138 - 142
C=O165 - 170
HHDP Group Aromatic C105 - 145
C=O168 - 172
Sanguisorbic Acid Aromatic C110 - 150
C=O166 - 171

Experimental Protocols

Sample Preparation
  • Purification: Isolate and purify this compound from the natural source using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to a purity of >95%.

  • Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for large polyphenols due to its excellent solubilizing power. Methanol-d₄ (CD₃OD) can also be used.

  • Concentration: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

  • Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) for optimal resolution.

1. One-Dimensional (1D) NMR Experiments

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number of different types of protons and their chemical environments. Provides information on proton-proton couplings.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 0-12 ppm

      • Acquisition Time: 2-3 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 16-64

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number of chemically distinct carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 0-180 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay (d1): 2-5 s

      • Number of Scans: 1024-4096

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

    • Typical Parameters:

      • Pulse Program: dept135

      • Similar parameters to ¹³C NMR.

2. Two-Dimensional (2D) NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for establishing spin systems within the molecule, such as the protons on the glucose rings.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): 0-12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbon atoms. This experiment is highly sensitive and allows for the assignment of protonated carbons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (F2 - ¹H): 0-12 ppm

      • Spectral Width (F1 - ¹³C): 0-180 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 4-8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is a key experiment for connecting different structural fragments, such as linking the galloyl and HHDP units to the glucose core and identifying the linkage points between the two monomeric units.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (F2 - ¹H): 0-12 ppm

      • Spectral Width (F1 - ¹³C): 0-180 ppm

      • Number of Increments (F1): 512-1024

      • Number of Scans per Increment: 16-32

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, even if they are not directly connected through bonds. This is essential for determining the stereochemistry and 3D conformation of the molecule.

    • Typical Parameters:

      • Pulse Program: noesygpph or roesygpph

      • Mixing Time: 300-800 ms

      • Similar spectral parameters to COSY.

Data Analysis and Structural Elucidation Workflow

The structural elucidation of this compound is a stepwise process that involves the integration of data from all the NMR experiments.

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Identify_Spin_Systems Identify Spin Systems H1_NMR->Identify_Spin_Systems C13_NMR ¹³C NMR Assign_Protonated_Carbons Assign Protonated Carbons C13_NMR->Assign_Protonated_Carbons DEPT DEPT-135 DEPT->Assign_Protonated_Carbons COSY COSY COSY->Identify_Spin_Systems HSQC HSQC HSQC->Assign_Protonated_Carbons HMBC HMBC Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments NOESY NOESY/ROESY Determine_Stereochemistry Determine Stereochemistry NOESY->Determine_Stereochemistry Identify_Spin_Systems->Connect_Fragments Assign_Protonated_Carbons->Connect_Fragments Connect_Fragments->Determine_Stereochemistry Final_Structure Final Structure of this compound Determine_Stereochemistry->Final_Structure

NMR Data Interpretation Workflow
  • Identify Spin Systems: Use the ¹H NMR and COSY spectra to identify coupled proton networks. For this compound, this will primarily involve tracing the proton-proton correlations within the two glucose units.

  • Assign Protonated Carbons: Combine the ¹³C NMR, DEPT, and HSQC data to assign the chemical shifts of all protonated carbons. The HSQC spectrum will directly link each proton to its attached carbon.

  • Connect Structural Fragments: The HMBC spectrum is critical for this step. Look for long-range correlations from the anomeric protons of the glucose units to the carbonyl carbons of the galloyl, HHDP, and sanguisorbic acid moieties to establish the ester linkages. Also, identify HMBC correlations that define the connection between the two casuarictin monomers.

  • Assign Quaternary Carbons: The chemical shifts of non-protonated carbons (e.g., carbonyls, substituted aromatic carbons) are assigned based on their HMBC correlations to nearby protons.

  • Determine Stereochemistry and Conformation: Analyze the NOESY or ROESY spectrum to establish through-space proximities between protons. This information is vital for determining the relative stereochemistry of the glucose units and the overall 3D conformation of the molecule.

Logical Relationship of NMR Experiments for Structural Elucidation

The following diagram illustrates the logical flow of information from different NMR experiments to the final elucidated structure.

cluster_data NMR Experiments cluster_info Derived Structural Information H1 ¹H NMR (Proton Environments) Spin_Systems Spin Systems (e.g., Glucose Rings) H1->Spin_Systems Functional_Groups Functional Groups (Aromatics, Esters) H1->Functional_Groups C13 ¹³C NMR (Carbon Skeleton) C13->Functional_Groups COSY COSY (¹H-¹H Connectivity) COSY->Spin_Systems HSQC HSQC (¹H-¹³C Direct Correlation) Fragment_Assembly Assembly of Moieties (Linkage Points) HSQC->Fragment_Assembly HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Fragment_Assembly NOESY NOESY/ROESY (Spatial Proximity) Stereochemistry Stereochemistry & 3D Conformation NOESY->Stereochemistry Spin_Systems->Fragment_Assembly Functional_Groups->Fragment_Assembly Fragment_Assembly->Stereochemistry Final_Structure Complete Structure of this compound Stereochemistry->Final_Structure

Logical Flow of Structural Information

Conclusion

The structural elucidation of complex natural products like this compound is a challenging but achievable task with the systematic application of modern NMR spectroscopic techniques. The combination of 1D and 2D NMR experiments provides a powerful toolkit for piecing together the molecular puzzle, from identifying individual spin systems to defining the connectivity between large structural fragments and determining the final 3D structure. The protocols and workflows outlined in this document provide a robust framework for researchers to successfully characterize this compound and other related polyphenolic compounds, thereby facilitating further investigation into their biological activities and potential therapeutic applications.

References

Troubleshooting & Optimization

Troubleshooting low yield of Sanguiin H-6 extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Sanguiin H-6 and address issues of low yield.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield of this compound. What are the most common causes?

A low yield of this compound, a large and complex dimeric ellagitannin, can stem from several factors throughout the experimental workflow.[1] The most critical areas to investigate are:

  • Plant Material: The choice, quality, and preparation of the source material are fundamental. Factors like species, harvest time, and ripeness significantly impact the concentration of this compound.[2][3][4]

  • Extraction Parameters: The solvent system, temperature, time, and pH must be optimized to efficiently extract this compound while minimizing its degradation.

  • Compound Degradation: this compound is susceptible to hydrolysis and degradation, especially at high temperatures and non-optimal pH levels.[1][5] Post-extraction handling and storage are also critical for preserving the final yield.

The troubleshooting diagram below provides a logical workflow to identify the potential source of the low yield issue.

Q2: Which plant sources and what state of maturity should I use for the best yield?

This compound is predominantly found in plants from the Rosaceae family.[6][7]

  • High-Yielding Sources: Berries of the Rubus genus, such as red raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus), are excellent sources.[6][8] Great burnet (Sanguisorba officinalis) is also reported to contain high concentrations of oligomeric ellagitannins, including this compound.[6][9]

  • State of Maturity: The concentration of ellagitannins can vary with the ripeness of the fruit. Some studies have found that the highest concentration of certain ellagitannins is in the green, unripe state.[3][4] It is advisable to test the specific plant material at different maturity stages to determine the optimal harvest time.

  • Plant Part: For berries, the seeds and pomace (the residue left after juicing) are often rich in ellagitannins and are excellent starting materials for extraction.[8][10]

Q3: What is the most effective solvent system for this compound extraction?

The choice of solvent is critical for selectively and efficiently extracting a high-molecular-weight polyphenol like this compound.

  • Aqueous Organic Solvents: A mixture of an organic solvent and water is generally most effective. Aqueous acetone (B3395972) (e.g., 80:20 v/v acetone:water) is frequently used and highly effective for extracting ellagitannins from berry pomace.[8][10] Aqueous methanol (B129727) is another common choice.

  • Alternative Methods: While organic solvents are common, novel methods using food-grade additives have been explored. For instance, an organic solvent-free method using sodium bicarbonate has been optimized for extracting ellagic acid compounds, though this method promotes hydrolysis of ellagitannins like this compound into ellagic acid.[10]

Solvent SystemTypical Ratio (v/v)AdvantagesConsiderations
Aqueous Acetone 80:20High extraction efficiency for a broad range of polyphenols, including large ellagitannins.[8][10]Requires proper handling and disposal of organic solvent.
Aqueous Methanol 50:50 to 80:20Effective for many polyphenols.Methanol is toxic; requires careful handling.
Aqueous Ethanol 60:40 to 80:20Less toxic than methanol, making it preferable for food and drug applications.[11]May be slightly less efficient for high-molecular-weight ellagitannins compared to acetone.
Q4: How do temperature and extraction time affect my yield?

Temperature and time are interdependent factors that must be balanced to maximize extraction efficiency while preventing degradation.

  • Temperature: Higher temperatures can increase solvent penetration and extraction rates. However, this compound is susceptible to thermal degradation.[1][5] For example, one study optimizing for the hydrolysis product (ellagic acid) used temperatures up to 100°C, which would degrade this compound.[10] A moderate temperature range (e.g., 40-60°C) is often a good starting point to avoid compound degradation.[11][12]

  • Time: The optimal extraction time depends on the temperature, solvent, and extraction method. Kinetic studies on ellagitannin extraction show that it proceeds faster in the initial phase.[13] Prolonged extraction times may not significantly increase the yield and can increase the risk of degradation. Techniques like ultrasound-assisted extraction can significantly reduce the required time.[12][14]

ParameterRecommended RangeRationale
Temperature 40 - 60°CBalances increased extraction efficiency with the risk of thermal degradation of this compound.[11][12]
Time 30 - 90 minutesSufficient for most conventional extraction methods. Ultrasound-assisted methods may require less time (e.g., 20-40 minutes).[10][12][13]
Q5: My extract seems to degrade after extraction. How can I improve its stability?

Ellagitannins are known to be unstable and can degrade into smaller molecules like ellagic acid, especially in aqueous solutions.[1][5]

  • Storage Temperature: Store extracts at low temperatures. For long-term storage, -20°C is recommended, as it has been shown to maintain the stability of ellagitannins over a year.[5]

  • Light and Oxygen: Protect the extract from light and oxygen to prevent oxidative degradation. Store in amber vials and consider flushing with an inert gas (e.g., nitrogen or argon) before sealing.

  • pH: The stability of ellagitannins is pH-dependent. While slightly acidic conditions (pH 2-3) can be optimal for extraction, ensure the final extract is stored in a pH environment that minimizes hydrolysis.[11]

  • Matrix Effects: The presence of other compounds in the extract can influence stability. Purification may be necessary if long-term stability is a primary concern.[5]

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of this compound

This protocol describes a standard laboratory-scale method for extracting this compound from plant material (e.g., raspberry pomace).

  • Material Preparation:

    • Freeze-dry (lyophilize) the plant material to remove water, which improves extraction efficiency and storage stability.

    • Grind the dried material into a fine powder (e.g., using a grinder with liquid nitrogen) to maximize the surface area for solvent contact.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of an 80:20 acetone:water (v/v) solution. This creates a 1:10 solid-to-liquid ratio.

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer.

    • Extract for 60 minutes at 50°C. For an alternative, ultrasound-assisted extraction can be performed for 30 minutes at the same temperature.[12]

  • Separation:

    • Separate the solid residue from the liquid extract by vacuum filtration through Whatman No. 1 filter paper or by centrifugation at 4000 x g for 15 minutes.

    • Collect the supernatant (the liquid extract). For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.

  • Solvent Removal:

    • Remove the acetone from the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.

    • The remaining aqueous solution can be used for analysis or be freeze-dried to obtain a crude powder extract.

  • Purification (Optional):

    • For higher purity, the crude extract can be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with resins like Amberlite XAD.

Visual Guides

Troubleshooting Workflow for Low this compound Yield

This diagram provides a step-by-step decision tree to diagnose and resolve common issues leading to poor extraction yields.

TroubleshootingWorkflow start Low this compound Yield cat_material 1. Check Plant Material start->cat_material cat_extraction 2. Check Extraction Parameters start->cat_extraction cat_degradation 3. Check for Degradation start->cat_degradation issue_source Incorrect Source or Ripeness Stage? cat_material->issue_source issue_prep Improper Grinding or Drying? cat_material->issue_prep issue_solvent Suboptimal Solvent System? cat_extraction->issue_solvent issue_temp_time Incorrect Temperature or Time? cat_extraction->issue_temp_time issue_ph Incorrect pH? cat_extraction->issue_ph issue_process Degradation During Extraction/Workup? cat_degradation->issue_process issue_storage Degradation During Storage? cat_degradation->issue_storage sol_source Use high-yield sources (e.g., Rubus sp.). Test different maturity stages. issue_source->sol_source Solution sol_prep Lyophilize and finely grind material before extraction. issue_prep->sol_prep Solution sol_solvent Use 80% aqueous acetone or perform solvent screen. issue_solvent->sol_solvent Solution sol_temp_time Extract at 40-60°C. Optimize time (e.g., 30-90 min). issue_temp_time->sol_temp_time Solution sol_ph Use slightly acidic conditions (pH 2-3) for extraction. issue_ph->sol_ph Solution sol_process Reduce temperature during solvent evaporation (<40°C). issue_process->sol_process Solution sol_storage Store extract at -20°C or below, protected from light and oxygen. issue_storage->sol_storage Solution

Caption: A decision tree for troubleshooting low this compound extraction yield.

General Workflow for this compound Extraction and Analysis

This diagram illustrates the standard sequence of steps from raw plant material to the final purified compound.

ExtractionWorkflow cluster_prep Material Preparation cluster_extraction Extraction & Separation cluster_processing Downstream Processing RawMaterial Raw Plant Material (e.g., Raspberry Pomace) Drying Lyophilization (Freeze-Drying) RawMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solid-Liquid Extraction (e.g., 80% Acetone) Grinding->Extraction Separation Filtration or Centrifugation Extraction->Separation Extract Crude Liquid Extract Separation->Extract Evaporation Solvent Removal (Rotary Evaporation) Extract->Evaporation Purification Purification (Optional) (e.g., Preparative HPLC) Evaporation->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Standard experimental workflow for this compound extraction and purification.

References

Technical Support Center: Optimizing Sanguiin H-6 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Sanguiin H-6 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a dimeric ellagitannin, a type of hydrolyzable tannin found in various plants of the Rosaceae family, such as raspberries, strawberries, and cloudberries.[1][2] It is known for its significant antioxidant, anti-inflammatory, antimicrobial, and potential anticancer activities.[1][3][4] However, due to its complex structure with numerous hydroxyl groups and ester bonds, this compound is prone to degradation in aqueous solutions, which can impact its biological activity and lead to inconsistent experimental results.[5][6]

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound is primarily influenced by three main factors:

  • pH: this compound is relatively stable in acidic conditions but degrades rapidly in neutral and mildly basic media.[6]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[6][7] Low-temperature storage is recommended to inhibit this process.[7]

  • Time: The degradation of this compound is a time-dependent process.[5]

Q3: What are the main degradation products of this compound?

Under conditions that favor its degradation (e.g., neutral/alkaline pH, elevated temperature), this compound hydrolyzes into intermediate products and ultimately to simpler phenolic compounds. The main degradation products include:

  • Intermediate products: Sanguiin H-10 isomers, sanguiin H-2, and galloyl-HHDP-glucose isomers.[6]

  • End products: Ellagic acid and gallic acid are the final hydrolysis products.[5][6]

Q4: How can I monitor the stability of my this compound solution?

The stability of this compound can be monitored by quantifying its concentration over time using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8][9] These methods allow for the separation and quantification of this compound and its degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of biological activity of my this compound solution.
  • Possible Cause: Degradation of this compound due to inappropriate solvent conditions or storage.

  • Troubleshooting Steps:

    • Verify Solvent pH: Ensure your aqueous solution is acidic (ideally pH 2.5-4).[7] Avoid neutral or alkaline buffers.

    • Control Storage Temperature: Store stock solutions and experimental samples at low temperatures, such as 4°C for short-term storage and -20°C for long-term storage, to minimize thermal degradation.[7][10]

    • Minimize Light Exposure: Protect your solutions from light by using amber vials or covering the containers with aluminum foil, as light can also contribute to the degradation of phenolic compounds.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh this compound solutions immediately before use to ensure maximum potency.

Issue 2: Inconsistent results in cell-based assays.
  • Possible Cause: Instability of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Assess Medium Stability: The pH of standard cell culture media is typically around 7.4, which can lead to rapid degradation of this compound.[5] Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium.

    • Reduce Incubation Time: If this compound is unstable in your assay medium, consider reducing the incubation time to minimize degradation while still allowing for a biological response.

    • Consider a Stabilizing Agent: For some applications, the use of co-solvents or encapsulating agents might improve stability, though this needs to be validated for your specific experimental setup.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Stability

pHTemperature (°C)Stability OutcomeReference
Acidic (e.g., 2.5)4More stable phenolic composition[7]
Acidic60-80Stable[6]
Neutral to Mildly Basic60-80Rapid degradation[6]
8AmbientAlmost complete degradation after 6 hours[5]

Table 2: Summary of this compound Degradation Products

ConditionIntermediate ProductsFinal ProductsReference
Mildly acidic (pH 6)Sanguiin H-10 isomers, sanguiin H-2, galloyl-HHDP-glucose isomersEllagic acid, Gallic acid[6]
High pH-Ellagic acid, Gallic acid[5]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a suitable solvent. For initial dissolution, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with an acidic aqueous buffer (e.g., 0.1 M citric acid, pH 4) to the final concentration.[7]

  • Sterilization (if required): If the solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into amber vials to protect from light and store at -20°C for long-term storage. For daily use, a working stock can be kept at 4°C for a limited time.

Protocol 2: HPLC-DAD Method for Stability Assessment
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.

  • Column: A C18 reversed-phase column (e.g., Gemini C18, 250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase:

    • Solvent A: 0.05% (v/v) phosphoric acid in water.[6]

    • Solvent B: Acetonitrile/water (83:17, v/v) with 0.05% phosphoric acid.[6]

  • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-10 min, 5-15% B; 10-25 min, 15-25% B; 25-40 min, 25-73% B; 40-45 min, 73-5% B; 46-54 min, 5% B.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[6]

  • Detection: Monitor at a wavelength suitable for ellagitannins, typically around 254 nm or 280 nm.

  • Quantification: Create a calibration curve using a this compound standard of known concentration to quantify the amount remaining in the samples at different time points.

Visualizations

Sanguiin_H6_Degradation_Pathway SH6 This compound Intermediates Intermediate Products (Sanguiin H-10, Sanguiin H-2, etc.) SH6->Intermediates Hydrolysis (Neutral/Alkaline pH, Heat) EndProducts End Products (Ellagic Acid, Gallic Acid) Intermediates->EndProducts Further Hydrolysis

Caption: Degradation pathway of this compound in aqueous solution.

Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_incubation Incubation Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution in Aqueous Buffer Incubate Incubate at different pH and Temperatures Prep->Incubate Sample Collect Aliquots at Various Time Points Incubate->Sample Analyze Analyze by HPLC-DAD or LC-MS Sample->Analyze Quantify Quantify this compound and Degradation Products Analyze->Quantify Determine Determine Degradation Rate Quantify->Determine

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Experimental Results with this compound CheckStability Is this compound stability a potential issue? Start->CheckStability CheckpH Check Solution pH (Should be acidic) CheckStability->CheckpH Yes OtherFactors Investigate Other Experimental Factors CheckStability->OtherFactors No CheckTemp Check Storage Temperature (Low temp is better) CheckpH->CheckTemp CheckFreshness Prepare Fresh Solutions CheckTemp->CheckFreshness ReRun Re-run Experiment CheckFreshness->ReRun

Caption: Troubleshooting logic for inconsistent results.

References

Sanguiin H-6 degradation issues at high pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanguiin H-6. The information provided addresses common issues related to the degradation of this compound at high pH and elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a large ellagitannin, a type of hydrolyzable tannin, found in various fruits, particularly berries of the Rosaceae family like raspberries and strawberries.[1][2] Its stability is a critical concern for researchers because, like many ellagitannins, it is susceptible to degradation under certain experimental conditions, particularly at neutral to high pH and elevated temperatures. This degradation can lead to a loss of the parent compound, affecting the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to the degradation of this compound are elevated temperature and a pH outside of the acidic range. Ellagitannins are generally more stable in acidic conditions.[3] As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases, a process that is further accelerated by higher temperatures.[4]

Q3: What are the main degradation products of this compound?

A3: Under conditions of high pH and temperature, this compound can hydrolyze into smaller, related compounds. The primary degradation products include sanguiin H-10 isomers, sanguiin H-2, and galloyl-HHDP-glucose isomers. Ultimately, these can further break down into simpler phenolic compounds like ellagic acid and gallic acid.[3]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Maintain a low pH (acidic) environment whenever possible.

  • Keep temperatures as low as is feasible for the experiment.

  • Prepare fresh solutions of this compound before use.

  • Store stock solutions in acidic buffers at low temperatures (e.g., -20°C) for long-term storage.

  • Avoid prolonged incubation times, especially under unfavorable pH and temperature conditions.

Q5: How does this compound degradation affect its biological activity?

A5: The biological activity of a this compound solution can be altered by its degradation. While some degradation products, like ellagic acid, have their own biological effects, these are distinct from the parent compound.[5] Therefore, degradation can lead to a decrease in the specific activity being investigated or the introduction of confounding effects from the degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its stability.

Issue 1: Loss of this compound peak in HPLC analysis after incubation.
  • Possible Cause: Degradation due to high pH and/or temperature of the incubation buffer.

  • Troubleshooting Steps:

    • Verify pH and Temperature: Double-check the pH and temperature of your experimental conditions.

    • Consult Stability Data: Refer to the quantitative data on this compound stability to estimate the expected degradation under your conditions (see tables below).

    • Optimize Conditions: If possible, adjust the experimental protocol to use a lower pH and/or temperature.

    • Time-Course Experiment: Run a time-course experiment to monitor the rate of degradation under your specific conditions.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause: These new peaks are likely the degradation products of this compound, such as sanguiin H-10, ellagic acid, or gallic acid.

  • Troubleshooting Steps:

    • Identify Degradation Products: If standards are available, run them to confirm the identity of the new peaks.

    • Literature Review: Consult literature on the degradation of this compound to identify potential degradation products and their expected retention times.[3]

    • LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and aid in their identification.

Issue 3: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Variable degradation of this compound between experimental runs.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that this compound solutions are prepared fresh for each experiment and that the pH and temperature are consistent.

    • Control Incubation Times: Precisely control the duration of all incubation steps.

    • Internal Standard: Consider using a stable internal standard in your analytical method to account for variations in sample processing and injection volume.

Quantitative Data on this compound Degradation

The following tables summarize the stability of this compound at various pH values and temperatures, based on data from Sójka et al. (2019). The data represents the percentage of this compound remaining after a specific incubation time.

Table 1: Effect of pH and Temperature on this compound Stability (Incubation Time: 6 hours)

pH20°C40°C60°C80°C
2 ~100%~100%~100%~95%
4 ~100%~100%~98%~90%
6 ~95%~85%~60%~30%
8 ~10%<5%<5%<5%

Table 2: Effect of pH and Temperature on this compound Stability (Incubation Time: 24 hours)

pH20°C40°C60°C80°C
2 ~100%~100%~98%~85%
4 ~100%~98%~90%~70%
6 ~80%~60%~30%<10%
8 <5%<5%<5%<5%

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method for determining the stability of this compound under specific pH and temperature conditions using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid

  • Purified water (18.2 MΩ·cm)

  • Buffer solutions at desired pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral to slightly alkaline pH)

  • Thermostated incubator or water bath

  • HPLC system with DAD

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a slightly acidic solvent (e.g., 50% methanol with 0.1% formic acid) to ensure initial stability.

  • Working Solutions: Dilute the stock solution with the desired buffer to achieve the final test concentration. Prepare fresh for each experiment.

3. Incubation:

  • Transfer aliquots of the working solution into sealed vials.

  • Place the vials in a thermostated environment (e.g., incubator or water bath) set to the desired temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours), remove a vial and immediately quench the degradation process by adding an equal volume of acidic methanol (e.g., methanol with 1% formic acid) and placing it on ice.

4. HPLC-DAD Analysis:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at 280 nm for this compound and potential degradation products.

  • Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time zero sample.

Signaling Pathway and Experimental Workflow Diagrams

Sanguiin_H6_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution in Buffer Incubation (pH, Temp) Incubation (pH, Temp) Working Solution->Incubation (pH, Temp) Time Points Quenching Quenching Incubation (pH, Temp)->Quenching Stop Reaction HPLC-DAD Analysis HPLC-DAD Analysis Quenching->HPLC-DAD Analysis Injection Data Analysis Data Analysis HPLC-DAD Analysis->Data Analysis Quantification

Caption: Experimental workflow for assessing this compound stability.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB-NF-kB IkB-NF-kB Complex IkB degradation IkB degradation IkB->IkB degradation Ubiquitination & Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Releases Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Induces This compound This compound This compound->IKK Inhibits MAPK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38) MAPK (p38) MAPKK->MAPK (p38) Phosphorylates Transcription Factors Transcription Factors MAPK (p38)->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induces This compound This compound This compound->MAPK (p38) Inhibits Phosphorylation

References

Technical Support Center: Working with Sanguiin H-6 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for handling Sanguiin H-6 in in vitro experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a large polyphenolic compound classified as an ellagitannin, commonly found in berries like raspberries and cloudberries.[1][2] Like many high molecular weight polyphenols, this compound has poor water solubility due to its complex structure, which can pose a significant challenge for its application in aqueous-based in vitro assays.[3][4]

Q2: What is the expected solubility of this compound?

While experimental data is limited, the predicted aqueous solubility of this compound is approximately 3.21 g/L. However, its solubility in cell culture media is expected to be significantly lower and can be influenced by factors such as pH, temperature, and interactions with media components.

Q3: Which solvent is recommended for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other ellagitannins for in vitro studies.[5] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[6] However, it is imperative to perform a vehicle control experiment (using the same final concentration of DMSO without this compound) to ensure that the observed effects are due to the compound and not the solvent.

Q5: My this compound is precipitating in the cell culture medium. What can I do?

Precipitation of this compound upon dilution into aqueous media is a common issue. Please refer to the detailed Troubleshooting Guide below for a step-by-step approach to resolving this problem.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound. It is important to note that the aqueous solubility is a predicted value and should be used as a guideline.

SolventPredicted SolubilitySource
Water3.21 g/LALOGPS[7]
DMSOSoluble (used for stock solutions)Inferred from experimental use[5]

Experimental Protocol: Preparation of this compound for In Vitro Assays

This protocol provides a general procedure for preparing a this compound stock solution and diluting it for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pre-warmed (37°C) cell culture medium or assay buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount of this compound powder (e.g., 1.87 mg for 1 mL of a 1 mM solution, given the molecular weight of 1871.3 g/mol ).

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Pre-warm your cell culture medium or assay buffer to 37°C. This is a critical step to prevent temperature shock-induced precipitation.[8]

    • Perform a stepwise serial dilution of the DMSO stock solution into the pre-warmed medium. Avoid adding the concentrated stock directly to a large volume of medium.

    • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can first dilute your 10 mM stock 1:100 in medium (to get 100 µM), and then dilute this intermediate solution 1:10 into your final assay volume.

    • Rapidly mix the solution by gently pipetting or swirling immediately after adding the this compound solution to the medium to prevent localized high concentrations that can lead to precipitation.[8]

Troubleshooting Guide

Issue: Precipitate forms in the cell culture medium after adding this compound.

This is a common challenge when working with poorly soluble compounds. Follow this troubleshooting workflow to identify and resolve the issue.

G start Precipitate Observed in Media check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Action: Ensure complete dissolution of stock. Consider gentle warming or sonication. check_stock->dissolve_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes dissolve_stock->check_dilution direct_dilution Direct dilution of concentrated stock? check_dilution->direct_dilution stepwise_dilution Action: Use stepwise serial dilution. Prepare an intermediate dilution first. direct_dilution->stepwise_dilution Yes check_mixing Was the solution mixed immediately and thoroughly? direct_dilution->check_mixing No stepwise_dilution->check_mixing mix_rapidly Action: Add stock to pre-warmed media with rapid but gentle mixing. check_mixing->mix_rapidly No check_temp Was the media pre-warmed to 37°C? check_mixing->check_temp Yes mix_rapidly->check_temp warm_media Action: Always use pre-warmed media to avoid temperature shock-induced precipitation. check_temp->warm_media No check_dmso What is the final DMSO concentration? check_temp->check_dmso Yes warm_media->check_dmso high_dmso > 0.5%? check_dmso->high_dmso lower_dmso Action: Lower the final DMSO concentration. This may require a higher stock concentration. high_dmso->lower_dmso Yes ok_dmso ≤ 0.5% high_dmso->ok_dmso No consider_enhancers Still precipitating? Consider solubility enhancers like serum or cyclodextrins. lower_dmso->consider_enhancers ok_dmso->consider_enhancers

Troubleshooting workflow for this compound precipitation.

This compound and the NF-κB Signaling Pathway

This compound has been reported to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified overview of this pathway and the inhibitory action of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) receptor Receptor tnf->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikb degradation nfkb_ikb NF-κB-IκBα Complex (Inactive) nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates nfkb_ikb->ikb releases nfkb_ikb->nfkb releases sanguiin This compound sanguiin->ikk inhibits dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) dna->genes induces

Inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Sanguin H-6 Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sanguin H-6 antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and answering frequently asked questions related to the measurement of Sanguin H-6's antioxidant properties.

Frequently Asked Questions (FAQs)

Q1: What is Sanguin H-6 and why is its antioxidant activity a focus of research?

A1: Sanguin H-6 is a large polyphenolic compound known as an ellagitannin, specifically a dimeric hydrolyzable tannin.[1][2] It is naturally found in various fruits of the Rosaceae family, such as raspberries and strawberries.[1] Sanguin H-6 is a potent antioxidant, and its ability to scavenge free radicals is a primary reason for its investigation in pharmacology and drug development for conditions related to oxidative stress.[3]

Q2: What are the most common in vitro assays used to measure the antioxidant activity of Sanguin H-6?

A2: The antioxidant activity of Sanguin H-6 is typically evaluated using several common spectrophotometric assays. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5] Additionally, the Folin-Ciocalteu (F-C) method is often used to determine the total phenolic content, which is related to antioxidant potential, though it is not a direct measure of antioxidant activity.[6]

Q3: What are the primary sources of interference when assaying Sanguin H-6, particularly in plant extracts?

A3: The two main categories of interference are spectral interference and chemical interference.

  • Spectral Interference: Sanguin H-6, like many polyphenols, has its own color and can absorb light near the measurement wavelengths of assays like DPPH (~517 nm) and ABTS (~734 nm).[4][7] This leads to inaccurate absorbance readings.

  • Chemical Interference: Plant extracts containing Sanguin H-6 are often complex mixtures. Non-phenolic compounds such as ascorbic acid (Vitamin C), reducing sugars (e.g., glucose, fructose), and certain amino acids (e.g., tyrosine) can also react with the assay reagents, leading to an overestimation of the total antioxidant capacity.[6][8][9]

Q4: My Sanguin H-6 sample is colored. How does this impact my DPPH or ABTS assay results?

A4: The inherent color of your sample can significantly interfere with decolorization assays like DPPH and ABTS. If the sample absorbs light at the same wavelength as the radical, it will contribute to the total absorbance reading. This leads to a smaller apparent change in absorbance upon reaction with the antioxidant, causing an underestimation of the radical scavenging activity.[4][7] This issue is resolved by measuring and subtracting the absorbance of a sample blank.

Q5: I suspect other compounds in my plant extract are interfering with the Folin-Ciocalteu assay. How can I address this?

A5: The Folin-Ciocalteu reagent is not specific to phenolic compounds and reacts with virtually any reducing substance.[6] Ascorbic acid and reducing sugars are major interferences.[8][9] To mitigate this, you can:

  • Use a sample cleanup method: Solid-Phase Extraction (SPE) can be employed to separate polyphenols from more polar interfering compounds like sugars and ascorbic acid.[10]

  • Enzymatically remove ascorbic acid: Pre-treating the sample with ascorbate (B8700270) oxidase can eliminate interference from Vitamin C. However, its oxidation product, dehydroascorbic acid, can still contribute to a lesser extent.[11]

  • Modify the assay pH: Lowering the pH of the Folin-Ciocalteu assay can reduce the interference from reducing sugars.[9]

Q6: How does the choice of solvent affect the measurement of Sanguin H-6's antioxidant activity?

A6: The solvent is a critical parameter. It affects the solubility of Sanguin H-6 and the assay reagents, which in turn influences reaction kinetics.[12][13] Using a solvent in which Sanguin H-6 is not fully soluble can lead to precipitation and inaccurate readings.[4] It is crucial to use the same solvent for your sample, standards (e.g., Trolox), and blanks to ensure consistency and avoid solvent-based interference.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Activity in the DPPH Assay

  • Question: My DPPH assay results for Sanguin H-6 are not reproducible, and the calculated antioxidant activity seems lower than literature values. What could be the cause?

  • Answer: This is a common issue that can stem from several factors. The most likely cause is spectral interference from the Sanguin H-6 sample itself. Additionally, the DPPH radical is sensitive to light, and reaction kinetics can be slow for large molecules.

    Troubleshooting Steps:

    • Correct for Spectral Interference: Always run a sample blank. This control contains your Sanguin H-6 sample in the assay solvent (e.g., methanol) but without the DPPH reagent. Measure its absorbance at the assay wavelength (typically 517 nm). Subtract this background absorbance from your final readings for each sample concentration.[4]

    • Control for Light Exposure: The DPPH radical degrades when exposed to light.[12] Prepare the DPPH solution fresh, store it in an amber bottle or wrapped in foil, and conduct the assay in a dark or low-light environment. High standard deviations are often a sign of DPPH degradation.[14]

    • Standardize Incubation Time: Large polyphenols like Sanguin H-6 may react slowly with the DPPH radical. Perform a time-course experiment (measuring absorbance at several time points) to determine when the reaction reaches a plateau. Use this fixed time for all subsequent measurements.[12]

    • Check for Precipitation: At high concentrations, Sanguin H-6 might precipitate in the assay medium. Visually inspect your wells or cuvettes. If precipitation occurs, you may need to work with lower concentrations or test alternative solvents.[4]

Issue 2: Unexpectedly High Absorbance Readings in the ABTS Assay

  • Question: When I add my Sanguin H-6 extract to the ABTS radical solution, the absorbance reading at 734 nm is higher than my control (ABTS radical + solvent). Why is this happening?

  • Answer: This is a classic sign of spectral interference. It indicates that your Sanguin H-6 sample has a significant intrinsic absorbance at or near the 734 nm wavelength used for the ABTS assay. This background absorbance adds to the absorbance of the ABTS radical, leading to an artificially high reading and making it impossible to calculate scavenging activity correctly without correction.

    Troubleshooting Steps:

    • Measure Sample Absorbance: The solution is identical to that for the DPPH assay. Prepare a sample blank containing your Sanguin H-6 sample at the final assay concentration in the appropriate buffer but without the ABTS radical solution.

    • Apply Correction: Measure the absorbance of this sample blank at 734 nm. Subtract this value from the absorbance of your corresponding test sample (Sanguin H-6 + ABTS radical). This corrected value reflects the true absorbance of the ABTS radical in the presence of your sample.[4]

Issue 3: High Variability in ORAC Assay Results

  • Question: My ORAC assay results for Sanguin H-6 show high variability between replicates and experiments. What factors should I consider?

  • Answer: The ORAC assay is a kinetics-based assay that is sensitive to temperature and the reaction mechanism of the antioxidant.

    Troubleshooting Steps:

    • Maintain Strict Temperature Control: The assay relies on the thermal decomposition of AAPH to generate peroxyl radicals.[15] Ensure your plate reader's temperature control is precise and stable (typically 37 °C). Temperature fluctuations will cause inconsistent radical generation and, therefore, variable results.

    • Ensure Reagent and Sample Homogeneity: Ensure all solutions, especially the fluorescein (B123965) probe and the AAPH initiator, are thoroughly mixed before starting the reaction. Inadequate mixing can lead to inconsistent reaction initiation across the plate.

    • Consider Reaction Kinetics: Large, complex polyphenols like Sanguin H-6 may have different radical scavenging kinetics compared to the Trolox standard.[16] Analyze the full fluorescence decay curve rather than relying solely on the final area under the curve (AUC). The shape of the curve can provide insights into the reaction mechanism.

Data Presentation

Table 1: Summary of Common Antioxidant Assays for Sanguin H-6

AssayPrincipleWavelengthPotential Interferences & Limitations
DPPH Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT)[17]~517 nmSpectral interference from colored samples, light sensitivity of the radical, solvent effects, slow reaction kinetics for some polyphenols.[4][12][13]
ABTS Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT)[15]~734 nmSpectral interference from colored samples, pH sensitivity.[4][12]
ORAC Hydrogen Atom Transfer (HAT)[15]~485 nm (Ex) / ~520 nm (Em)Temperature sensitivity (AAPH degradation), complex kinetics, interference from compounds that quench fluorescein fluorescence.[15][16]
Folin-Ciocalteu Single Electron Transfer (SET)[15]~765 nmNot specific to phenolics; strong interference from ascorbic acid, reducing sugars, tyrosine, uric acid.[6][8][9]

Table 2: Common Chemical (Non-Phenolic) Interferences in Assays

Interfering SubstanceAssays Primarily AffectedMechanism of Interference
Ascorbic Acid (Vitamin C) Folin-Ciocalteu, DPPH, ABTS, FRAPActs as a potent reducing agent, directly reacting with the assay reagent/radical, leading to overestimation of antioxidant capacity.[8][11]
Reducing Sugars (e.g., Glucose, Fructose) Folin-Ciocalteu (especially at high pH), FRAPAct as reducing agents, particularly under the alkaline conditions of the standard F-C assay.[6][9]
Amino Acids (e.g., Tyrosine, Tryptophan) Folin-CiocalteuThe phenolic group of tyrosine and the indole (B1671886) ring of tryptophan can reduce the F-C reagent.[6]
Uric Acid Folin-Ciocalteu, FRAPA known reducing agent present in biological samples that can interfere.[6]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay with Interference Correction

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, sealed container at 4°C. Prepare fresh.[4]

    • Sanguin H-6 Stock Solution: Prepare a stock solution of your Sanguin H-6 sample in methanol at a known concentration (e.g., 1 mg/mL).

    • Serial Dilutions: Prepare a series of dilutions of the stock solution to be tested.

  • Assay Procedure (96-well plate format):

    • Test Wells: Add 20 µL of each Sanguin H-6 dilution to respective wells.

    • Sample Blank Wells: Add 20 µL of each Sanguin H-6 dilution to a separate set of wells.

    • Control Well: Add 20 µL of methanol.

    • Add 180 µL of the DPPH solution to the Test Wells and the Control Well .

    • Add 180 µL of methanol (solvent only) to the Sample Blank Wells .

    • Incubate the plate in the dark at room temperature for a predetermined time (e.g., 30 minutes).

    • Measure the absorbance of all wells at 517 nm.

  • Calculation:

    • Corrected Sample Absorbance (A_corrected): A_test - A_sample_blank

    • Percent Inhibition (%I): [ (A_control - A_corrected) / A_control ] * 100

    • Plot % Inhibition against the concentration of Sanguin H-6 to determine the IC50 value.

Protocol 2: ABTS Radical Scavenging Assay with Interference Correction

  • Reagent Preparation:

    • ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.[12]

    • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Sample Preparation: Prepare a stock solution and serial dilutions of Sanguin H-6 in the same buffer.

  • Assay Procedure (96-well plate format):

    • Test Wells: Add 10 µL of each Sanguin H-6 dilution.

    • Sample Blank Wells: Add 10 µL of each Sanguin H-6 dilution.

    • Control Well: Add 10 µL of buffer.

    • Add 190 µL of the ABTS working solution to the Test Wells and the Control Well .

    • Add 190 µL of buffer to the Sample Blank Wells .

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance of all wells at 734 nm.

  • Calculation:

    • Calculate the corrected sample absorbance and Percent Inhibition using the same formulas as in the DPPH protocol. Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.

Mandatory Visualizations

G start_node start_node process_node process_node decision_node decision_node correction_node correction_node end_node end_node A Start: Prepare Sample (e.g., Sanguin H-6 extract) B Prepare Assay Reagents (DPPH, ABTS, etc.) A->B C Is sample colored or known to absorb near λ_assay? B->C F Run Control: Solvent + Reagent Measure Abs_control B->F D Run Sample Blank: Sample + Solvent (No Reagent) Measure Abs_blank C->D  Yes E Run Assay: Sample + Reagent Measure Abs_test C->E No   D->E G Calculate Corrected Absorbance: Abs_corr = Abs_test - Abs_blank E->G I Calculate Final Results Using Abs_test and Abs_control E->I H Calculate Final Results (% Inhibition, IC50, etc.) Using Abs_corr and Abs_control F->H F->I G->H J End H->J I->J

Caption: Workflow for antioxidant assays with interference correction.

G start_node start_node issue_node issue_node decision_node decision_node solution_node solution_node A Start Troubleshooting B Unexpected Absorbance Reading (e.g., too high, negative inhibition) A->B H Inconsistent results (High SD) A->H C Did you run a sample blank? B->C D Run a sample blank (Sample + Solvent) to measure background absorbance (Abs_blank) C->D No   E Is Abs_blank > 0? C->E  Yes D->E F Correct your data: Abs_corr = Abs_test - Abs_blank. Recalculate results. E->F  Yes G Issue is likely not spectral interference. Check reagent stability, pipetting, or incubation time. E->G No   I Is the assay light sensitive? (e.g., DPPH) H->I J Protect reagents and plate from light. Prepare fresh reagents. I->J  Yes K Standardize incubation time and temperature. Verify pipetting accuracy. I->K No  

Caption: Troubleshooting logic for spectrophotometric antioxidant assays.

G cluster_0 Chemical Reaction cluster_1 Measurement reagent reagent antioxidant antioxidant interferent interferent product product spectro spectro R Assay Radical (e.g., DPPH•) P1 Reduced Radical R->P1 A Sanguin H-6 A->R Scavenges P2 Oxidized Sanguin H-6 A->P2 I Interferent (e.g., Vit. C) I->R Reduces (Interference) P3 Oxidized Interferent I->P3 S Spectrophotometer Measures Absorbance of Reduced Radical P1->S Leads to Signal Change

Caption: Mechanism of chemical interference in a radical scavenging assay.

References

Navigating HPLC Quantification of Sanguiin H-6: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of Sanguiin H-6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the analysis of this complex ellagitannin. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a large, complex dimeric ellagitannin found in various plant species, particularly in the Rosaceae family.[1][2] Its quantification by HPLC can be challenging due to several factors:

  • Structural Complexity: Its high molecular weight and numerous hydroxyl groups make it prone to strong interactions with the stationary phase, potentially leading to peak tailing and poor peak shape.[3]

  • Instability: this compound is susceptible to degradation under certain conditions, particularly neutral to alkaline pH and elevated temperatures.[4][5] This can lead to the appearance of degradation peaks and inaccurate quantification.

  • Multiple Forms in Solution: Ellagitannins like this compound can exist as a mixture of anomers or conformers in solution, which may result in broad or multiple peaks during HPLC analysis, complicating accurate integration and quantification.[3]

  • Lack of Commercial Standards: The limited availability of pure this compound standards can hinder accurate quantification.[6]

Q2: What are the typical degradation products of this compound that I might see in my chromatogram?

Under conditions of neutral or alkaline pH and elevated temperatures, this compound can hydrolyze to smaller, related compounds.[4][5] Common degradation products include ellagic acid, gallic acid, and other smaller ellagitannins.[3][7][8] The presence of these peaks, especially with increasing intensity over time or with sample preparation, can indicate sample degradation.

Q3: What is the optimal pH for the mobile phase and sample preparation to ensure the stability of this compound?

To minimize degradation, it is crucial to maintain an acidic pH during sample preparation and HPLC analysis. A pH between 3 and 4 is generally recommended to ensure the stability of this compound and prevent the hydrolysis of the ester linkages in its structure.[4]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is showing significant tailing or is very broad. What are the potential causes and how can I fix this?

A: Peak tailing and broadening are common issues when analyzing large polyphenolic compounds like this compound. Here are the likely causes and solutions:

  • Secondary Interactions with the Stationary Phase: The numerous hydroxyl groups on this compound can lead to strong, undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution:

      • Use a modern, end-capped C18 column: These columns have fewer exposed silanol groups.

      • Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of both the silanol groups and the phenolic hydroxyls, reducing secondary interactions.

      • Consider a different stationary phase: Phenyl-hexyl or polymer-based columns can sometimes provide better peak shapes for polyphenols.

  • Presence of Multiple Isomers or Conformers: As an ellagitannin, this compound can exist in different forms in solution, leading to a broadened peak.

    • Solution:

      • Optimize column temperature: Slightly increasing the column temperature (e.g., to 30-35°C) can sometimes improve peak shape by accelerating the interconversion between different forms, resulting in a single, sharper peak. However, be cautious of potential degradation at higher temperatures.

      • Adjust mobile phase composition: Modifying the organic solvent ratio or using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) can influence the equilibrium between different forms and potentially improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution:

      • Reduce the injection volume or sample concentration.

Below is a troubleshooting workflow for addressing poor peak shape:

Poor_Peak_Shape Start Poor Peak Shape (Tailing/Broadening) Check_Column Check Column Type (Modern, End-capped C18?) Start->Check_Column Adjust_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Column->Adjust_pH Yes Consider_New_Column Consider Different Stationary Phase (e.g., Phenyl-hexyl) Check_Column->Consider_New_Column No Optimize_Temp Optimize Column Temperature (e.g., 30-35°C) Adjust_pH->Optimize_Temp Check_Overload Check for Column Overload (Reduce injection volume/concentration) Optimize_Temp->Check_Overload End Improved Peak Shape Check_Overload->End Consider_New_Column->Adjust_pH

Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What could be causing this?

A: Retention time instability can arise from several factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution:

      • Increase the equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Composition Issues: Inaccurate mobile phase preparation or changes in composition over time can affect retention.

    • Solution:

      • Prepare fresh mobile phase daily: Organic solvents can evaporate, and buffers can change pH over time.

      • Ensure proper mixing and degassing: Use an online degasser or sonicate the mobile phase to remove dissolved gases, which can cause pump problems and affect flow rate consistency.

  • Pump and System Leaks: Leaks in the HPLC system will lead to a lower flow rate and consequently, longer retention times.

    • Solution:

      • Perform a visual inspection: Check for any visible leaks around fittings, seals, and connections.

      • Monitor system pressure: A fluctuating or lower-than-usual backpressure can indicate a leak.

The logical relationship for troubleshooting inconsistent retention times is as follows:

Inconsistent_Retention_Times Start Inconsistent Retention Times Check_Equilibration Is Column Adequately Equilibrated? Start->Check_Equilibration Increase_Equilibration Increase Equilibration Time Check_Equilibration->Increase_Equilibration No Check_Mobile_Phase Is Mobile Phase Fresh and Properly Prepared? Check_Equilibration->Check_Mobile_Phase Yes Increase_Equilibration->Check_Mobile_Phase Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_Fresh_MP No Check_Leaks Are there any System Leaks? Check_Mobile_Phase->Check_Leaks Yes Prepare_Fresh_MP->Check_Leaks Inspect_System Inspect for and Fix Leaks Check_Leaks->Inspect_System Yes End Stable Retention Times Check_Leaks->End No Inspect_System->End

Caption: Troubleshooting inconsistent retention times.

Experimental Protocols

Recommended HPLC-DAD Method for Quantification of this compound

This method is a starting point and may require optimization based on your specific sample matrix and instrumentation.

Table 1: HPLC-DAD Instrumental Parameters

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-25% B over 30 min, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., 70% acetone (B3395972) or 80% methanol in water).

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a solvent with a pH of around 3-4 to ensure the stability of this compound.[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.

UPLC-Q-TOF-MS Method for Identification and Quantification

For more sensitive and selective analysis, a UPLC-Q-TOF-MS method can be employed.

Table 2: UPLC-Q-TOF-MS Instrumental Parameters

ParameterRecommended Condition
Column Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A steeper gradient than HPLC can be used due to the higher efficiency of UPLC. For example, 5-40% B over 10 minutes.
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Scan Range m/z 100-2000

Quantitative Data Summary

The following table provides an example of how to present quantitative data for this compound from different sources or under different extraction conditions. Actual values will vary depending on the plant material and methodology.

Table 3: Example Quantitative Data for this compound

Plant SourceExtraction SolventThis compound Content (mg/g dry weight)Reference
Rubus idaeus (Raspberry) Leaves70% Acetone15.2 ± 1.3Fictional Data
Sanguisorba officinalis (Great Burnet) Roots80% Methanol25.8 ± 2.1Fictional Data
Fragaria × ananassa (Strawberry) Leaves70% Acetone8.5 ± 0.9Fictional Data

This technical support guide provides a foundation for addressing common issues in the HPLC quantification of this compound. By understanding the chemical properties of this compound and following systematic troubleshooting procedures, researchers can develop robust and reliable analytical methods.

References

Preventing Sanguiin H-6 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sanguiin H-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in media.

Troubleshooting Guides

Precipitation of this compound in cell culture media can be a significant issue, potentially impacting experimental outcomes. This guide provides a structured approach to troubleshoot and prevent this problem.

Issue: Precipitation of this compound Observed in Cell Culture Media

The appearance of a precipitate after adding this compound to your cell culture medium can be attributed to several factors, often related to its low aqueous solubility. The following table summarizes potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit. This compound is a large, complex polyphenol with predicted low water solubility (approximately 3.21 g/L).[1]Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to the compound "crashing out" of solution.[2][3]Perform a stepwise, serial dilution of the this compound stock solution in pre-warmed (37°C) culture media.[2][3] Add the compound dropwise while gently swirling the media.[3]
Low Temperature of Media The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Adding the compound to cold media can promote precipitation.[3]Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[2][3]
High Final Solvent Concentration While a solvent like DMSO is often necessary to dissolve this compound for a stock solution, high final concentrations in the culture can be toxic to cells and may not prevent precipitation upon significant dilution.[2][3]Keep the final solvent concentration (e.g., DMSO) in the culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%.[2][3] Always include a vehicle control with the same final solvent concentration in your experiments.[2]
pH Instability of Media The solubility of compounds with acidic or basic functional groups can be pH-dependent. Cellular metabolism can alter the pH of the culture medium, potentially affecting the solubility of this compound.[2]Monitor the pH of your culture medium, especially in dense or long-term cultures. If pH shifts are suspected to be the cause, consider more frequent media changes or using a different buffering system if compatible with your cells.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[3]If precipitation persists, consider trying a different basal media formulation. For compounds prone to precipitation, sometimes serum-free media can be more problematic. Conversely, proteins in serum, like albumin, can sometimes help to keep hydrophobic compounds in solution.[2]
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol provides a method to determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.

Objective: To find the highest concentration of this compound that remains in solution in a chosen cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.

  • Prepare Serial Dilutions: a. Aliquot 90 µL of pre-warmed cell culture medium into a series of sterile microcentrifuge tubes. b. In the first tube, add 10 µL of your 10 mM this compound stock solution to the 90 µL of media. This will give you a 1:10 dilution (1 mM this compound, 10% DMSO). Mix thoroughly by gentle vortexing. c. Transfer 10 µL from the first tube to the second tube containing 90 µL of media. This creates a 1:100 dilution (100 µM this compound, 1% DMSO). d. Continue this serial dilution process to generate a range of concentrations (e.g., 10 µM, 1 µM, 0.1 µM). Remember that the DMSO concentration will also decrease with each dilution.

  • Visual and Microscopic Inspection: a. Immediately after dilution, visually inspect each tube for any signs of precipitation (cloudiness, visible particles). b. Pipette a small volume from each dilution onto a microscope slide and observe under a microscope for any crystalline structures or amorphous precipitate.

  • Incubation and Re-evaluation: a. Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 2 hours, 24 hours). b. After incubation, re-examine the solutions both visually and microscopically for any delayed precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is the approximate maximum soluble concentration for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a type of ellagitannin, a class of hydrolyzable tannins found in various plants, particularly in berries of the Rosaceae family like raspberries and cloudberries.[4][5] It is investigated for its wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][6][7]

Q2: I dissolved this compound in DMSO, but it precipitated when added to my cell culture media. Why did this happen?

This is a common issue with compounds that have low aqueous solubility.[2] When a concentrated DMSO stock is diluted into an aqueous solution like cell culture media, the DMSO is rapidly diluted, and the this compound is exposed to an environment where it is not readily soluble, causing it to "crash out" or precipitate.[3]

Q3: What is the best solvent to dissolve this compound for cell culture experiments?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many hydrophobic compounds, including likely this compound, for use in cell culture.[3] However, it is critical to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to avoid cellular toxicity.[3]

Q4: Can I just filter out the precipitate and use the remaining solution?

Filtering out the precipitate is generally not recommended.[2] The formation of a precipitate means the concentration of your soluble this compound is unknown and lower than intended, which will significantly impact the accuracy and reproducibility of your experimental results. The precipitate itself could also have unintended effects on your cells.

Q5: Are there any alternatives to DMSO for dissolving this compound?

While DMSO is the most common solvent, other options like ethanol (B145695) or dimethylformamide (DMF) can be considered, but they can also be toxic to cells.[8] For some compounds, solubility enhancers such as cyclodextrins can be used to increase aqueous solubility.[2] Another approach involves using co-solvent systems, for instance, a mixture of DMSO and polyethylene (B3416737) glycol.[2]

Q6: Could interactions with serum in the media be causing the precipitation?

It's possible. This compound could interact with proteins in the serum, leading to precipitation. However, serum proteins like albumin can also sometimes help to solubilize hydrophobic compounds.[2] If you suspect serum interactions, you could compare the solubility in serum-free versus serum-containing media.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to identify the cause of this compound precipitation and find a suitable solution.

start Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration reduce_concentration Reduce final concentration and perform a solubility test. check_concentration->reduce_concentration Yes check_dilution Was the dilution from the stock solution rapid? check_concentration->check_dilution No solution Precipitation Resolved reduce_concentration->solution serial_dilution Perform serial dilutions in pre-warmed (37°C) media. check_dilution->serial_dilution Yes check_dmso Is the final DMSO concentration >0.5%? check_dilution->check_dmso No serial_dilution->solution reduce_dmso Lower the final DMSO concentration (ideally <0.1%). check_dmso->reduce_dmso Yes check_media Consider other factors: - Media temperature - pH shifts - Media components check_dmso->check_media No reduce_dmso->solution check_media->solution

Caption: Troubleshooting workflow for this compound precipitation.

Hypothetical Signaling Pathway Influenced by this compound

This compound has been reported to have anti-inflammatory effects and may influence pathways such as NF-κB. This diagram illustrates a simplified, hypothetical mechanism.

cluster_stimulus Inflammatory Stimulus cluster_cell Cell TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK I-kappa-B I-kappa-B IKK->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B IKK->NF-kappa-B activates I-kappa-B->NF-kappa-B inhibits Inflammatory_Genes Inflammatory Gene Expression NF-kappa-B->Inflammatory_Genes promotes transcription Sanguiin_H6 This compound Sanguiin_H6->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Sanguiin H-6 in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Sanguiin H-6 dissolved in dimethyl sulfoxide (B87167) (DMSO). As a large and complex ellagitannin, the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results.

Disclaimer: Publicly available, long-term stability data specifically for this compound in DMSO is limited. The following recommendations are based on general best practices for the storage of polyphenolic compounds and other complex natural products in DMSO. It is highly recommended that users perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound in DMSO?

For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage (days to a few weeks), -20°C is acceptable.[1] Storing DMSO solutions at room temperature is not recommended as it can lead to significant degradation over a period of months for many compounds.

Q2: How does the concentration of this compound in DMSO affect its stability?

While specific data for this compound is unavailable, as a general principle, storing compounds at higher concentrations can sometimes improve stability. However, it is crucial to ensure that the compound remains fully solubilized at the storage temperature to avoid precipitation.

Q3: Should I be concerned about freeze-thaw cycles?

Yes. Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[1] It is advisable to aliquot the this compound stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.

Q4: What type of storage container should I use?

Studies on a variety of compounds have shown no significant difference in recovery between glass and polypropylene (B1209903) containers for storage up to 5 months at room temperature.[2] For long-term storage at low temperatures, either borosilicate glass or polypropylene vials with secure caps (B75204) are suitable.

Q5: Can the water content in DMSO affect the stability of this compound?

Yes. The presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[3] It is crucial to use anhydrous or high-purity DMSO to prepare stock solutions and to minimize the exposure of the solution to atmospheric moisture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in assays Degradation of this compound.- Prepare fresh stock solutions from solid material. - Perform a stability study on your current stock (see Experimental Protocols). - Ensure proper storage conditions (-80°C, minimal freeze-thaw cycles).
Precipitate observed in the stock solution upon thawing Poor solubility at low temperatures or compound degradation.- Gently warm the solution and vortex to redissolve. If it does not redissolve, it may indicate degradation or precipitation. - Centrifuge the vial to pellet the precipitate and use the supernatant, but be aware that the concentration will be lower than intended. - Prepare a new, potentially lower concentration, stock solution.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation or precipitation.- Aliquot stock solutions to ensure consistent concentration for each experiment. - Visually inspect the solution for any signs of precipitation before use. - Implement a routine stability check of your stock solutions.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables summarize general compound stability in DMSO from broader studies.

Table 1: General Compound Stability in DMSO at -20°C

Storage Duration Percentage of Compounds with >80% Purity
6 years~89%
Source: Based on a study of a large compound library. Individual compound stability will vary.

Table 2: Factors Affecting General Compound Stability in DMSO

Factor Impact on Stability Recommendation
Temperature Higher temperatures accelerate degradation.Store at -80°C for long-term storage.
Water Content Can be a more significant cause of degradation than oxygen.[3]Use anhydrous DMSO and minimize exposure to moisture.
Freeze/Thaw Cycles Can lead to degradation. No significant loss was observed after 11 cycles for a set of diverse compounds.[3]Aliquot stock solutions into single-use volumes.
Oxygen Less critical than water content for many compounds.[3]While not as critical, minimizing headspace in vials can be a good practice.

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (solid)
  • Anhydrous DMSO
  • HPLC system with a UV detector
  • C18 HPLC column
  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
  • -80°C and -20°C freezers
  • Polypropylene or glass vials

2. Procedure:

  • Prepare a fresh stock solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your Time 0 (T0) sample.
  • Initial Analysis (T0): Immediately analyze the T0 sample by HPLC.
  • Inject a known volume onto the HPLC column.
  • Run a gradient method to separate this compound from any potential impurities or degradation products.
  • Record the peak area and retention time of the this compound peak. The purity at T0 is considered 100%.
  • Storage: Aliquot the remaining stock solution into multiple vials for storage at your desired conditions (e.g., -20°C and -80°C).
  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
  • Thaw and Analyze: Thaw the aliquot completely and analyze it by HPLC using the same method as for the T0 sample.
  • Data Analysis:
  • Compare the peak area of this compound at each time point to the peak area at T0.
  • Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
  • Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways.

SanguiinH6_TGF_Smad_Pathway cluster_outcome Cellular Outcome TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Snail Snail pSmad23->Snail upregulates N_cadherin N-cadherin (Mesenchymal Marker) pSmad23->N_cadherin upregulates E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin represses EMT Epithelial-Mesenchymal Transition (EMT), Migration & Invasion N_cadherin->EMT SanguiinH6 This compound SanguiinH6->pSmad23 inhibits

Caption: this compound inhibits the TGF-β1-induced Smad2/3 signaling pathway.

SanguiinH6_NFkB_Pathway cluster_complex Cytoplasmic Complex TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates pIkB p-IκB NFkB NF-κB NFkB_IkB NF-κB / IκB (Inactive) Active_NFkB Active NF-κB (Translocates to Nucleus) pIkB->Active_NFkB degradation of IκB leads to NF-κB activation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) Active_NFkB->Gene_Expression SanguiinH6 This compound SanguiinH6->Active_NFkB inhibits transcription

Caption: this compound inhibits TNF-α stimulated NF-κB transcription.

Experimental Workflow

Stability_Workflow Prep Prepare this compound Stock in Anhydrous DMSO T0 Time 0 Analysis (HPLC) Prep->T0 Aliquot Aliquot into Single-Use Vials T0->Aliquot Store Store at Desired Temperatures (-20°C / -80°C) Aliquot->Store Timepoints Retrieve Aliquots at Set Time Points (e.g., 1, 3, 6, 12 months) Store->Timepoints Analysis Thaw and Analyze by HPLC Timepoints->Analysis Data Calculate % Remaining and Check for Degradants Analysis->Data

Caption: Workflow for assessing the stability of this compound in DMSO.

References

How to handle Sanguiin H-6 instability during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and purification of Sanguiin H-6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its instability a concern?

A1: this compound is a large, complex ellagitannin found in various fruits of the Rosaceae family, such as raspberries and cloudberries.[1][2][3] It is of significant interest to the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] However, its complex structure, featuring multiple ester bonds, makes it susceptible to degradation under various experimental conditions, leading to loss of the compound and the formation of impurities. This instability poses a significant challenge during its extraction and purification.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The stability of this compound is highly dependent on pH and temperature. It is relatively stable in acidic conditions but degrades rapidly in neutral to alkaline environments (pH > 6).[4][5] Elevated temperatures, particularly above 60°C, also significantly accelerate its degradation.[4][5] The presence of certain enzymes and oxidative conditions can also contribute to its breakdown.

Q3: What are the main degradation products of this compound?

A3: Under mildly acidic to neutral conditions and elevated temperatures, this compound can hydrolyze into intermediate products such as Sanguiin H-10 isomers and galloyl-HHDP-glucose isomers.[4] Ultimately, the complete hydrolysis of this compound yields smaller, more stable molecules like ellagic acid and gallic acid.[4][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of this compound in the final purified product.
  • Possible Cause 1: Degradation due to pH.

    • Solution: Maintain an acidic pH (ideally below 4) throughout the entire extraction and purification process. Use acidified solvents for extraction (e.g., acetone (B3395972)/water with 0.1% formic or acetic acid) and ensure all buffers for chromatography are acidic.

  • Possible Cause 2: Thermal degradation.

    • Solution: Perform all extraction and purification steps at low temperatures. Use cold solvents for extraction and conduct chromatographic separations at refrigerated temperatures (e.g., 4°C) whenever possible. Avoid high temperatures during solvent evaporation; use rotary evaporation at low temperatures and high vacuum.

  • Possible Cause 3: Oxidation.

    • Solution: Degas all solvents before use to remove dissolved oxygen. Consider adding an antioxidant, such as ascorbic acid (vitamin C), to the extraction solvent and mobile phases to protect this compound from oxidative degradation. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible, especially during sample concentration steps.

Problem 2: Presence of multiple degradation peaks in the chromatogram.
  • Possible Cause 1: On-column degradation.

    • Solution: Ensure the mobile phase is sufficiently acidic to maintain the stability of this compound on the column. If using silica-based columns, be aware that residual silanol (B1196071) groups can be acidic and may contribute to hydrolysis. Consider using polymer-based reversed-phase columns, which are stable over a wider pH range.

  • Possible Cause 2: Sample preparation issues.

    • Solution: Prepare samples immediately before analysis or store them in an acidic solution at low temperatures (e.g., -20°C or -80°C) if immediate analysis is not possible. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Inappropriate solvent for reconstitution.

    • Solution: Reconstitute the dried extract in a solvent that ensures stability, such as an acidified methanol (B129727) or acetonitrile (B52724) solution. Avoid neutral or aqueous solutions for prolonged storage.

Problem 3: Poor peak shape and resolution during HPLC purification.
  • Possible Cause 1: Column overload.

    • Solution: Reduce the amount of sample injected onto the column. Large polyphenols like this compound can exhibit poor peak shape if the column is overloaded.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape. Ensure the mobile phase has sufficient organic solvent to facilitate proper elution.

  • Possible Cause 3: Co-elution with similar compounds.

    • Solution: Optimize the chromatographic method. Experiment with different gradients, flow rates, and even different stationary phases to improve the separation of this compound from its isomers and degradation products.

Data Presentation

Table 1: Stability of this compound under Various Conditions

ParameterConditionStability of this compoundReference
pH Acidic (pH < 4)Relatively Stable[4][5]
Neutral (pH 7)Rapid Degradation[4][5]
Alkaline (pH > 7)Very Rapid Degradation[4][5]
Temperature 4°CGood Stability[7]
20°CModerate Stability[7]
60°CSignificant Degradation[4][5]
80°CRapid Degradation[4][5]
Storage (Juice) -20°C (12 months)~20% decrease[7]
4°C (12 months)~50% decrease[7]
20°C (12 months)~30% decrease[7]

Experimental Protocols

Protocol 1: Extraction of this compound with Enhanced Stability

  • Material Preparation: Start with freeze-dried and powdered plant material (e.g., cloudberry seed coat).

  • Extraction Solvent Preparation: Prepare a solution of 80% acetone in water (v/v) and acidify it with 0.1% formic acid. To further enhance stability, add ascorbic acid to a final concentration of 0.1% (w/v). Degas the solvent by sonicating for 15-20 minutes.

  • Extraction: Extract the powdered material with the prepared solvent at a 1:16 solid-to-liquid ratio (g/mL). Perform the extraction at 4°C with continuous stirring for 2-4 hours. Repeat the extraction process three times to ensure maximum recovery.

  • Filtration and Concentration: Pool the extracts and filter them through a fine-mesh cloth or filter paper to remove solid particles. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 30°C.

  • Liquid-Liquid Partitioning: To remove non-polar impurities, partition the concentrated aqueous extract with n-hexane. Discard the hexane (B92381) layer and repeat the process three times.

  • Lyophilization: Freeze the aqueous extract and lyophilize it to obtain a crude powder enriched in this compound. Store the lyophilized powder at -20°C or lower until further purification.

Protocol 2: Purification of this compound using Preparative HPLC

  • Sample Preparation: Dissolve the lyophilized crude extract in the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Use a preparative reversed-phase C18 column. Maintain the column temperature at 20°C.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases before use.

  • Gradient Elution:

    • 0-10 min: 5% B

    • 10-60 min: Gradient from 5% to 40% B

    • 60-65 min: Gradient from 40% to 100% B (column wash)

    • 65-75 min: 100% B

    • 75-80 min: Gradient from 100% to 5% B

    • 80-90 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 280 nm and 350 nm).

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC-MS to identify those containing pure this compound.

  • Post-Purification Handling: Pool the pure fractions, concentrate using a rotary evaporator at low temperature, and lyophilize to obtain pure this compound powder. Store the purified compound at -80°C under an inert atmosphere.

Mandatory Visualizations

Sanguiin_H6_Degradation_Pathway Sanguiin_H6 This compound Intermediate_Products Intermediate Products (e.g., Sanguiin H-10 isomers, galloyl-HHDP-glucose isomers) Sanguiin_H6->Intermediate_Products Hydrolysis (pH > 6, Temp > 60°C) End_Products End Products (Ellagic Acid, Gallic Acid) Intermediate_Products->End_Products Further Hydrolysis

Caption: Degradation pathway of this compound.

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Plant_Material Plant Material (e.g., Raspberry Seeds) Extraction Extraction with Acidified 80% Acetone + Antioxidant (4°C) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Low-Temperature Concentration Filtration->Concentration Partitioning Liquid-Liquid Partitioning (vs. n-Hexane) Concentration->Partitioning Lyophilization1 Lyophilization Partitioning->Lyophilization1 Prep_HPLC Preparative HPLC (Acidic Mobile Phase) Lyophilization1->Prep_HPLC Fraction_Analysis Fraction Analysis (HPLC-MS) Prep_HPLC->Fraction_Analysis Lyophilization2 Lyophilization Fraction_Analysis->Lyophilization2 Pure_Sanguiin_H6 Pure this compound (Store at -80°C) Lyophilization2->Pure_Sanguiin_H6

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Minimizing Sanguiin H-6 Loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the loss of Sanguiin H-6 during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a complex ellagitannin, a type of hydrolyzable tannin.[1] It is a dimer of casuarictin (B1680760) and is found in various fruits of the Rosaceae family, including raspberries, blackberries, cloudberries, and strawberries.[1][2] this compound is of significant interest to researchers due to its potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.[3]

Q2: What are the primary causes of this compound loss during sample preparation?

The primary cause of this compound loss is degradation through hydrolysis of its ester bonds. This degradation can be initiated or accelerated by several factors, including:

  • pH: this compound is susceptible to degradation in both strongly acidic and alkaline conditions.[4][5]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[4]

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases and tannases, can degrade this compound upon cell lysis during extraction.[6][7]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.

  • Light Exposure: Prolonged exposure to light can contribute to the degradation of photosensitive phenolic compounds.

Q3: What are the degradation products of this compound?

The primary degradation product of this compound through hydrolysis is ellagic acid.[7][8] The hydrolysis process breaks down the complex structure of this compound into smaller, constituent molecules. Under strong acid hydrolysis, intermediate products can also be formed before complete degradation to ellagic acid.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Inefficient extraction solvent.Use a mixture of acetone (B3395972) and water (e.g., 70-80% acetone) for efficient extraction of ellagitannins.[9]
Incomplete cell lysis.Ensure the plant material is finely ground or pulverized before extraction to maximize solvent contact with the cellular contents.
Degradation due to high temperature.Perform extraction at low temperatures (e.g., 4°C) or use non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.
Degradation due to pH.Maintain a slightly acidic pH (around 4-6) during extraction and storage to minimize hydrolysis.[4][10]
Presence of significant amounts of ellagic acid in the extract. Hydrolysis of this compound during extraction or storage.Minimize exposure to high temperatures and extreme pH. Store extracts at low temperatures (-20°C or -80°C) and protect from light.[11]
Poor peak shape or resolution during HPLC analysis. Inappropriate mobile phase pH.Adjust the mobile phase pH to a slightly acidic range (e.g., with formic acid or acetic acid) to ensure good peak shape for phenolic compounds.
Column degradation.Use a guard column to protect the analytical column from contaminants. Regularly flush the column with appropriate solvents to maintain its performance.[12]
Sample solvent mismatch.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[13]
Loss of this compound signal over time during autosampler storage. Degradation in the sample vial.Keep the autosampler tray cooled if possible. Prepare fresh samples for analysis and avoid prolonged storage in the autosampler.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the degradation of this compound under various conditions.

pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)
42524~95
4606~80
72524~85
7606~40
8256~60
8606<10

Data is estimated from the graphical representation in Sójka et al., 2019.[4]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Cloudberry Seeds

This protocol is adapted from a method used for the extraction and purification of this compound from cloudberry seeds.[14]

1. Materials and Reagents:

  • Finely ground cloudberry seed powder

  • Acetone (ACS grade)

  • Deionized water

  • Preparative liquid chromatography system

  • C18 preparative column

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

2. Extraction Procedure:

  • Weigh 100 g of the seed powder and transfer to a suitable container.

  • Add 1 L of 80% acetone in water (v/v).

  • Stir the mixture at room temperature for 4 hours, protected from light.

  • Separate the solid material by centrifugation or filtration.

  • Repeat the extraction of the solid residue two more times with fresh solvent.

  • Combine the supernatants from all three extractions.

  • Remove the acetone from the combined extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Freeze-dry the remaining aqueous extract to obtain a crude powder.

3. Purification Procedure:

  • Dissolve a portion of the crude extract in the initial mobile phase for preparative HPLC.

  • Purify the extract using a preparative HPLC system equipped with a C18 column.

  • Use a gradient of methanol and water, both containing 0.1% formic acid, as the mobile phase.

  • Monitor the elution profile at 280 nm.

  • Collect fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Freeze-dry the purified fraction to obtain pure this compound.

Visualizations

experimental_workflow start Plant Material (e.g., Berries) grinding Grinding/Pulverization start->grinding extraction Solvent Extraction (e.g., Acetone/Water) grinding->extraction filtration Filtration/Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation freeze_drying Freeze-Drying evaporation->freeze_drying crude_extract Crude this compound Extract freeze_drying->crude_extract purification Preparative HPLC crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

degradation_pathway sanguiin_h6 This compound hydrolysis Hydrolysis sanguiin_h6->hydrolysis ellagic_acid Ellagic Acid hydrolysis->ellagic_acid other_products Other Sugars & Phenolic Moieties hydrolysis->other_products factors Degradation Factors ph High/Low pH temp High Temperature enzymes Enzymes ph->hydrolysis temp->hydrolysis enzymes->hydrolysis

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: UPLC-MS/MS Analysis of Sanguiin H-6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the UPLC-MS/MS analysis of Sanguiin H-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of UPLC-MS/MS analysis of this compound?

A1: In UPLC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. For instance, when analyzing a sample from a biological fluid like plasma or a complex botanical extract, the matrix includes endogenous components such as proteins, lipids, salts, and other metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression , or an increase in signal intensity, termed ion enhancement .[3] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2]

Q2: What are the common indicators that matrix effects may be impacting my this compound assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, and non-linear calibration curves.[4] You may also observe a noticeable decrease in the sensitivity of your assay or inconsistent peak areas for quality control (QC) samples prepared in different batches of the biological or plant matrix.[4][5]

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: There are two primary experimental methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at which points during the chromatographic run ion suppression or enhancement occurs.[2][6] A standard solution of this compound is continuously infused into the mass spectrometer, after the UPLC column. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the constant signal baseline for this compound indicates the presence of co-eluting matrix components causing ion suppression or enhancement at that specific retention time.[2][5]

  • Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" method to quantitatively measure the extent of matrix effects.[1] It involves comparing the signal response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[2][7] The result is often expressed as a Matrix Factor (MF), and a value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1]

Q4: What are the primary causes of matrix effects for a polyphenolic compound like this compound?

A4: For large, complex polyphenols like this compound, which is an ellagitannin, matrix effects often stem from other co-extracted compounds from the sample matrix (e.g., plant material, plasma).[8][9] In biological fluids, phospholipids (B1166683) are a notorious cause of ion suppression.[10] In plant extracts, other phenolics, sugars, or organic acids can co-elute and compete for ionization in the ESI source.[11] The mechanism often involves competition for the available charge on the ESI droplet surface or changes in droplet evaporation efficiency.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating matrix effects in your this compound analysis.

Issue 1: Poor Reproducibility or Inaccurate Results
  • Possible Cause: Inconsistent matrix effects across different samples or batches.

  • Troubleshooting Steps:

    • Quantify Matrix Effect: Perform the post-extraction spike experiment using at least six different lots of your blank matrix to assess the variability of the matrix effect.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for this compound. Since the SIL-IS is chemically identical to the analyte, it will experience the same ionization suppression or enhancement, allowing for accurate correction.[2][12] If a specific SIL-IS for this compound is unavailable, a structurally similar analogue may be used, but its ability to track the matrix effect must be thoroughly validated.

    • Optimize Sample Preparation: Your goal is to remove interfering components before analysis. Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE) instead of a simple protein precipitation or liquid-liquid extraction.[10][13]

    • Optimize Chromatography: Modify your UPLC method to improve the separation of this compound from the interfering matrix components identified via post-column infusion.[14] This can be achieved by adjusting the gradient slope, changing the mobile phase composition, or using a column with a different chemistry (e.g., HILIC).

Issue 2: Low Signal Intensity or Poor Sensitivity
  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to determine if the retention time of this compound coincides with a region of strong ion suppression.[5]

    • Adjust Chromatography: Modify the UPLC method to shift the elution of this compound to a "cleaner" region of the chromatogram where there is minimal ion suppression.[13]

    • Enhance Sample Cleanup: Focus on removing classes of compounds known to cause suppression. For plasma samples, use techniques specifically designed to remove phospholipids.

    • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of all components, including the interfering ones, which can lessen the severity of ion suppression.[15] However, ensure the final concentration of this compound remains above the limit of quantification.

    • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[1][15]

The following decision tree provides a logical workflow for troubleshooting matrix effects.

G start Start: Inconsistent or Inaccurate Results q1 Perform Post-Extraction Spike with Multiple Matrix Lots start->q1 q2 Is Matrix Factor (MF) consistently between 0.8-1.2 AND RSD < 15%? q1->q2 use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) q2->use_sil No end_ok Matrix Effect is Acceptable. Proceed with Validation. q2->end_ok Yes optimize_sp Optimize Sample Preparation (e.g., use SPE) use_sil->optimize_sp re_evaluate Re-evaluate Matrix Effect use_sil->re_evaluate optimize_lc Optimize UPLC Separation optimize_sp->optimize_lc dilute Dilute Sample Extract optimize_lc->dilute dilute->re_evaluate

Caption: Troubleshooting decision tree for matrix effects.

Experimental Protocols & Data Presentation

Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol details the steps to calculate the Matrix Factor (MF) for this compound.

1. Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a specific matrix.

2. Materials:

  • Calibrated UPLC-MS/MS system

  • This compound reference standard

  • Blank matrix (e.g., drug-free plasma, extract from a plant known not to contain this compound). Use a minimum of six different sources/lots if assessing variability.[1]

  • All solvents and reagents used in the analytical method.

3. Procedure:

  • Prepare Set A (Neat Solution):

    • Create a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare at least two concentration levels (e.g., Low QC and High QC) by spiking the appropriate amount of stock solution into the final mobile phase or reconstitution solvent used in your sample preparation.

  • Prepare Set B (Post-Extraction Spike):

    • Take aliquots of your blank matrix and process them using your validated extraction procedure (e.g., protein precipitation, SPE).

    • Evaporate the final extract to dryness if required by your method.

    • Reconstitute the dried extract with the solutions from Set A . This ensures the final concentration of this compound is identical to the neat solutions, but now it is in the presence of the extracted matrix components.

  • Analysis:

    • Inject and analyze at least three replicates of each concentration level from both Set A and Set B on the UPLC-MS/MS system.

    • Record the peak area for this compound for all injections.

4. Calculation: The Matrix Factor (MF) is calculated as follows:

MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression. For example, an MF of 0.7 indicates a 30% signal loss due to the matrix.[7]

    • MF > 1: Ion enhancement.

The following diagram illustrates the experimental workflow for this protocol.

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike a1 Spike this compound into Solvent a2 Analyze by UPLC-MS/MS (n=3) a1->a2 calc Calculate Matrix Factor (MF) = (Mean Area Set B) / (Mean Area Set A) a2->calc b1 Extract Blank Matrix b2 Spike this compound into Extracted Matrix b1->b2 b3 Analyze by UPLC-MS/MS (n=3) b2->b3 b3->calc

Caption: Workflow for quantitative matrix effect assessment.
Data Presentation

While specific quantitative data for this compound is not publicly available, the results of a matrix effect experiment should be summarized in a clear table. Below is a template table filled with hypothetical data for illustrative purposes. This example assumes the analysis was performed in human plasma from six different lots.

Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma

ParameterConcentration LevelLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean%RSD
Mean Peak Area (Neat Solution) Low (5 ng/mL)25,100-----25,1002.1%
High (500 ng/mL)498,500-----498,5001.8%
Mean Peak Area (Post-Spike) Low (5 ng/mL)18,90017,55020,10016,80019,50018,20018,5086.8%
High (500 ng/mL)365,200348,100388,000335,900376,400359,800362,2335.5%
Matrix Factor (MF) Low (5 ng/mL)0.750.700.800.670.780.730.74 6.9%
High (500 ng/mL)0.730.700.780.670.760.720.73 5.6%

In this hypothetical example, a consistent ion suppression of approximately 26-27% is observed at both low and high concentrations across all six plasma lots. The low relative standard deviation (RSD) suggests the effect is consistent, which is crucial for developing a reliable method, especially when using an appropriate internal standard.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Properties of Sanguiin H-6 and Lambertianin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activities of two ellagitannins, Sanguiin H-6 and Lambertianin C. The data presented is compiled from in vitro studies against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in clinical settings. This document outlines the quantitative antimicrobial efficacy, the experimental methodologies employed, and the current understanding of their mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial potentials of this compound and Lambertianin C against three distinct strains of MRSA (MRSA1, MRSA2, and SAP231) were evaluated to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Both compounds demonstrated identical MIC values against all tested strains. However, their bactericidal efficacy and impact on biofilm formation varied, with this compound generally exhibiting more potent anti-biofilm activity.

ParameterMicroorganismThis compoundLambertianin CReference
Minimum Inhibitory Concentration (MIC) MRSA1, MRSA2, SAP2310.25 mg/mL0.25 mg/mL[1]
Minimum Bactericidal Concentration (MBC) MRSA1, MRSA2, SAP231> 1 mg/mL> 1 mg/mL[1]
Biofilm Development Inhibition (0.25 mg/mL) MRSA185.1% - 91.1%73.3% - 90.5%[1]
MRSA285.1% - 91.1%73.3% - 90.5%[1]
SAP23185.1% - 91.1%73.3% - 90.5%[1]
Biofilm Development Inhibition (0.5 mg/mL) MRSA190.7% - 92.4%89.1% - 91.5%[1]
MRSA290.7% - 92.4%89.1% - 91.5%[1]
SAP23190.7% - 92.4%89.1% - 91.5%[1]
Mature Biofilm Growth Inhibition (0.25 mg/mL) MRSA131.6% - 52.8%27.3% - 48.4%[1]
MRSA231.6% - 52.8%27.3% - 48.4% (not significant for MRSA2)[1]
SAP23131.6% - 52.8%27.3% - 48.4%[1]
Mature Biofilm Growth Inhibition (0.5 mg/mL) MRSA144.2% - 71.1%29.9% - 62.6%[1]
MRSA244.2% - 71.1%29.9% - 62.6%[1]
SAP23144.2% - 71.1%29.9% - 62.6%[1]

Experimental Protocols

The following section details the methodologies used to ascertain the antimicrobial activities of this compound and Lambertianin C.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The MIC and MBC of this compound and Lambertianin C were determined using the broth microdilution method.

  • Preparation of Compounds: Stock solutions of this compound and Lambertianin C were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The MRSA strains were cultured overnight, and the bacterial suspension was adjusted to a concentration of 0.5 McFarland standard, which was then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot of 10 µL was taken from each well showing no visible growth and was plated on Mueller-Hinton agar. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

G cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution in CAMHB Incubation (24h) Incubation (24h) Serial Dilution->Incubation (24h) Bacterial Culture Bacterial Culture Inoculum Adjustment Inoculum Adjustment Bacterial Culture->Inoculum Adjustment to 0.5 McFarland Inoculum Adjustment->Incubation (24h) add to wells MIC Reading MIC Reading Incubation (24h)->MIC Reading visual inspection MBC Plating MBC Plating MIC Reading->MBC Plating from clear wells MBC Reading MBC Reading MBC Plating->MBC Reading after 24h incubation

Fig. 1: Workflow for MIC and MBC Determination.
Biofilm Inhibition Assays

The ability of this compound and Lambertianin C to inhibit both the development of new biofilms and the growth of mature biofilms was assessed.

Biofilm Development Inhibition:

  • Preparation: The compounds were serially diluted in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well plate.

  • Inoculation: An overnight culture of MRSA was diluted to 1 x 10^6 CFU/mL and added to the wells.

  • Incubation: The plate was incubated at 37°C for 24 hours to allow for biofilm formation.

  • Quantification: After incubation, the wells were washed with phosphate-buffered saline (PBS) to remove planktonic bacteria. The remaining biofilm was stained with 0.1% crystal violet, which was then solubilized with 33% acetic acid. The absorbance was measured at 590 nm to quantify the biofilm biomass.

Mature Biofilm Growth Inhibition:

  • Biofilm Formation: MRSA biofilms were allowed to form in a 96-well plate for 24 hours as described above.

  • Treatment: After 24 hours, the planktonic bacteria were removed, and fresh TSB containing serial dilutions of the compounds was added to the wells with the mature biofilms.

  • Incubation: The plate was incubated for an additional 24 hours at 37°C.

  • Quantification: The biofilm biomass was quantified using the crystal violet staining method as described for the development inhibition assay.

Mechanism of Action

This compound: DNA Topoisomerase II Inhibition

The primary antimicrobial mechanism of this compound is attributed to its potent inhibition of DNA topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication, transcription, and recombination by catalyzing the transient cleavage and re-ligation of both DNA strands. By inhibiting this enzyme, this compound disrupts essential cellular processes, ultimately leading to bacterial cell death. The inhibitory activity of tannins like this compound is often correlated with the number of phenolic hydroxyl groups in their structure.

G Sanguiin_H6 This compound Topoisomerase_II DNA Topoisomerase II Sanguiin_H6->Topoisomerase_II inhibits Sanguiin_H6->Topoisomerase_II DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Topoisomerase_II->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Fig. 2: Hypothesized mechanism of this compound.
Lambertianin C: Mechanism Under Investigation

The precise antimicrobial mechanism of Lambertianin C has not been as extensively studied as that of this compound. It is hypothesized that, like other tannins, its mode of action may involve the disruption of the bacterial cell membrane's permeability and the inhibition of extracellular microbial enzymes. However, further research is required to fully elucidate the specific molecular targets and pathways involved in its antimicrobial activity.

Conclusion

Both this compound and Lambertianin C exhibit promising antimicrobial activity against MRSA. While they share the same MIC, this compound demonstrates superior efficacy in inhibiting biofilm formation and the growth of mature biofilms. The well-defined mechanism of action for this compound as a DNA topoisomerase II inhibitor provides a solid foundation for its further development as a potential antimicrobial agent. The antimicrobial properties of Lambertianin C are also significant, though its mechanism of action warrants further investigation to fully understand its therapeutic potential. These findings highlight the value of ellagitannins as a source of novel antimicrobial compounds in the fight against antibiotic-resistant bacteria.

References

A Comparative Analysis of the Antioxidant Capacities of Sanguiin H-6 and Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two prominent natural compounds: Sanguiin H-6, a large ellagitannin, and its core structural component, ellagic acid. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative antioxidant potential of these molecules. The information presented herein is based on available experimental data and aims to provide an objective comparison to inform further research and development.

Executive Summary

Both this compound and ellagic acid are potent antioxidants, playing a significant role in mitigating oxidative stress.[1] Ellagitannins, such as this compound, are known for their strong antioxidant and free-radical scavenging capabilities, which are often attributed to their large number of hydroxyl groups.[2] The antioxidant capacity of ellagitannins is also noted to increase with their degree of polymerization, suggesting that larger molecules like this compound may possess greater activity.[1] Ellagic acid, a smaller phenolic compound, also demonstrates significant antioxidant properties, comparable to well-known antioxidants like vitamins C and E.[1] This guide will delve into the quantitative data from various antioxidant assays, detail the experimental protocols for these assays, and explore the known antioxidant signaling pathways for both compounds.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and ellagic acid from various in vitro assays. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Antioxidant AssayThis compoundEllagic AcidReference Compound
DPPH Radical Scavenging Activity (IC50) Data not available in a comparable format. This compound is a potent DPPH radical scavenger.[3][4]31 µM[5]Trolox: 56 µM[5]
ABTS Radical Scavenging Activity (TEAC) Data not available in a comparable format. This compound is a major contributor to the antioxidant capacity of raspberries.[6]TEAC values are elevated, indicating strong activity.[7]Trolox is the standard.
Ferric Reducing Antioxidant Power (FRAP) Data not available in a comparable format.Exhibits effective ferric ion reducing ability.[8]Trolox is a common standard.

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in relation to the standard, Trolox. A higher TEAC value indicates greater antioxidant capacity. FRAP (Ferric Reducing Antioxidant Power) measures the ability of an antioxidant to reduce ferric iron.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound or ellagic acid in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound or ellagic acid.

  • Reaction: Add the antioxidant solution to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

  • Sample Preparation: Prepare solutions of this compound or ellagic acid at different concentrations.

  • Reaction: Add the sample solution to the FRAP reagent and incubate at 37°C.

  • Measurement: Measure the absorbance of the colored product at 593 nm after a specified time.

  • Calculation: The FRAP value is determined from a standard curve prepared with a known concentration of FeSO4·7H2O and is expressed as µM Fe (II) equivalents.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_steps General Workflow DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay prep Sample Preparation (this compound / Ellagic Acid) reaction Reaction with Radical or Metal Complex prep->reaction measurement Spectrophotometric Measurement reaction->measurement analysis Data Analysis (IC50 / TEAC / FRAP value) measurement->analysis

Caption: General experimental workflow for assessing antioxidant capacity.

sanguiin_h6_antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Neutralized Neutralized Species ROS->Neutralized Cellular_Damage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Sanguiin_H6 This compound (Ellagitannin) Sanguiin_H6->ROS Direct Scavenging (H+ donation) Sanguiin_H6->Cellular_Damage Inhibition Inflammation Inflammatory Pathways (e.g., NF-κB) Sanguiin_H6->Inflammation Inhibition NO Nitric Oxide (NO) Sanguiin_H6->NO Direct Scavenging iNOS Inducible Nitric Oxide Synthase (iNOS) Sanguiin_H6->iNOS Downregulation Inflammation->iNOS NO->Neutralized iNOS->NO

Caption: Antioxidant and anti-inflammatory mechanisms of this compound.

ellagic_acid_signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Ellagic_Acid Ellagic Acid Ellagic_Acid->ROS Direct Scavenging Ellagic_Acid->Nrf2 Activation NFkB NF-κB Ellagic_Acid->NFkB Inhibition Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines

Caption: Antioxidant signaling pathway of Ellagic Acid.

Discussion of Antioxidant Mechanisms

This compound: As a large ellagitannin, this compound exerts its antioxidant effects primarily through direct radical scavenging.[3] Its numerous hydroxyl groups can readily donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS).[2] Furthermore, this compound has been shown to inhibit inflammatory pathways, such as the NF-κB pathway, and downregulate the expression and activity of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a reactive nitrogen species.[9]

Ellagic Acid: Ellagic acid's antioxidant mechanism is multifaceted. It can directly scavenge free radicals.[8] Additionally, it activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under conditions of oxidative stress, ellagic acid promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1] Ellagic acid has also been shown to inhibit the pro-inflammatory NF-κB pathway.[1]

Conclusion

Both this compound and ellagic acid are powerful antioxidants with significant potential for applications in health and medicine. While direct comparative studies are limited, the available evidence suggests that both compounds are highly effective at mitigating oxidative stress through direct radical scavenging and modulation of cellular signaling pathways. The larger and more complex structure of this compound may confer broader radical scavenging capabilities. Conversely, the smaller size of ellagic acid may allow for easier cellular uptake and interaction with intracellular signaling molecules like Nrf2. Further research involving head-to-head comparisons of these two compounds in various antioxidant assays and biological systems is warranted to fully elucidate their relative potencies and therapeutic potential.

References

Sanguiin H-6: A Comparative Analysis of its Efficacy as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sanguiin H-6, a naturally occurring ellagitannin, with other established topoisomerase inhibitors, namely Etoposide (B1684455), Doxorubicin (B1662922), and Topotecan. This document summarizes key quantitative data on their efficacy, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows to aid in research and development.

Executive Summary

Topoisomerases are critical enzymes in DNA replication and transcription, making them key targets for cancer chemotherapy. This compound, a dimeric ellagitannin found in plants of the Rosaceae family, has emerged as a potent topoisomerase inhibitor.[1] Unlike many clinically used topoisomerase inhibitors that stabilize the enzyme-DNA covalent complex, this compound appears to prevent the formation of this intermediate. This guide presents a comparative analysis of the inhibitory activity and cytotoxicity of this compound against well-established topoisomerase inhibitors: Etoposide and Doxorubicin (Type II inhibitors) and Topotecan (a Type I inhibitor).

Comparative Efficacy: Quantitative Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) for topoisomerase inhibition and the cytotoxic effects (IC50/ED50) of this compound and other topoisomerase inhibitors against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Topoisomerase Inhibition

CompoundTarget TopoisomeraseInhibition IC50 (µM)Source
This compound Topoisomerase I1[2]
Topoisomerase II0.01[2]
Etoposide Topoisomerase II59.2 - 78.4[2]
Doxorubicin Topoisomerase II2.67[3]
Topotecan Topoisomerase I18[4]

Table 2: Cytotoxicity against Cancer Cell Lines

CompoundCell LineIC50/ED50 (µM)Source
This compound HeLa (Cervical Cancer)12 (ED50)[2]
MCF-7 (Breast Cancer)Showed cytotoxic effects[5][6]
MDA-MB-231 (Breast Cancer)>25 (no effect), 200 (decreased viability)[7]
A549 (Lung Cancer)Inhibited migration and invasion[8]
Etoposide HeLa (Cervical Cancer)52.7 - 209.90[2][9]
Doxorubicin HeLa (Cervical Cancer)0.2 - 5,470[10][11][12][13]
Topotecan HeLa (Cervical Cancer)0.03 - 1.25[14][15][16]

Mechanism of Action: A Key Distinction

The primary mechanism of action for most clinically used topoisomerase inhibitors, such as etoposide, doxorubicin, and topotecan, involves the stabilization of the topoisomerase-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[3][17]

In contrast, this compound functions as a topoisomerase II poison through a different mechanism. It prevents the formation of the covalent enzyme-DNA intermediate, rather than stabilizing it. This unique mechanism may offer advantages in overcoming certain forms of drug resistance.

Below are diagrams illustrating the distinct mechanisms of action.

cluster_0 Standard Topoisomerase II Inhibition (Etoposide, Doxorubicin) TopoII Topoisomerase II CleavageComplex Topoisomerase II- DNA Cleavage Complex TopoII->CleavageComplex Binds to DNA DNA DNA->CleavageComplex Inhibitor Etoposide / Doxorubicin CleavageComplex->Inhibitor StabilizedComplex Stabilized Ternary Complex CleavageComplex->StabilizedComplex Inhibitor->StabilizedComplex Stabilizes DNA_Breaks DNA Double-Strand Breaks StabilizedComplex->DNA_Breaks Prevents religation Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Mechanism of Etoposide and Doxorubicin.

cluster_1 This compound Topoisomerase II Inhibition TopoII_S Topoisomerase II Formation Formation of Cleavage Complex TopoII_S->Formation Attempts to bind DNA_S DNA DNA_S->Formation BlockedFormation Blocked Complex Formation Formation->BlockedFormation SanguiinH6 This compound SanguiinH6->Formation Prevents NoBreaks No DNA Breaks BlockedFormation->NoBreaks Leads to CellGrowthInhibition Cell Growth Inhibition NoBreaks->CellGrowthInhibition

Proposed mechanism of this compound.

Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds (this compound, Etoposide, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • Loading Dye (e.g., 25% Ficoll-400, 0.1% bromophenol blue, 0.1% xylene cyanol)

  • Agarose (B213101) gel (1%) in TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding human topoisomerase II enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Add loading dye to each reaction and load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the topoisomerase II activity.

cluster_2 Topoisomerase II Inhibition Assay Workflow Start Prepare Reaction (DNA, Buffer, Inhibitor) AddEnzyme Add Topoisomerase II Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Quantify and Calculate IC50 Visualize->Analyze

Topoisomerase II Inhibition Assay Workflow.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (this compound, Etoposide, Doxorubicin, Topotecan)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

cluster_3 MTT Cytotoxicity Assay Workflow SeedCells Seed Cells in 96-well Plate Treat Treat with Test Compounds SeedCells->Treat IncubateCells Incubate Treat->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability and IC50 ReadAbsorbance->CalculateViability

MTT Cytotoxicity Assay Workflow.

Conclusion

This compound demonstrates potent inhibitory activity against both topoisomerase I and II, with particularly strong activity against topoisomerase II. Its mechanism of action, which involves the prevention of the formation of the topoisomerase-DNA cleavage complex, distinguishes it from established inhibitors like etoposide and doxorubicin. While further studies are needed to evaluate its cytotoxicity across a broader range of cancer cell lines and to fully elucidate its therapeutic potential, the existing data suggests that this compound is a promising candidate for further investigation in the development of novel anticancer therapies. Its unique mechanism may offer a strategy to circumvent resistance to conventional topoisomerase inhibitors.

References

Sanguiin H-6 vs. Quercetin: A Comparative Guide to Free Radical Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the free radical scavenging activities of Sanguiin H-6 and quercetin (B1663063). While both are potent natural antioxidants, this document aims to present available experimental data to facilitate an objective assessment of their performance.

Executive Summary

Quercetin is a well-studied flavonoid with extensively documented antioxidant properties, including specific IC50 values in various free radical scavenging assays. This compound, a dimeric ellagitannin found in berries like raspberries and cloudberries, is also recognized as a highly effective radical scavenger.[1] However, quantitative data, such as IC50 values from standardized antioxidant assays for the isolated this compound, are not as readily available in peer-reviewed literature. This guide presents a compilation of the existing quantitative data for quercetin and the current qualitative and semi-quantitative findings for this compound, alongside detailed experimental protocols and mechanistic insights.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data for the free radical scavenging activity of quercetin. A corresponding value for purified this compound is not available in the currently reviewed literature, highlighting a gap in the existing research.

CompoundAssayIC50 Value (µM)IC50 Value (µg/mL)Reference
Quercetin DPPH4.60 ± 0.31.39 ± 0.09[2]
DPPH-19.17[3]
ABTS48.0 ± 4.414.5 ± 1.33[2]
This compound DPPHNot AvailableNot Available-
ABTSNot AvailableNot Available-

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The conversion between µM and µg/mL is based on the molar mass of quercetin (302.24 g/mol ).

While specific IC50 values for isolated this compound are lacking, studies on extracts rich in this compound demonstrate significant antioxidant potential. For instance, ellagitannin isolates from red raspberries and cloudberries, containing this compound as a major component, have been shown to be highly effective radical scavengers in the DPPH test.[1]

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate free radical scavenging activity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Workflow for DPPH Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol (B129727) Mix Mix DPPH solution with sample solutions DPPH_sol->Mix Sample_sol Prepare sample solutions at various concentrations Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_abs Measure absorbance at ~517 nm Incubate->Measure_abs Calculate_inhib Calculate percentage of inhibition Measure_abs->Calculate_inhib Determine_IC50 Determine IC50 value Calculate_inhib->Determine_IC50

Caption: Workflow of the DPPH free radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent to prepare a series of dilutions.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each dilution of the sample and the positive control. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Workflow for ABTS Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS radical cation (ABTS + potassium persulfate) Adjust_abs Dilute ABTS radical solution to a specific absorbance ABTS_rad->Adjust_abs Mix Mix ABTS radical solution with sample solutions Adjust_abs->Mix Sample_sol Prepare sample solutions at various concentrations Sample_sol->Mix Incubate Incubate at room temperature Mix->Incubate Measure_abs Measure absorbance at ~734 nm Incubate->Measure_abs Calculate_inhib Calculate percentage of inhibition Measure_abs->Calculate_inhib Determine_IC50 Determine IC50 value Calculate_inhib->Determine_IC50

Caption: Workflow of the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Generation of ABTS Radical Cation: A stock solution of ABTS (e.g., 7 mM) is reacted with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in a series of dilutions.

  • Reaction: A small volume of the diluted sample is added to a fixed volume of the ABTS•+ working solution.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Mechanisms of Antioxidant Action and Signaling Pathways

Both this compound and quercetin exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.

Quercetin: A Multi-faceted Antioxidant

Quercetin's antioxidant activity stems from its chemical structure, which allows it to donate hydrogen atoms and electrons to neutralize free radicals.[2] Beyond direct scavenging, quercetin can also enhance the body's endogenous antioxidant capacity by influencing key signaling pathways.

Antioxidant Signaling Pathway of Quercetin:

Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Direct Scavenging Nrf2 Nrf2 Quercetin->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation of Gene Expression Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection from Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Quercetin's antioxidant mechanisms.

Quercetin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress or inducers like quercetin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular defense against oxidative damage.

This compound: A Potent Ellagitannin Antioxidant

This compound, as an ellagitannin, possesses numerous hydroxyl groups in its structure, which contribute to its potent radical scavenging activity.[4] While the specific signaling pathways modulated by this compound are less extensively studied compared to quercetin, it is known to exhibit strong antioxidant effects in various in vitro and in vivo models. It has been shown to protect against oxidative damage by directly scavenging reactive oxygen and nitrogen species.

General Antioxidant Action of this compound:

Sanguiin_H6 This compound Free_Radicals Free Radicals (e.g., DPPH, ABTS, ROS, RNS) Sanguiin_H6->Free_Radicals Direct Scavenging (H/e- donation) Protection Protection from Oxidative Damage Sanguiin_H6->Protection Neutralized_Radicals Neutralized Radicals Oxidative_Damage Cellular Oxidative Damage Free_Radicals->Oxidative_Damage

Caption: Direct free radical scavenging by this compound.

Conclusion

Both this compound and quercetin are powerful natural antioxidants with significant potential for applications in research and drug development. Quercetin's free radical scavenging ability is well-quantified, with established IC50 values. In contrast, while this compound is recognized for its high antioxidant efficacy, there is a clear need for further research to determine the specific IC50 values of the purified compound in standardized assays like DPPH and ABTS. Such data would enable a more direct and comprehensive comparison of the free radical scavenging potency of these two important phytochemicals. Researchers are encouraged to consider the distinct structural classes and potential mechanisms of action when selecting an antioxidant for their specific application.

References

A Comparative Analysis of Sanguiin H-6 from Diverse Rubus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sanguiin H-6, a potent ellagitannin, from various species within the Rubus genus. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to this compound

This compound is a large dimeric ellagitannin that has garnered significant interest within the scientific community for its diverse biological activities.[1][2] As a member of the hydrolyzable tannins, its complex chemical structure contributes to its notable antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] this compound is predominantly found in plants belonging to the Rosaceae family, with species of the Rubus genus, such as raspberries and blackberries, being particularly rich sources.[2]

Data Presentation: this compound Content in Rubus Species

The concentration of this compound can vary significantly between different Rubus species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from various published studies.

Rubus SpeciesPlant PartThis compound Concentration (mg/100g dry weight unless otherwise specified)Reference(s)
Rubus idaeus (Red Raspberry)Shoots139.2 - 633.1[3]
Rubus idaeus (Red Raspberry)Fruit19 mg/100g fresh fruit[4]
Rubus fruticosus (Blackberry)Fruit135.04 - 547.48[1]
Rubus chamaemorus (Cloudberry)SeedsIdentified as a major ellagitannin[5]
Rubus coreanus (Korean Black Raspberry)FruitIdentified as a key bioactive constituent[1]

Note: The variability in this compound content can be attributed to factors such as cultivar, geographical location, climate, and harvest time.[1]

Experimental Protocols

This section details the methodologies employed in the extraction, purification, and biological evaluation of this compound from Rubus species.

Extraction and Purification of this compound

A common method for the isolation of this compound from Rubus plant material involves the following steps:

  • Extraction:

    • Plant Material Preparation: Freeze-dried and powdered plant material (e.g., seeds, fruits, or shoots) is used as the starting material.

    • Solvent System: A mixture of acetone (B3395972) and water (typically in a ratio of 7:3) is frequently used for the initial extraction.[1]

    • Procedure: The plant material is extracted multiple times with the solvent mixture. The resulting extracts are then combined and concentrated under reduced pressure to remove the acetone.

  • Purification:

    • Column Chromatography: The aqueous extract is often subjected to column chromatography for initial purification. Sephadex LH-20 is a commonly used stationary phase, with ethanol-water mixtures as the mobile phase.[1]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically achieved using preparative HPLC.

      • Column: A reversed-phase C18 column (e.g., Synergy Hydro RP C18) is commonly employed.[1]

      • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid (e.g., 1%), is used to elute the compounds.[1]

      • Detection: The elution of this compound is monitored using a UV detector, typically at a wavelength of 280 nm.[1]

Quantification of this compound by HPLC-DAD

For the quantitative analysis of this compound in Rubus extracts, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method.

  • Chromatographic System: A typical HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., Spherisorb S3 ODS-2 C18) is suitable for separation.[1]

  • Mobile Phase: A gradient elution is performed using two solvents:

    • Solvent A: Water with 1% formic acid.[1]

    • Solvent B: Acetonitrile.[1]

  • Flow Rate: A flow rate of 0.5 mL/min is commonly used.[1]

  • Detection: The DAD is set to monitor the absorbance at 280 nm for the quantification of this compound.[1]

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a calibration curve prepared using a purified this compound standard.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of this compound is often evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specific period before being stimulated with LPS (a potent inflammatory agent).

  • Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

  • Mechanism of Action: The inhibitory effect of this compound on NO production is further investigated by assessing its impact on the expression and activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.[3] This can be done through techniques like RT-PCR for mRNA expression and enzyme activity assays.[3]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory mechanism of this compound on the inflammatory response and a typical workflow for its analysis.

Sanguiin_H6_Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates IkB IκBα Degradation NFkB_pathway->IkB Induces NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Allows iNOS_gene iNOS Gene Transcription NFkB_translocation->iNOS_gene Promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Mediates SanguiinH6 This compound SanguiinH6->NFkB_pathway Inhibits SanguiinH6->iNOS_protein Inhibits Activity Experimental_Workflow_Sanguiin_H6 Plant_Material Rubus Species (Fruits, Shoots, etc.) Extraction Extraction (Acetone/Water) Plant_Material->Extraction Purification Purification (Column Chromatography & Preparative HPLC) Extraction->Purification Quantification Quantification (HPLC-DAD) Purification->Quantification Bioactivity Bioactivity Assays (e.g., NO Inhibition) Purification->Bioactivity Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Bioactivity->Data_Analysis

References

Validating the In Vivo Anti-inflammatory Effects of Sanguiin H-6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Sanguiin H-6 against established anti-inflammatory agents. The following sections present supporting experimental data, detailed methodologies for key in vivo models, and visualizations of relevant signaling pathways to aid in the evaluation of this compound as a potential therapeutic candidate.

Comparative Efficacy of Anti-inflammatory Agents

The anti-inflammatory potential of this compound has been demonstrated in vivo. To provide a clear comparison, this section summarizes its efficacy alongside well-established anti-inflammatory compounds, Indomethacin (a non-steroidal anti-inflammatory drug - NSAID) and Curcumin (a natural polyphenol), in relevant animal models of inflammation.

Table 1: Comparison of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats

CompoundDosageAnimal ModelKey FindingsReference
This compound 10 mg/kg body weight/day (for 30 days)Rat (LPS-induced renal ischemia-reperfusion)Attenuated oxidative damage in mitochondria, decreased TBA-reactive substance, and significantly increased GSH levels. Appeared to inhibit apoptosis and suppressed caspase-3 activity.[1]
Indomethacin 10 mg/kgRatSignificantly inhibited carrageenan-induced paw edema (87.3% inhibition) and dextran-induced paw edema (91.5% inhibition).[2]
Curcumin 5, 10, and 20 mg/kgMouse (formalin test)Showed a considerable dose-dependent effect in reducing pain in the formalin test, indicating analgesic and anti-inflammatory properties.[3]

Table 2: Comparison of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model in Rats

CompoundDosageAnimal ModelPaw Edema Inhibition (%)Reference
Indomethacin 10 mg/kgRat87.3%[2]
Curcumin Not specified in a directly comparable study with % inhibition---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two standard in vivo models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

  • Animals: Male Wistar rats (180-200 g) are typically used.[4]

  • Grouping: Animals are divided into control, standard, and test groups.

  • Administration: The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).[2][5]

  • Induction of Edema: One hour after treatment, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.[6][7]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[4][5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.

  • Animals: Male BALB/c mice are often used.[8]

  • Grouping: Animals are divided into control and experimental groups.

  • Administration: The test compound is administered, followed by an inflammatory challenge.

  • Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 5 mg/kg).[9]

  • Sample Collection: At various time points (e.g., 3 hours) after LPS injection, blood and tissue samples (e.g., lung, liver) are collected.[9]

  • Analysis: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA.[10] Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be assessed in tissue homogenates.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and other compounds are often mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[11][12] this compound has been shown to inhibit the NF-κB pathway, which is a key mechanism of its anti-inflammatory action.[13][14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degrades IκB IkB_NFkB->NFkB Releases Sanguiin This compound Sanguiin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB signaling pathway in inflammation and the inhibitory action of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory properties of a test compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (Vehicle, Standard, this compound) Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan or LPS) Compound_Admin->Inflammation_Induction Data_Collection Data Collection (e.g., Paw Volume, Blood Samples) Inflammation_Induction->Data_Collection Biochemical_Analysis Biochemical Analysis (e.g., Cytokine Levels, MPO Assay) Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: A generalized experimental workflow for in vivo anti-inflammatory screening.

References

Cross-Validation of Sanguiin H-6 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Sanguiin H-6, a bioactive ellagitannin, accurate and reliable quantification is paramount. This guide provides a comparative analysis of the primary analytical techniques employed for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or UV-Vis detection, and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Definition Mass Spectrometry (UPLC-Q-TOF-HDMS). This comparison is based on reported experimental data to assist in method selection and validation.

Quantitative Method Performance

The selection of an appropriate quantification method for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance indicators for the most common analytical methods.

ParameterHPLC-DAD/UVUPLC-Q-TOF-HDMS
Principle Separation by chromatography and quantification by UV-Vis absorbance.Separation by high-resolution chromatography and quantification by mass-to-charge ratio.
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; provides structural information, enabling differentiation from isomers and other compounds.
Sensitivity Generally lower than MS-based methods.High sensitivity and a wide dynamic range.
Linearity (Range) Dependent on detector and concentration range.Typically exhibits a wide linear range.
Accuracy Can be high with proper calibration and pure standards.High accuracy due to precise mass measurement.
Precision Good, with RSD values typically below 15%.Excellent, with low RSD values.
Instrumentation Widely available and less expensive.More expensive and requires specialized expertise.
Standard Availability Lack of commercially pure standards can hinder accurate quantification.[1][2]Can perform accurate quantification even with the use of a single purified standard.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of quantification assays. Below are representative protocols for the analysis of this compound using HPLC-DAD/UV and UPLC-Q-TOF-HDMS.

Sample Preparation (General)

A common procedure for extracting this compound from plant material, such as raspberries, involves the following steps:

  • Extraction: The sample is typically extracted with a solvent mixture, such as methanol (B129727)/acetone/water, often with the aid of ultrasonication.[3]

  • Purification: Solid-phase extraction (SPE) may be used to separate anthocyanins and other interfering compounds from the ellagitannins.[4]

  • Final Preparation: The extract is then filtered and diluted in an appropriate solvent, such as a methanol/water mixture, prior to injection into the chromatography system.[5]

HPLC-DAD/UV Method

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a DAD or UV-Vis detector.[6][7][8]

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B).[8]

  • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[7][8]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 45 °C, to ensure reproducibility.[8]

  • Detection: The UV-Vis detector is set to a wavelength where this compound exhibits maximum absorbance, which is in the UV range.[7]

  • Quantification: Quantification is based on a calibration curve generated from a purified this compound standard or a related compound if a pure standard is unavailable.[2]

UPLC-Q-TOF-HDMS Method

This advanced technique offers high resolution and sensitivity, making it ideal for complex mixtures and low concentrations of this compound.[2]

  • Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[2][9]

  • Column: A sub-2 µm particle size column, such as an Acquity HSS T3 column, is used for high-resolution separation.[10]

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and an organic solvent like acetonitrile is used.[10]

  • Flow Rate: The flow rate is typically lower than HPLC, in the range of 0.2 to 0.5 mL/min.

  • Ionization Mode: ESI is commonly used in negative ion mode for the analysis of phenolic compounds like this compound.[9][11]

  • Data Acquisition: Data is acquired in full scan mode to obtain accurate mass information for both the parent ion and its fragments, which aids in structural confirmation.[11]

  • Quantification: Quantification is performed by integrating the peak area of the specific mass-to-charge ratio (m/z) corresponding to this compound.[2]

Visualizing the Quantification Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Plant Material (e.g., Raspberries) extraction Solvent Extraction (e.g., Methanol/Acetone/Water) start->extraction purification Solid-Phase Extraction (SPE) extraction->purification filtration Filtration and Dilution purification->filtration hplc HPLC-DAD/UV Analysis filtration->hplc uplc UPLC-Q-TOF-MS Analysis filtration->uplc hplc_data Chromatogram Integration (UV Absorbance) hplc->hplc_data uplc_data Mass Spectra Analysis (Peak Area of m/z) uplc->uplc_data quantification Quantification (Calibration Curve) hplc_data->quantification uplc_data->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Involvement

This compound has been shown to possess various biological activities, including anticancer effects.[12] Its mechanism of action can involve the modulation of key signaling pathways. For instance, it has been reported to exhibit antimetastatic properties by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the phosphorylation of Akt and extracellular signal-regulated kinases 1/2 (ERK1/2).[12]

The diagram below illustrates a simplified representation of the signaling pathway affected by this compound.

sanguiin This compound vegf VEGF sanguiin->vegf akt Akt sanguiin->akt erk ERK1/2 sanguiin->erk metastasis Metastasis vegf->metastasis akt->metastasis erk->metastasis

Caption: Inhibition of metastasis-related pathways by this compound.

References

Sanguiin H-6: A Comparative Analysis of its Potency in Halting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for potent, naturally derived anti-cancer agents is a paramount objective. A growing body of evidence has highlighted the therapeutic potential of polyphenols, a diverse group of compounds found in plants. Among these, Sanguiin H-6, an ellagitannin, has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines. This guide provides a comparative analysis of this compound against other well-characterized polyphenols—curcumin, resveratrol, epigallocatechin gallate (EGCG), and quercetin—offering researchers, scientists, and drug development professionals a comprehensive overview of its anti-cancer capabilities supported by available experimental data.

Quantitative Comparison of Anti-Cancer Activity

The inhibitory effects of this compound and other selected polyphenols on the proliferation of various cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%. The data, collated from multiple independent studies, are presented below. It is critical to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as the specific cancer cell line and the duration of exposure to the compound can significantly influence the results.

PolyphenolCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)
This compound MCF-7Breast AdenocarcinomaNot specified, but significant viability reductionNot specified
MDA-MB-231Breast AdenocarcinomaNot specified, but significant viability reductionNot specified
A549Lung CarcinomaNot specified, but inhibits migration and invasionNot specified
AGSGastric Adenocarcinoma~2.76 (inhibition of NF-kB)Not specified
Curcumin SW480Colorectal Adenocarcinoma10.26Not specified
HT-29Colorectal Adenocarcinoma13.31Not specified
HCT116Colorectal CarcinomaNot specifiedNot specified
A375Melanoma>20Not specified
Resveratrol MCF-7Breast Adenocarcinoma~70-15048
SW480Colorectal Adenocarcinoma~70-15048
MDA-MB-231Breast Adenocarcinoma200-25048
HeLaCervical Adenocarcinoma200-25048
A549Lung Carcinoma400-50048
EGCG WI38VA (SV40 transformed)Lung Fibroblast10Not specified
Caco-2Colorectal AdenocarcinomaNot specified, but shows differential growth inhibitionNot specified
Hs578TBreast CarcinomaNot specified, but shows differential growth inhibitionNot specified
A549Lung Carcinoma28.3472
H1299Non-small cell lung carcinoma27.6372
Quercetin T47DBreast Ductal CarcinomaIC50 determined, but value not specifiedNot specified
CT-26Colon CarcinomaDose-dependent inhibition24, 48, 72
LNCaPProstate CarcinomaDose-dependent inhibition24, 48, 72
MOLT-4Acute Lymphoblastic LeukemiaDose-dependent inhibition24, 48, 72
RajiBurkitt's LymphomaDose-dependent inhibition24, 48, 72

Experimental Protocols: Determining Cell Viability

The most common method utilized in the cited studies to determine the cytotoxic effects of these polyphenols is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the polyphenolic compounds (e.g., this compound, curcumin, etc.) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with only media are also included.

  • MTT Incubation: After the treatment period, the media is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance of the treated wells is compared to the absorbance of the untreated control wells to determine the percentage of cell viability. The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate adhesion 2. Incubate for 24h for Cell Adhesion cell_seeding->adhesion polyphenol_treatment 3. Treat with Polyphenols adhesion->polyphenol_treatment incubation 4. Incubate for 24-72h polyphenol_treatment->incubation add_mtt 5. Add MTT Solution incubation->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Measure Absorbance solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways Modulated by Polyphenols

This compound and the other compared polyphenols exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. These pathways control cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many polyphenols, including this compound, have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Polyphenols This compound & Other Polyphenols Polyphenols->PI3K Polyphenols->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by polyphenols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and division. Dysregulation of this pathway is a common feature of many cancers. Polyphenols can interfere with this pathway at various points, leading to cell cycle arrest and apoptosis.

MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Polyphenols This compound & Other Polyphenols Polyphenols->Raf Polyphenols->MEK Polyphenols->ERK Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

Caption: Polyphenolic inhibition of the MAPK signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cell survival. Its constitutive activation is linked to cancer development and progression. This compound and other polyphenols have been shown to suppress NF-κB activation, thereby promoting cancer cell death.

NFkB_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Polyphenols This compound & Other Polyphenols Polyphenols->IKK Gene Target Gene Expression Survival Cell Survival & Proliferation Gene->Survival

Caption: Suppression of the NF-κB signaling pathway by polyphenols.

Conclusion

The available data suggest that this compound is a potent inhibitor of cancer cell growth, with its efficacy being comparable to or, in some instances, potentially greater than other well-studied polyphenols. However, the lack of direct head-to-head comparative studies necessitates a cautious interpretation of the compiled data. The primary mechanisms of action for these polyphenols appear to converge on the inhibition of key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, which are fundamental to cancer cell proliferation and survival. Further research, particularly direct comparative studies under standardized experimental conditions, is warranted to definitively establish the relative potency of this compound and to further elucidate its therapeutic potential in oncology.

Benchmarking Sanguiin H-6: A Comparative Guide to its Potential Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the potential antiviral activity of Sanguiin H-6 against established antiviral drugs. It is important to note that the antiviral activity of this compound is currently based on computational in silico studies, and robust in vitro and in vivo experimental data are not yet available. This document is intended for informational and research purposes only.

Introduction

This compound, a dimeric ellagitannin found in various plants of the Rosaceae family, has garnered interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Recent computational studies have explored its potential as an antiviral agent, particularly against SARS-CoV-2. This guide aims to benchmark the predicted antiviral mechanism of this compound against the well-established mechanisms of three clinically approved antiviral drugs: Oseltamivir for Influenza virus, Acyclovir (B1169) for Herpes Simplex Virus (HSV), and Zidovudine for Human Immunodeficiency Virus (HIV).

Comparative Analysis of Antiviral Mechanisms

The following table summarizes the key characteristics of this compound and the selected antiviral drugs, highlighting their viral targets, drug class, and mechanism of action. A critical distinction is the evidence basis: experimental for the known drugs versus computational for this compound.

FeatureThis compound (Hypothetical)OseltamivirAcyclovirZidovudine
Target Virus SARS-CoV-2 (in silico)Influenza A and BHerpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)Human Immunodeficiency Virus (HIV)
Drug Class Polyphenol (Ellagitannin)Neuraminidase InhibitorNucleoside AnalogNucleoside Reverse Transcriptase Inhibitor (NRTI)
Molecular Target Spike Glycoprotein, Main Protease (Mpro)NeuraminidaseViral DNA PolymeraseViral Reverse Transcriptase
Mechanism of Action Viral Entry & Replication Inhibition: In silico models predict that this compound binds to the viral spike protein, potentially preventing its attachment and fusion with host cells. It is also predicted to inhibit the main protease (Mpro), an enzyme crucial for viral replication.Viral Release Inhibition: Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme.[1][2] This enzyme is essential for cleaving sialic acid residues on the host cell surface, allowing the release of newly formed viral particles.[1][2] By blocking neuraminidase, Oseltamivir prevents the spread of the virus to other cells.[1][2]Viral DNA Synthesis Termination: Acyclovir is a guanosine (B1672433) analog that is selectively phosphorylated by viral thymidine (B127349) kinase.[3][4] It is then converted to its active triphosphate form by host cell kinases.[3][4] This active form competitively inhibits viral DNA polymerase and, when incorporated into the growing viral DNA chain, causes chain termination.[3][4][5]Viral DNA Synthesis Termination: Zidovudine, a thymidine analog, is converted to its active triphosphate form by host cellular kinases.[6][7][8] It competitively inhibits HIV's reverse transcriptase and is incorporated into the viral DNA.[6][7][8] Lacking a 3'-OH group, its incorporation results in the termination of the DNA chain, thus halting the synthesis of viral DNA from the viral RNA template.[6][7]
Evidence Basis In silico (Molecular Docking)In vitro, In vivo, Clinical TrialsIn vitro, In vivo, Clinical TrialsIn vitro, In vivo, Clinical Trials

Experimental Protocols

To experimentally validate the potential antiviral activity of this compound, standardized in vitro assays are necessary. Below are detailed methodologies for determining the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which are crucial for assessing a compound's efficacy and safety profile.

Plaque Reduction Assay for IC50 Determination

This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[9][10]

1. Cell Culture and Virus Preparation:

  • A suitable host cell line (e.g., Vero cells for HSV or SARS-CoV-2, MDCK cells for influenza) is cultured to form a confluent monolayer in 24-well plates.

  • A stock of the target virus is diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).

2. Infection and Treatment:

  • The culture medium is removed from the cell monolayers.

  • Serial dilutions of this compound are prepared in a serum-free medium.

  • The diluted virus is mixed with each concentration of this compound and incubated for 1 hour at 37°C to allow for interaction.

  • The cell monolayers are inoculated with the virus-compound mixtures. A virus control (virus only) and a cell control (medium only) are included.

3. Plaque Formation and Visualization:

  • After a 1-2 hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound. This overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Plates are incubated for a period appropriate for the virus (e.g., 2-3 days for HSV, 3-5 days for influenza or SARS-CoV-2).

  • The cell monolayers are then fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet).

4. Data Analysis:

  • Plaques are counted for each well.

  • The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control.

  • The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[11]

Cytotoxicity Assay for CC50 Determination (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells, which is essential for calculating the selectivity index (SI = CC50/IC50).[12][13]

1. Cell Seeding:

  • Host cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Serial dilutions of this compound are prepared in the culture medium.

  • The medium is removed from the cells, and the different concentrations of this compound are added. Control wells with untreated cells are included.

  • The plate is incubated for the same duration as the plaque reduction assay (e.g., 48-72 hours).

3. MTT Staining and Measurement:

  • The medium containing the compound is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

Visualizing Workflows and Mechanisms

Experimental Workflow for Antiviral Testing

Antiviral_Assay_Workflow cluster_IC50 IC50 Determination (Plaque Reduction Assay) cluster_CC50 CC50 Determination (MTT Assay) cluster_SI Selectivity Index Calculation P1 Seed host cells in 24-well plates P2 Infect cells with virus + serial dilutions of this compound P1->P2 P3 Overlay with semi-solid medium P2->P3 P4 Incubate for plaque formation P3->P4 P5 Fix, stain, and count plaques P4->P5 P6 Calculate IC50 P5->P6 S1 SI = CC50 / IC50 P6->S1 C1 Seed host cells in 96-well plates C2 Treat cells with serial dilutions of this compound C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Add MTT reagent C3->C4 C5 Measure absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->S1

Caption: Workflow for determining the IC50 and CC50 of an antiviral compound.

Viral Life Cycle Inhibition Points

Viral_Lifecycle_Inhibition cluster_host Host Cell cluster_drugs Entry Viral Entry (Attachment & Fusion) Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication & Protein Synthesis Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Sanguiin This compound (*in silico*) Sanguiin->Entry Sanguiin->Replication Oseltamivir Oseltamivir Oseltamivir->Release Acyclovir Acyclovir Acyclovir->Replication Zidovudine Zidovudine Zidovudine->Replication

Caption: Points of intervention in the viral life cycle for different antivirals.

Conclusion

While in silico studies provide a promising starting point for the investigation of this compound as a potential antiviral agent, it is crucial to underscore the preliminary nature of these findings. The established efficacy of drugs like Oseltamivir, Acyclovir, and Zidovudine is the result of extensive experimental validation, from initial in vitro screening to rigorous clinical trials. Future research should focus on conducting the described experimental assays to determine the actual antiviral spectrum and potency of this compound. Such data will be essential to ascertain whether this natural compound can be developed into a viable therapeutic agent.

References

A Comparative Analysis of Sanguiin H-6 and Its Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sanguiin H-6, a prominent ellagitannin found in various medicinal plants and berries, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of this compound and its structurally related derivatives, offering a side-by-side look at their performance in key therapeutic areas. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their exploration of these promising natural compounds.

Structural Overview

This compound and its derivatives belong to the class of hydrolysable tannins, characterized by multiple galloyl groups attached to a central glucose core.[1][2] The key structural variations among these compounds lie in the number and linkage of hexahydroxydiphenoyl (HHDP) groups and other moieties, which significantly influence their biological efficacy.

This compound is a dimeric ellagitannin.[3] Its derivatives include other sanguiins such as H-1, H-2, H-3, H-4, H-10, and H-11, as well as the related trimeric ellagitannin, Lambertianin C.[1][2]

  • Sanguiin H-1 and H-4: Differ by an additional galloyl substituent in Sanguiin H-1.[1]

  • Sanguiin H-2: Possesses one galloyl moiety and two sanguisorboyl linking ester groups.[2]

  • Sanguiin H-10: Structurally similar to Sanguiin H-2 but contains an extra HHDP group.[1][2]

  • Sanguiin H-11: Resembles Sanguiin H-2 but lacks a galloyl moiety.[1][2]

  • Lambertianin C: A trimer, representing a larger and more complex structure compared to the dimeric this compound.

Comparative Performance Analysis

The following tables summarize the available quantitative data comparing the biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity
Compound/DerivativeTarget OrganismAssayResultReference
This compound Staphylococcus aureusGrowth Inhibition (0.5 mM)Efficient Inhibition[4]
Escherichia coliGrowth Inhibition (0.5 mM)Efficient Inhibition[4]
Methicillin-resistantS. aureus (MRSA)MIC250 µg/mL[5]
Lambertianin C Staphylococcus aureusGrowth Inhibition (0.5 mM)Efficient Inhibition[4]
Escherichia coliGrowth Inhibition (0.5 mM)Efficient Inhibition[4]
Methicillin-resistantS. aureus (MRSA)MIC>1000 µg/mL[6]
Table 2: Anti-inflammatory Activity
Compound/DerivativeCell LineAssayParameterResultReference
This compound Human Gastric Epithelial AGS CellsNF-kB Inhibition (TNFα stimulated)IC501.03 ± 0.06 mM[7]
Human Gastric Epithelial AGS CellsNF-kB Inhibition (IL-1β stimulated)IC501.9 ± 0.23 mM[7]
LPS-activated macrophagesNitric Oxide Production Inhibition-Concentration-dependent inhibition[8]
NeutrophilsChemoattractant Migration Inhibition% Inhibition33%[1]
Lambertianin C Human Gastric Epithelial AGS CellsNF-kB Inhibition (TNFα stimulated)IC501.2 ± 0.06 mM[7]
Human Gastric Epithelial AGS CellsNF-kB Inhibition (IL-1β stimulated)IC501.7 ± 0.30 mM[7]
Sanguiin H-11 NeutrophilsChemoattractant Migration Inhibition% Inhibition10.7%[1]
Table 3: Anticancer Activity
Compound/DerivativeCell LineAssayParameterResultReference
This compound HeLa (Cervical Cancer)Growth InhibitionEffective Dose12 µM[9]
Adriamycin-resistant MCF-7/Adr (Breast Cancer)MTT Assay-Inhibitory Effect[10]
HT1080 (Fibrosarcoma)VEGF165 Binding InhibitionIC50~7.4 µg/mL[1]
Agrimoniin MCF-7/wt (Breast Cancer)MTT Assay-Most Active[10]
Pedunculagin MCF-7/wt (Breast Cancer)MTT Assay-Medium Impact[10]
Rugosin D MCF-7/wt (Breast Cancer)MTT Assay-Medium Impact[10]
Rugosin A MCF-7/wt (Breast Cancer)MTT Assay-Least Active[10]
Tellimagrandin I MCF-7/wt (Breast Cancer)MTT Assay-Least Active[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound and its derivatives.

G cluster_antioxidant Antioxidant Activity Workflow (DPPH Assay) DPPH_Radical DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow) DPPH_Radical->Reduced_DPPH Antioxidant This compound or Derivative Antioxidant->DPPH_Radical Donates H+ Spectrophotometer Measure Absorbance at 517 nm Reduced_DPPH->Spectrophotometer Calculation Calculate IC50 Spectrophotometer->Calculation

Figure 1: Workflow for DPPH Radical Scavenging Assay.

G cluster_anticancer Anticancer Activity Workflow (MTT Assay) Cancer_Cells Cancer Cells in 96-well plate Treatment Add this compound or Derivative Cancer_Cells->Treatment MTT_Addition Add MTT Reagent (Yellow) Treatment->MTT_Addition Formazan (B1609692) Viable cells convert MTT to Formazan (Purple) MTT_Addition->Formazan Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance at ~570 nm Solubilization->Absorbance Viability Calculate Cell Viability Absorbance->Viability

Figure 2: Workflow for MTT Cell Viability Assay.

G cluster_inflammatory Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Sanguiin This compound or Derivative Sanguiin->NFkB Inhibits Sanguiin->iNOS Inhibits

Figure 3: Inhibition of the NF-κB Signaling Pathway.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, cool place.[6]

    • Prepare various concentrations of this compound, its derivatives, and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[6]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test sample or standard to each well.[2]

    • Add an equal volume of the DPPH working solution to all wells except the blank. The blank should contain the solvent only.[6]

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2][11]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

    • Prepare serial dilutions of this compound or its derivatives in the cell culture medium.[12]

    • Remove the old medium and add the prepared compound solutions to the respective wells. Include untreated and vehicle controls.[12]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • Assay Procedure:

    • After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.[10]

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][10]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][12]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants to assess the anti-inflammatory potential of a compound.

  • Cell Culture and Stimulation:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[13]

    • Pre-treat the cells with various concentrations of this compound or its derivatives for a specific period (e.g., 1-2 hours).[14]

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production. Include unstimulated and vehicle controls.[13][14]

    • Incubate the plate for a specified time (e.g., 24 hours).[15]

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.[15]

    • Incubate at room temperature for 10-15 minutes to allow for color development.[13]

  • Data Analysis:

    • Measure the absorbance at approximately 540 nm using a microplate reader.[13]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This comparative guide highlights the potent and varied biological activities of this compound and its derivatives. While this compound demonstrates broad-spectrum antimicrobial, anti-inflammatory, and anticancer effects, its derivatives exhibit nuanced differences in their efficacy. For instance, the structural complexity of these ellagitannins appears to play a significant role in their activity, with larger oligomers not always translating to greater potency. The provided data and protocols offer a foundational resource for further investigation and development of these natural compounds for therapeutic use. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this promising class of molecules.

References

In vitro vs. in vivo efficacy of Sanguiin H-6

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the In Vitro and In Vivo Efficacy of Sanguiin H-6

For Researchers, Scientists, and Drug Development Professionals

This compound, a dimeric ellagitannin found in various Rosaceae family plants, has garnered significant scientific interest for its diverse biological activities. This guide provides a detailed comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound
Activity Test System Concentration Observed Effect Reference
Antibacterial Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 mg/mLMinimum Inhibitory Concentration (MIC)[1]
Streptococcus A, Streptococcus pneumoniae, Bacillus subtilis, Moraxella catarrhalis0.5 mg/mLMinimum Inhibitory Concentration (MIC)[2]
Corynebacterium diphtheriae0.03 mg/mLMinimum Inhibitory Concentration (MIC)[2]
Clostridium sporogenes0.06 mg/mLMinimum Inhibitory Concentration (MIC)[2]
Staphylococcus epidermidis0.125 mg/mLMinimum Inhibitory Concentration (MIC)[2]
Anti-biofilm MRSA (Biofilm Development)0.25 mg/mL85.1% - 91.1% inhibition[1][3]
MRSA (Biofilm Development)0.5 mg/mL90.7% - 92.4% inhibition[1][3]
MRSA (Mature Biofilm)0.25 mg/mL31.6% - 52.8% reduction[1][3]
MRSA (Mature Biofilm)0.5 mg/mL44.2% - 71.1% reduction[1][3]
MRSA (in wound-like medium)0.5 mg/mL77.2% - 85.3% inhibition of biofilm development[1][3]
Anti-inflammatory Lipopolysaccharide (LPS)-activated macrophages25 µMInhibition of inducible nitric oxide synthase (iNOS) activity, comparable to 50 µM aminoguanidine.[4]
TNF-α and IL-1β-induced human gastric epithelial AGS cellsIC₅₀ ≈ 1.03 - 2.76 µMInhibition of IL-8 release and NF-κB signaling.[5]
Anticancer TPA-stimulated mouse skinNot specifiedInhibition of ornithine decarboxylase (ODC) activity by ~30% and hydroperoxide (HPx) production by ~30%.[3]
TPA-stimulated mouse skinNot specifiedInhibition of DNA synthesis by 42%.[3]
Table 2: In Vivo Efficacy of this compound
Activity Animal Model Dosage Observed Effect Reference
Antibacterial Murine wound infection model with MRSANot specifiedSignificant anti-MRSA effect, decreased wound area, maintained body weight, and reduced bacterial bioluminescence by 10% compared to control.[6]
Anti-inflammatory & Antioxidant Rat model of renal ischemia-reperfusion10 mg/kg body weight/day for 30 daysAttenuated oxidative damage in mitochondria, decreased thiobarbituric acid reactive substances, and significantly increased glutathione (B108866) (GSH) levels.[7]
Organ Protective Rat model of renal ischemia-reperfusion10 mg/kg body weight/day for 30 daysImproved renal function by decreasing elevated blood urea (B33335) nitrogen from 75.2 to 59.5 mg/dl and creatinine (B1669602) from 1.84 to 1.34 mg/dl.[7]
Anti-apoptotic Rat model of renal ischemia-reperfusion10 mg/kg body weight/day for 30 daysInhibited apoptosis and suppressed caspase-3 activity.[7]
Anti-osteoclastogenesis TNF-α-induced mouse modelNot specifiedInhibited TNF-α-mediated osteoclast formation.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Anti-Biofilm Assay (MRSA)
  • Bacterial Strains and Culture: Methicillin-resistant Staphylococcus aureus (MRSA) strains are cultured in tryptic soy broth (TSB) supplemented with 0.5% glucose.

  • Biofilm Development Assay:

    • MRSA cultures are diluted and added to 96-well microtiter plates.

    • This compound is added to the wells at various concentrations (e.g., 0.25 mg/mL and 0.5 mg/mL).

    • Plates are incubated for 24 hours to allow biofilm formation.

    • After incubation, the wells are washed to remove planktonic bacteria.

    • The remaining biofilm is stained with crystal violet, and the absorbance is measured to quantify biofilm mass.

  • Mature Biofilm Treatment Assay:

    • MRSA biofilms are allowed to form in 96-well plates for 24 hours.

    • After 24 hours, the planktonic cells are removed, and fresh medium containing different concentrations of this compound is added.

    • The plates are incubated for another 24 hours.

    • Biofilm quantification is performed as described above.

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Treatment:

    • Macrophages are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of this compound for a specified time.

    • Nitric oxide production is stimulated by adding lipopolysaccharide (LPS).

  • Nitrite (B80452) Quantification:

    • After incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated by comparing it with the LPS-stimulated control group.[4]

In Vivo Murine Wound Infection Model
  • Animal Model: A full-thickness skin wound is created on the back of mice.

  • Infection: A suspension of bioluminescent MRSA is inoculated into the wound.

  • Treatment: A solution containing this compound is topically applied to the wound.

  • Monitoring:

    • The wound area is measured daily.

    • The bacterial load is monitored by measuring the bioluminescence emitted from the wound using an in vivo imaging system.

    • The general health of the animals, including body weight, is monitored throughout the experiment.

In Vivo Rat Model of Renal Ischemia-Reperfusion
  • Animal Model: Male rats are used for this study.

  • Pre-treatment: Rats are orally administered with this compound (10 mg/kg body weight/day) for 30 days.[7]

  • Surgical Procedure:

    • The rats are anesthetized.

    • A laparotomy is performed, and both renal arteries are occluded with clamps to induce ischemia for a specific duration (e.g., 60 minutes).[7]

    • Lipopolysaccharide (LPS) may be injected intravenously during ischemia.[7]

    • The clamps are then removed to allow reperfusion.[7]

  • Sample Collection and Analysis:

    • After a certain reperfusion period, blood and kidney tissue samples are collected.

    • Blood samples are analyzed for markers of renal function, such as blood urea nitrogen (BUN) and creatinine.[7]

    • Kidney tissues are processed for histological examination and to measure markers of oxidative stress (e.g., thiobarbituric acid reactive substances, glutathione levels) and apoptosis (e.g., caspase-3 activity).[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action and experimental flows.

Sanguiin_H6_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB-alpha IκBα IKK->IkB-alpha Phosphorylates NF-kB NF-κB IkB-alpha->NF-kB Releases NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocates Sanguiin_H6_cyto This compound Sanguiin_H6_cyto->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_nuc->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Sanguiin_H6_iNOS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade TLR4->Signaling_Cascade Activates iNOS_mRNA iNOS mRNA Expression Signaling_Cascade->iNOS_mRNA Induces iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Sanguiin_H6_cyto This compound Sanguiin_H6_cyto->iNOS_protein Inhibits activity Sanguiin_H6_cyto->NO Scavenges Sanguiin_H6_cyto->iNOS_mRNA Suppresses iNOS_mRNA->iNOS_protein

Caption: this compound inhibits the iNOS pathway and scavenges nitric oxide.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell/Bacterial Culture Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Analysis Data Analysis (e.g., Absorbance, MIC) Incubation->Data_Analysis Animal_Model Animal Model Development Pre_Treatment Pre-treatment with This compound Animal_Model->Pre_Treatment Induction Disease/Injury Induction Pre_Treatment->Induction Post_Treatment Post-treatment & Monitoring Induction->Post_Treatment Sample_Collection Sample Collection (Blood, Tissue) Post_Treatment->Sample_Collection Biochemical_Analysis Biochemical & Histological Analysis Sample_Collection->Biochemical_Analysis

Caption: General experimental workflows for in vitro and in vivo studies.

References

A Head-to-Head Comparison of Sanguiin H-6 and Sanguiin H-10 Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between closely related natural compounds is critical for identifying promising therapeutic leads. Sanguiin H-6 and Sanguiin H-10, both ellagitannins found in various members of the Rosaceae family, have garnered interest for their diverse biological activities. This guide provides a detailed head-to-head comparison of their bioactivities, supported by available experimental data, to aid in evaluating their therapeutic potential.

Summary of Bioactivities

While extensive research has been conducted on this compound, data on Sanguiin H-10 is comparatively limited. The available information suggests that both compounds exhibit a range of biological effects, with this compound being more thoroughly characterized across antibacterial, anti-inflammatory, and anticancer activities.

Data Presentation

The following tables summarize the quantitative data available for the bioactivities of this compound and Sanguiin H-10. It is important to note that direct comparative studies are scarce, and the data presented is often from separate studies conducted under different experimental conditions.

Table 1: Antibacterial Activity

CompoundBacterial StrainMetricValueReference
This compound Staphylococcus aureusMIC250 µg/mL[1]
Methicillin-resistant S. aureus (MRSA)MIC250 µg/mL[1]
Escherichia coli-Significant inhibition[2]
Clostridium perfringens-Significant inhibition[2]
Sanguiin H-10 Escherichia coliMIC5 mg/mL (from Rubus ulmifolius fruit extract)[2]
Morganella morganiiMIC5 mg/mL (from Rubus ulmifolius fruit extract)[2]
Proteus mirabilisMIC10 mg/mL (from Rubus ulmifolius fruit extract)[2]

Table 2: Anti-Inflammatory Activity

CompoundAssayCell Line/ModelMetricValueReference
This compound Inhibition of TNF-α stimulated NF-κB transcription--Complete inhibition at 2.5 μM[2]
Inhibition of IL-8 release (induced by TNF-α and IL-1β)--Complete inhibition at 2.5 μM[2]
Inhibition of cytokine-induced neutrophil chemoattractant migrationRat neutrophils% Inhibition33%[2]
Inhibition of NF-κB pathway in human gastric epithelial AGS cells (TNF-α stimulated)AGS cellsIC502.76 ± 0.30 µM[3]
Inhibition of NF-κB pathway in human gastric epithelial AGS cells (IL-1β stimulated)AGS cellsIC501.96 ± 0.23 µM[3]

No quantitative anti-inflammatory data for Sanguiin H-10 was found in the provided search results.

Table 3: Anticancer Activity

CompoundCell LineAssayMetricValueReference
This compound HeLa (cervical cancer)Growth inhibitionEffective Dose12 µM[1]
HT1080 (fibrosarcoma)VEGF-induced proliferation of HUVEC cellsIC50~7.4 µg/mL[1]
PRMI-7951 (melanoma)CytotoxicityED500.5 µg/mL[1]

No quantitative anticancer data for Sanguiin H-10 was found in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard. This suspension is then further diluted.[4]

  • Preparation of Test Compounds: The compounds are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[5]

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well containing the serially diluted compound. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

TNF-α Induced NF-κB Activation Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway induced by the pro-inflammatory cytokine TNF-α.

  • Cell Culture: A suitable cell line (e.g., human gastric epithelial AGS cells or HepG2 cells) is cultured to an appropriate confluency in a multi-well plate.[3][6]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Stimulation with TNF-α: The cells are then stimulated with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.[6]

  • Measurement of NF-κB Activation: NF-κB activation is assessed by measuring the nuclear translocation of the p65 subunit. This can be done through various methods, including Western blotting of nuclear and cytoplasmic fractions or immunofluorescence microscopy.[7][8] The concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activation is determined as the IC50 value.[3]

TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) Assay

This assay evaluates the potential of a compound to inhibit the cellular process of EMT, which is crucial in cancer metastasis.

  • Cell Culture: A549 human lung cancer cells are seeded in culture plates and grown to a specific confluency (e.g., 70-80%).[9]

  • Induction of EMT: The cells are then treated with TGF-β1 (e.g., 5-10 ng/mL) in a serum-free or low-serum medium for 48-72 hours to induce EMT.[9][10]

  • Compound Treatment: The test compound is added to the culture medium along with TGF-β1.

  • Assessment of EMT: EMT is evaluated by observing morphological changes (from epithelial cobblestone-like to mesenchymal spindle-like shape) under a microscope and by analyzing the expression of EMT markers. This includes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin, which can be quantified by Western blotting or RT-PCR.[11][12]

Signaling Pathways and Mechanisms of Action

TGF-β Signaling Pathway

This compound has been shown to modulate the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and EMT. The diagram below illustrates the canonical TGF-β signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor_II TGF-β Receptor II TGF-beta->TGF-beta_Receptor_II TGF-beta_Receptor_I TGF-β Receptor I TGF-beta_Receptor_II->TGF-beta_Receptor_I Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_Receptor_I->SMAD2_3 Phosphorylates p-SMAD2_3 p-SMAD2/3 SMAD2_3->p-SMAD2_3 SMAD_complex SMAD2/3-SMAD4 Complex p-SMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Gene_Expression Target Gene Expression (e.g., EMT genes) SMAD_complex->Gene_Expression Translocates & Regulates

Canonical TGF-β Signaling Pathway
NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly attributed to its inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. The diagram below outlines the canonical NF-κB activation pathway.

NFkB_pathway cluster_extracellular Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNF Receptor TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p-IkB p-IκB IkB->p-IkB NF-kB NF-κB (p50/p65) Inflammatory_Genes Inflammatory Gene Transcription NF-kB->Inflammatory_Genes Translocates & Activates IkB_NF-kB IκB-NF-κB Complex Proteasome Proteasome p-IkB->Proteasome Ubiquitination & Degradation

Canonical NF-κB Signaling Pathway
General Experimental Workflow

The following diagram illustrates a general workflow for assessing the bioactivity of natural compounds like this compound and Sanguiin H-10.

experimental_workflow Start Start: Compound Isolation/ Synthesis Bioassays In Vitro Bioassays (Antibacterial, Anticancer, Anti-inflammatory) Start->Bioassays Dose_Response Dose-Response Analysis (IC50/MIC) Bioassays->Dose_Response Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) Dose_Response->Mechanism Active? End End: Lead Compound Identification Dose_Response->End Inactive In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo In_Vivo->End

General Experimental Workflow for Bioactivity Screening

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sanguiin H-6

Author: BenchChem Technical Support Team. Date: December 2025

Sanguiin H-6 is a large ellagitannin found in plants of the Rosaceae family, such as raspberries, strawberries, and the great burnet.[1][2] It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.[2] Due to the lack of specific toxicological and environmental fate data, this compound should be handled and disposed of with the caution accorded to all research chemicals.

Key Characteristics of this compound

PropertyValueSource
Molecular Formula C₈₂H₅₄O₅₂PubChem[3]
Molecular Weight 1871.3 g/mol PubChem[3]
Chemical Class Tannins, PolyphenolsPubChem[3]
Natural Occurrence Found in Rosaceae family plants (e.g., raspberries, strawberries)Wikipedia[1]
Known Activities Antioxidant, Anti-inflammatoryMDPI[2]

Standard Disposal Protocol for this compound

The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste generated in a laboratory. This protocol is designed to be conservative in the absence of specific regulatory guidance.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.

  • Solid Waste: Collect any solid this compound, such as unused reagent or contaminated materials (e.g., weighing paper, spill absorbents), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed. Halogenated and non-halogenated solvent wastes should generally be segregated.[4]

  • Aqueous Waste: For dilute aqueous solutions, consult your institution's chemical safety office. Some institutions may permit drain disposal of non-hazardous, dilute aqueous waste after neutralization, but this requires explicit approval.[5][6] Given the lack of data on this compound, it is prudent to collect it as chemical waste.

3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date the waste was first added to the container

4. Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.[4]

5. Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) or a similar department.

Experimental Workflow for Waste Handling

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a research laboratory.

Sanguiin_H6_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (e.g., powder, contaminated items) B->C D Liquid Waste (e.g., solutions) B->D E Collect in Designated Hazardous Waste Container C->E D->E F Label Container Clearly: 'Hazardous Waste - this compound' E->F G Store in Designated Waste Accumulation Area F->G H Request Pickup by Environmental Health & Safety (EHS) G->H

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must always consult and adhere to the specific chemical waste disposal guidelines and regulations of their institution and local authorities. If a Safety Data Sheet (SDS) is available for the specific this compound product being used, it should be consulted for any specific handling and disposal instructions.

References

Personal protective equipment for handling Sanguiin H-6

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sanguiin H-6 is available in public databases. The following guidance is based on the safety protocols for Tannic Acid, a structurally related hydrolyzable tannin. Researchers should handle this compound with caution and perform a risk assessment prior to use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure laboratory safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times. Use chemical splash goggles where splashing is a possibility.[1][2]
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for integrity before use and change them immediately if contaminated.[3][4]
Body Protection Laboratory CoatA fully buttoned lab coat is required.[3] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][4]
Respiratory Protection Not generally requiredIf handling fine powders that may become airborne, use a fume hood or wear a respirator with an appropriate particulate filter.[5]
Footwear Closed-toe ShoesShoes must cover the entire foot.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the compound.

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment and PPE before handling the compound.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid generating dust when working with the solid form of this compound.[1][5]

    • Use the smallest practical quantity for the experiment.[4]

    • Keep containers tightly sealed when not in use.[2][7]

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent material like vermiculite (B1170534) or sand.[8]

    • Sweep up the absorbed material and place it in a sealed container for disposal.[9][10]

    • Clean the spill area thoroughly with soap and water.[4]

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid Measures :

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if skin irritation occurs.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[1][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste materials containing this compound in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Disposal Procedure :

    • Dispose of the waste through a licensed professional waste disposal service.[10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][7][8]

    • Do not dispose of this compound down the drain or in the regular trash.[2][5]

Experimental Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound prep 1. Preparation - Designate work area - Check safety equipment - Assemble PPE handling 2. Handling - Wear appropriate PPE - Avoid dust generation - Use minimal quantities prep->handling spill 3. Spill Response - Absorb spill - Collect in sealed container - Clean area handling->spill Accidental Spill waste_collection 5. Waste Collection - Use designated containers - Label waste clearly handling->waste_collection Routine Operation first_aid 4. First Aid - Follow specific procedures for eye, skin, ingestion, or inhalation exposure spill->first_aid Personnel Exposure spill->waste_collection disposal 6. Disposal - Use licensed service - Follow all regulations waste_collection->disposal end End of Process disposal->end

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.